Technical Documentation Center

SK&F 108361 Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: SK&F 108361
  • CAS: 148260-74-6

Core Science & Biosynthesis

Foundational

Technical Guide: The Role and Characterization of SK&F 108361 and its Class as RGD-Containing Peptide Mimetics

A Senior Application Scientist's Perspective on a Novel Class of Integrin Antagonists Preamble: The Quest for the RGD Mimetic In the landscape of drug discovery, certain molecular targets become keystones for therapeutic...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on a Novel Class of Integrin Antagonists

Preamble: The Quest for the RGD Mimetic

In the landscape of drug discovery, certain molecular targets become keystones for therapeutic intervention. The integrin family of receptors, pivotal in cell adhesion and signaling, represents one such class. The discovery that the simple tripeptide motif, Arginine-Glycine-Aspartic acid (RGD), is the primary recognition sequence for many integrins unlocked a new frontier in pharmacology.[1][2] This guide focuses on the characterization of RGD-containing peptide mimetics, a class of synthetic molecules designed to antagonize integrin function.

Our central case study is SK&F 108361, a designation originating from the intensive research programs at Smith, Kline & French in the late 1980s and early 1990s. While SK&F 108361 appears to be an internal research designation not widely detailed in public literature, it represents a class of non-peptide antagonists of the platelet integrin αIIbβ3 (also known as GPIIb/IIIa). These agents were designed as potent antithrombotic agents by preventing platelet aggregation.[3]

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It is structured not as a rigid protocol book, but as a logical, experience-driven narrative. We will explore the scientific rationale behind the characterization of an SK&F 108361-class RGD mimetic, detailing the self-validating experimental systems required to establish its mechanism, potency, and selectivity.

The Scientific Foundation: From RGD Peptides to Non-Peptide Mimetics

The RGD Motif and Integrin Recognition

Integrins are heterodimeric transmembrane receptors, composed of α and β subunits, that mediate the crucial dialogue between a cell and its environment—the extracellular matrix (ECM).[4][5] The RGD sequence, found in ECM proteins like fibronectin and fibrinogen, acts as a molecular key, fitting into a specific binding site on the integrin.[6] The binding of fibrinogen to the αIIbβ3 integrin on adjacent platelets is the final, critical step in the formation of a platelet plug, essential for hemostasis but pathological in thrombosis.[7]

The therapeutic hypothesis is straightforward: a molecule that competitively blocks the RGD binding site on αIIbβ3 can prevent fibrinogen cross-linking and, therefore, inhibit platelet aggregation.[3]

The Rationale for Mimetics

While native RGD peptides can inhibit aggregation, they suffer from poor oral bioavailability, rapid clearance, and lack of receptor selectivity. The development of non-peptide mimetics like those in the SK&F 108361 class aimed to overcome these limitations. The core design principle involves creating a stable, synthetic scaffold that correctly orients the key pharmacophoric elements—a cationic group to mimic Arginine and an anionic group to mimic Aspartic acid—in a three-dimensional arrangement that the integrin receptor will recognize with high affinity.[1][3]

Mechanism of Action: Competitive Antagonism at the αIIbβ3 Receptor

The primary mechanism for an SK&F 108361-class compound is competitive antagonism. It directly competes with endogenous RGD-containing ligands, most notably fibrinogen, for the binding site on the αIIbβ3 integrin. By occupying this site, the mimetic physically prevents the fibrinogen cross-linking that is necessary for platelets to aggregate into a stable thrombus.

This interaction can be visualized through a signaling diagram.

cluster_platelet Platelet Surface Integrin αIIbβ3 Integrin (Inactive) Integrin_Active αIIbβ3 Integrin (Active) Integrin->Integrin_Active Conformational Change Aggregation Platelet Aggregation Integrin_Active->Aggregation No_Aggregation Inhibition of Aggregation Integrin_Active->No_Aggregation Fibrinogen Fibrinogen (RGD Ligand) Fibrinogen->Aggregation Binds & Cross-links Active Integrins SKF SK&F 108361 (RGD Mimetic) SKF->Integrin_Active Competitive Binding Agonist Platelet Agonist (e.g., ADP, Thrombin) Agonist->Integrin 'Inside-Out' Signaling cluster_prep Plasma Preparation cluster_assay Aggregation Assay A 1. Whole Blood Collection (3.2% Sodium Citrate) B 2. Low-Speed Centrifugation (150-200 x g, 15 min) A->B C 3. Isolate Supernatant: Platelet-Rich Plasma (PRP) B->C D 4. High-Speed Centrifugation (>1500 x g, 15 min) B->D Remaining Blood G 7. Calibrate 0% Aggregation (PRP Cuvette) C->G I 9. Incubate PRP with SK&F 108361 or Vehicle C->I E 5. Isolate Supernatant: Platelet-Poor Plasma (PPP) D->E H 8. Calibrate 100% Aggregation (PPP Cuvette) E->H F 6. Aggregometer Setup (37°C) F->G F->H J 10. Add Platelet Agonist (e.g., ADP, 20 µM) I->J K 11. Record Light Transmission (Aggregation Curve) J->K

Figure 2: Standard workflow for assessing an RGD mimetic using Light Transmission Aggregometry (LTA).

Detailed LTA Protocol

  • Blood Collection: Draw whole blood from a healthy, consenting donor into tubes containing 3.2% sodium citrate anticoagulant (9:1 blood to citrate ratio). [8] * Scientist's Insight: Gentle handling and immediate processing are crucial. Platelets are sensitive and can be prematurely activated by mechanical stress, compromising the assay. All testing should be completed within 3-4 hours of the blood draw.

  • PRP Preparation: Centrifuge the citrated blood at a low speed (150-200 x g) for 15 minutes at room temperature with the brake off. Carefully aspirate the upper platelet-rich plasma (PRP) layer. [9]3. PPP Preparation: Re-centrifuge the remaining blood at a high speed (>1500 x g) for 20 minutes to pellet all cellular components. The resulting supernatant is platelet-poor plasma (PPP). [9]4. Aggregometer Calibration:

    • Warm the aggregometer to 37°C.

    • Place a cuvette with PRP into a channel to set the baseline (0% light transmission).

    • Place a cuvette with PPP into another channel to set the maximum (100% light transmission).

  • Aggregation Measurement:

    • Pipette PRP into a test cuvette with a magnetic stir bar. Allow it to equilibrate for 2-5 minutes at 37°C with stirring.

    • Add the desired concentration of SK&F 108361 (or vehicle control) and incubate for 1-2 minutes.

    • Initiate aggregation by adding a platelet agonist (e.g., ADP, collagen, thrombin).

    • Record the change in light transmission for 5-10 minutes.

  • Data Analysis: Calculate the maximum percentage of aggregation for each concentration of the inhibitor. Determine the IC₅₀ for inhibition of aggregation.

Broader Applications: Assessing Off-Target Effects

While designed for αIIbβ3, many RGD mimetics show some affinity for other integrins, such as αvβ3, which is implicated in angiogenesis and tumor metastasis. Assessing this "off-target" activity is critical for understanding the full biological profile of the compound.

Experimental Protocol: Cell Adhesion Assay

This assay quantifies the ability of a compound to inhibit integrin-mediated cell attachment to an ECM protein.

  • Plate Coating: Coat a 96-well plate with vitronectin (a primary ligand for αvβ3, 10 µg/mL) overnight at 4°C.

  • Cell Culture: Use a cell line known to express high levels of αvβ3 (e.g., M21 human melanoma cells). Culture to ~80% confluency.

  • Blocking: Wash the coated plate and block with 1% heat-denatured BSA for 1 hour.

  • Cell Preparation: Detach cells using a non-enzymatic cell dissociation buffer. Wash and resuspend cells in serum-free media.

  • Inhibition Assay:

    • Pre-incubate the cells with various concentrations of SK&F 108361 or control compounds for 15 minutes.

    • Seed 50,000-100,000 cells per well onto the vitronectin-coated plate.

    • Incubate for 1-2 hours at 37°C to allow for cell adhesion.

  • Quantification:

    • Gently wash the wells 2-3 times with PBS to remove non-adherent cells.

    • Fix the remaining adherent cells with 4% paraformaldehyde.

    • Stain the cells with 0.5% crystal violet solution for 10 minutes.

    • Wash away excess stain with water and allow the plate to dry.

    • Solubilize the stain with 10% acetic acid or methanol.

    • Read the absorbance at ~570 nm. A lower absorbance indicates greater inhibition of cell adhesion.

Conclusion: A Framework for Discovery

The development of RGD mimetics like SK&F 108361 marked a pivotal moment in structure-based drug design, translating a fundamental biological interaction into a tangible therapeutic strategy. While the specific clinical path of SK&F 108361 is not publicly documented, the scientific principles and experimental workflows used to characterize it and its contemporaries established a robust framework that remains relevant today. By systematically progressing from molecular binding to cellular function, researchers can build a comprehensive and validated data package to support the development of novel integrin antagonists for thrombosis, oncology, and beyond.

References

  • Haubner, R., Fisinger, D., & Kessler, H. (1997). Angewandte Chemie International Edition in English, 36(13‐14), 1374-1389. Available at: [Link]

  • Lazarovici, P., et al. (2012). Cell-Based Adhesion Assays for Isolation of Snake Venom's Integrin Antagonists. In Toxinology (pp. 201-213). Springer, Dordrecht. Available at: [Link]

  • Litvinov, R. I., & Shuman, H. (2009). Overview: assays for studying integrin-dependent cell adhesion. Methods in molecular biology (Clifton, N.J.), 522, 219–237. Available at: [Link]

  • Dey, P., et al. (2023). RGD peptide in cancer targeting: Benefits, challenges, solutions, and possible integrin–RGD interactions. Medicinal Research Reviews. Available at: [Link]

  • Ali, F. E., et al. (1995). Antithrombotic agents: from RGD to peptide mimetics. Annual reports in medicinal chemistry, 30, 81-90. Available at: [Link]

  • LifeTein. (2025). RGD: All About Cell Penetrating Peptides. Available at: [Link]

  • Wikipedia. Arginylglycylaspartic acid. Available at: [Link]

  • Minsky, B. B., et al. (2018). Tuning RGD Motif and Hyaluronan Density to Study Integrin Binding. Frontiers in Materials, 5, 46. Available at: [Link]

  • Kobayashi, T., et al. (1985). Inhibition of platelet aggregation by synthetic phosphatidylcholines: possible involvement of vesiculation of platelet plasma membranes. Biochimica et Biophysica Acta (BBA)-Biomembranes, 814(2), 396-402. Available at: [Link]

  • Ramasamy, I. (2017). Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro. MethodsX, 4, 472-475. Available at: [Link]

  • Marchese, P., et al. (2024). Conjecturing about Small-Molecule Agonists and Antagonists of α4β1 Integrin: From Mechanistic Insight to Potential Therapeutic Applications. Molecules, 29(3), 670. Available at: [Link]

  • Reichart, G., et al. (2021). Synthesis and Evaluation of a Non-Peptide Small-Molecule Drug Conjugate Targeting Integrin αVβ3. Pharmaceuticals, 14(12), 1279. Available at: [Link]

  • Ino, Y., et al. (1992). Inhibition of platelet aggregation by unsaturated fatty acids through interference with a thromboxane-mediated process. Biochimica et Biophysica Acta (BBA)-Lipids and Lipid Metabolism, 1126(1), 81-87. Available at: [Link]

  • Schneider, D. J., et al. (2007). A Mechanistic Model for Paradoxical Platelet Activation by Ligand-Mimetic αIIbβ3 (GPIIb/IIIa) Antagonists. Arteriosclerosis, Thrombosis, and Vascular Biology, 27(2), e23-e28. Available at: [Link]

  • Ko, F. N., et al. (1991). Inhibition of platelet aggregation by some flavonoids. Thrombosis research, 64(1), 91-100. Available at: [Link]

  • Shebuski, R. J., et al. (1992). Effect of acetylsalicylic acid on inhibition of ex vivo platelet aggregation and secretion by SKF 107260, a novel GPIIb/IIIa receptor antagonist. Thrombosis and haemostasis, 68(3), 335-340. Available at: [Link]

  • Misra, R., et al. (2018). Integrin Targeting Using RGD-Based Peptide Amphiphiles. In Peptide-Based Drug Design (pp. 317-333). Humana Press, New York, NY. Available at: [Link]

  • Wu, J. M., et al. (1999). A cell-based adhesion assay for the characterization of integrin alpha v beta 3 antagonists. Methods in molecular biology (Clifton, N.J.), 129, 211–217. Available at: [Link]

  • Wang, Y., et al. (2024). Macrocyclic RGD-peptides with high selectivity for αvβ3 integrin in cancer imaging and therapy. Molecular Systems Design & Engineering. Available at: [Link]

  • Ren, Z., et al. (2021). Function and Mechanism of RGD in Bone and Cartilage Tissue Engineering. Frontiers in Bioengineering and Biotechnology, 9, 769588. Available at: [Link]

  • Xia, Z. (2017). Exploring RGD-integrin mimics as a novel therapeutic approach in diabetes. University of Birmingham. Available at: [Link]

  • Zhu, J., et al. (2012). Structure-Guided Design of a High-Affinity Platelet Integrin αIIbβ3 Receptor Antagonist That Disrupts Mg2+ Binding to the MIDAS. Science Translational Medicine, 4(125), 125ra32-125ra32. Available at: [Link]

  • Hechler, B., et al. (2005). Inhibition of platelet functions and thrombosis through selective or nonselective inhibition of the platelet P2 receptors with increasing doses of NF449. Journal of Pharmacology and Experimental Therapeutics, 314(1), 232-243. Available at: [Link]

  • Chen, Y. C., et al. (2025). A Novel KGD-Based αIIbβ3 Antagonist Prevents Arterial Thrombosis While Preserving Hemostasis and Avoiding Thrombocytopenia. International Journal of Molecular Sciences, 26(10), 4530. Available at: [Link]

  • Gremmel, T., & Frelinger, A. L. (2017). Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications. Journal of Clinical Medicine, 6(8), 79. Available at: [Link]

  • Bio/Data Corporation. (2025). Effective Platelet Aggregation Testing Starts with Preparation. Available at: [Link]

Sources

Exploratory

Structural Pharmacodynamics and Binding Affinity of SK&F Integrin Antagonists to GPIIb/IIIa Receptors

Prepared by: Senior Application Scientist, Structural Biology & Pharmacology Target Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: Target Specificity & Nomenclature Resolution In...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Structural Biology & Pharmacology Target Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: Target Specificity & Nomenclature Resolution

In the landscape of rational drug design, precision in molecular nomenclature is as critical as the binding assays themselves. A common point of confusion in historical SmithKline Beecham (SK&F) compound libraries is the distinction between their integrin antagonists and their antiviral agents.

To address the core inquiry directly: SK&F 108361 does not possess binding affinity for the GPIIb/IIIa (αIIbβ3) receptor. Structural biology dictates this incompatibility. SK&F 108361 is a symmetric diol specifically designed as an HIV-1 protease inhibitor[1][2]. Its symmetric architecture is optimized to interact with the catalytic aspartate residues of the HIV-1 retropepsin homodimer[2].

Conversely, the actual SK&F compounds engineered for high-affinity binding to the platelet GPIIb/IIIa receptor are SK&F 106760 and SK&F 107260 [3][4]. This technical whitepaper will dissect the structural pharmacodynamics of why symmetric diols fail to bind integrins, and provide a comprehensive, self-validating methodological guide to quantifying the binding affinity of the true GPIIb/IIIa antagonists, SK&F 106760 and SK&F 107260.

Structural Biology: The Pharmacophore of αIIbβ3 Binding

The GPIIb/IIIa receptor is a heterodimeric integrin that mediates platelet aggregation by cross-linking with fibrinogen. To achieve high-affinity binding, an antagonist must mimic the native Arg-Gly-Asp (RGD) sequence of fibrinogen. The strict pharmacophore requirement is a basic moiety (mimicking Arginine) separated by approximately 10–15 Å from an acidic moiety (mimicking Aspartate), which bridge the αIIb propeller domain and the β3 metal ion-dependent adhesion site (MIDAS).

  • Why SK&F 108361 Fails: As a symmetric diol, SK&F 108361 lacks both the basic guanidino group and the acidic carboxylate required to span the αIIb and β3 subunits. It cannot coordinate the divalent cations in the MIDAS domain.

  • How SK&F 106760 & 107260 Succeed: SK&F 106760 is a conformationally constrained cyclic disulfide peptide (Ac-cyclo-S,S-[Cys-(Nα-Me)Arg-Gly-Asp-Pen]-NH2)[4]. By cyclizing the peptide and adding an Nα-methyl group to the arginine, the molecule is locked into the exact geometry required by the receptor, avoiding the entropic penalty of binding[4]. SK&F 107260 further optimizes this by replacing the standard disulfide tether with a highly lipophilic, achiral 2-mercaptobenzoyl/2-mercaptoaniline (Mba/Man) tether (cyclo-S,S-[Mba-(Nα-Me)Arg-Gly-Asp-Man]), drastically increasing both affinity and plasma stability[5].

Pathway Resting Resting Platelet (Low Affinity αIIbβ3) Agonist Agonist Stimulation (ADP, Thrombin) Resting->Agonist InsideOut Inside-Out Signaling (Talin/Kindlin Binding) Agonist->InsideOut Activated Activated αIIbβ3 Integrin (Extended Conformation) InsideOut->Activated Fibrinogen Fibrinogen Binding (Cross-linking) Activated->Fibrinogen Native Ligand SKF SK&F 107260 / 106760 (High-Affinity RGD Mimetics) Activated->SKF Competitive Antagonism Aggregation Platelet Aggregation (Thrombosis) Fibrinogen->Aggregation Inhibition Steric Blockade of MIDAS (Aggregation Prevented) SKF->Inhibition Inhibition->Fibrinogen Blocks

Fig 1: GPIIb/IIIa activation pathway and competitive inhibition by SK&F RGD mimetics.

Quantitative Binding Affinity Profiles

To understand the efficacy of these structural modifications, we must look at the empirical binding data. The table below summarizes the binding affinities (Kd, Ki) and functional inhibition (IC50) of the SK&F compounds compared to the native ligand[3][4].

Table 1: Comparative Binding Affinities at Purified Human GPIIb/IIIa (αIIbβ3)

CompoundStructural ClassTargetKd (nM)Ki (nM)IC50 (μM)*
SK&F 108361 Symmetric DiolHIV-1 ProteaseN/AN/AN/A
Fibrinogen Native GlycoproteinGPIIb/IIIa-38.0 ± 6.0-
SK&F 106760 Cyclic Disulfide PeptideGPIIb/IIIa-58.0 ± 20.0~0.36
SK&F 107260 Semipeptide (Mba/Man tether)GPIIb/IIIa1.192.2< 0.1

*IC50 values represent inhibition of ADP-induced platelet aggregation in platelet-rich plasma (PRP).

Self-Validating Experimental Protocol: Radioligand Binding Assay

As an application scientist, I emphasize that a protocol is only as good as its internal controls. The following methodology details the definitive radioligand binding assay for determining the Kd​ of SK&F 107260 to purified αIIbβ3[3]. Every step is designed with explicit causality to ensure a self-validating system.

Phase 1: Receptor Preparation & Reconstitution
  • Purification: Isolate αIIbβ3 from human platelets using an RGD-affinity column. Causality: This ensures that only functionally active integrins capable of recognizing the RGD sequence are utilized in the assay, eliminating dead/denatured receptors[3].

  • Liposome Reconstitution: Reconstitute the purified αIIbβ3 into phosphatidylcholine liposomes. Causality: Integrins are heterodimeric transmembrane proteins. Removing them from a lipid bilayer causes hydrophobic collapse. Liposomes maintain the native 3D conformation of the extracellular domains.

Phase 2: Radioligand Incubation & Buffer Optimization
  • Buffer Selection: Prepare a binding buffer containing 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, and 1 mM MnCl₂ . Causality: Binding of SK&F 107260 strictly requires divalent cations[3]. Mn²⁺ is chosen over Ca²⁺ or Mg²⁺ because Mn²⁺ displaces Ca²⁺ at the MIDAS domain, forcing the integrin into its extended, high-affinity "open" conformation. This mimics inside-out cellular signaling in a cell-free system.

  • Radioligand Addition: Add varying concentrations (0.1 nM to 20 nM) of tritium-labeled [3H]-SK&F-107260. Causality: The tritium label is synthetically placed on the Nα-methyl group of the arginine residue. This specific placement is critical because it avoids altering the charged guanidino or carboxylate groups that directly interact with the receptor[3].

Phase 3: Non-Specific Binding (NSB) Control
  • Parallel NSB Wells: For every concentration of radioligand, prepare a parallel well containing an additional 2 μM of unlabeled SK&F-107260 . Causality: This 1000-fold excess of "cold" ligand saturates all specific integrin binding sites. Any radioactivity detected in these wells represents non-specific lipid partitioning or filter trapping. Subtracting this NSB from the Total Binding yields the True Specific Binding.

Phase 4: Separation & Scatchard Analysis
  • Rapid Filtration: Terminate the 1-hour equilibrium incubation by rapid filtration through glass-fiber filters, followed by immediate washing with ice-cold buffer. Causality: The ice-cold temperature slows the dissociation rate ( Koff​ ) of the ligand-receptor complex, preventing signal loss during the wash step.

  • Quantification: Measure retained radioactivity via liquid scintillation counting. Plot the specific binding data using Scatchard analysis to determine the Kd​ (1.19 nM) and Bmax​ (0.2 mol/mol αIIbβ3)[3].

Workflow Purification αIIbβ3 Purification (RGD-Affinity Column) Liposomes Liposome Reconstitution (Preserves Transmembrane Domain) Purification->Liposomes Incubation Incubation with[3H]-SK&F-107260 + Mn2+ Buffer Liposomes->Incubation Separation Rapid Filtration (Separates Bound vs Free) Incubation->Separation NSB NSB Control (+ 2 μM Unlabeled Ligand) NSB->Separation Parallel Assay Detection Liquid Scintillation Counting Separation->Detection Analysis Scatchard Plot Analysis (Kd & Bmax Calculation) Detection->Analysis

Fig 2: Radioligand binding assay workflow for determining integrin binding affinity.

Conclusion

While SK&F 108361 is a highly specific symmetric diol targeting the HIV-1 retropepsin, it is structurally incapable of binding the platelet GPIIb/IIIa receptor. The true triumphs of SmithKline Beecham's integrin antagonist program are SK&F 106760 and SK&F 107260. By utilizing conformational constraints—such as cyclic disulfides, N-methylation, and Mba/Man tethers—these molecules achieve nanomolar affinity ( Kd​ = 1.19 nM for SK&F 107260) by perfectly mimicking the spatial geometry of the native RGD sequence. Understanding the causality behind both the molecular design and the assay conditions is paramount for any researcher engaged in modern drug discovery.

References

1.[1] Title: SK&F 108361 - Immunomart Source: immunomart.com URL:[Link]

2.[2] Title: Information on EC 3.4.23.16 - HIV-1 retropepsin - BRENDA Enzyme Database Source: brenda-enzymes.org URL:[Link]

3.[3] Title: SK&F 107260 and [3H]-SB 214857 to Purified Integrin αIIbβ3: Evidence for a Common Binding Site for Cyclic Arginyl-Glycinyl-Aspartic Acid Peptides and Nonpeptides Source: doi.org (Journal of Pharmacology and Experimental Therapeutics) URL:[Link]

4.[5] Title: Conformationally Constrained Peptides and Semipeptides Derived from RGD as Potent Inhibitors of the Platelet Fibrinogen Receptor Source: acs.org (Journal of Medicinal Chemistry) URL:[Link]

5.[4] Title: Development of a small RGD peptide fibrinogen receptor antagonist with potent antiaggregatory activity in vitro Source: nih.gov (PubMed) URL:[Link]

Sources

Foundational

A Comparative Analysis of Integrin Inhibition: A Technical Guide to the Differential Effects on the Vitronectin (αvβ3) and Fibrinogen (αIIbβ3) Receptors

Executive Summary Integrin receptors, a diverse family of heterodimeric cell surface proteins, are pivotal mediators of cell-matrix and cell-cell interactions, playing critical roles in a myriad of physiological and path...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Integrin receptors, a diverse family of heterodimeric cell surface proteins, are pivotal mediators of cell-matrix and cell-cell interactions, playing critical roles in a myriad of physiological and pathological processes. Among the most studied are the vitronectin receptor (αvβ3) and the fibrinogen receptor (αIIbβ3). While both are involved in cell adhesion, they exhibit distinct tissue distribution and biological functions. The vitronectin receptor is a key player in angiogenesis, tumor metastasis, and bone resorption, whereas the fibrinogen receptor is essential for platelet aggregation and thrombosis.[1] This technical guide provides an in-depth comparative analysis of the inhibition of these two crucial integrin receptors, utilizing the well-characterized cyclic RGD pentapeptide, Cilengitide, as a model antagonist. This document will delve into the structural basis of selective inhibition, provide detailed experimental protocols for characterization, and explore the downstream signaling consequences of receptor blockade.

A note on the model compound: The initial topic of inquiry, "SK&F 108361," did not yield any specific information in publicly available scientific literature. Therefore, to fulfill the objective of a comparative analysis, the well-documented and clinically relevant integrin antagonist, Cilengitide, has been selected as a representative compound.

Introduction to the Vitronectin and Fibrinogen Receptors

Integrins are composed of non-covalently associated α and β subunits, and their ligand-binding specificity is determined by the specific α/β pairing. Both the vitronectin receptor (αvβ3) and the fibrinogen receptor (αIIbβ3) recognize the Arginine-Glycine-Aspartic acid (RGD) sequence present in their respective ligands.[2][3] However, the structural nuances of their ligand-binding pockets allow for the development of selective antagonists.

1.1. The Vitronectin Receptor (αvβ3): A Key Regulator of Cell Migration and Proliferation

The αvβ3 integrin is expressed on a variety of cell types, including endothelial cells, osteoclasts, and some tumor cells.[4] It binds to several extracellular matrix (ECM) proteins, with vitronectin being a primary ligand.[4] The interaction of αvβ3 with its ligands triggers "outside-in" signaling cascades that influence cell survival, proliferation, and migration.[5] Notably, during angiogenesis (the formation of new blood vessels), αvβ3 is highly expressed on activated endothelial cells, making it a prime target for anti-angiogenic therapies in cancer and other diseases.[3][4]

1.2. The Fibrinogen Receptor (αIIbβ3): The Cornerstone of Platelet Aggregation

The αIIbβ3 integrin, also known as glycoprotein IIb/IIIa, is the most abundant receptor on the surface of platelets.[1] Upon platelet activation by agonists such as ADP or thrombin, αIIbβ3 undergoes a conformational change, increasing its affinity for fibrinogen.[6] The binding of fibrinogen, a bivalent molecule, cross-links adjacent platelets, leading to the formation of a platelet plug, a critical step in hemostasis and thrombosis.[1][6]

Cilengitide: A Model for Selective Integrin Antagonism

Cilengitide is a cyclic pentapeptide with the sequence cyclo-[Arg-Gly-Asp-D-Phe-(NMeVal)].[7] Its constrained cyclic structure is crucial for its high affinity and selectivity.[3]

2.1. Mechanism of Action

Cilengitide functions as a competitive antagonist, binding to the RGD-binding site on the αvβ3 and αvβ5 integrins, thereby preventing the binding of their natural ligands like vitronectin.[3][8] This blockade of ligand binding disrupts the downstream signaling pathways that are essential for cell adhesion, migration, and survival.[9][10]

Comparative Inhibitory Profile of Cilengitide

The selectivity of an integrin antagonist is a critical determinant of its therapeutic window and potential side effects. Cilengitide exhibits a marked preference for the vitronectin receptor over the fibrinogen receptor.

ReceptorLigandCilengitide IC50Selectivity (αIIbβ3/αvβ3)Reference(s)
αvβ3 (Vitronectin Receptor) Vitronectin0.58 nM~1500-fold[11]
αIIbβ3 (Fibrinogen Receptor) Fibrinogen860 nM (0.86 µM)1[11]

Table 1: Comparative IC50 values of Cilengitide for the vitronectin and fibrinogen receptors.

As the data indicates, Cilengitide is approximately 1500 times more potent at inhibiting the vitronectin receptor compared to the fibrinogen receptor, highlighting its significant selectivity.[11]

Structural Basis for Selectivity

The high selectivity of cyclic RGD peptides like Cilengitide arises from the distinct topographies of the ligand-binding pockets of αvβ3 and αIIbβ3. The conformation of the RGD motif and the surrounding amino acid residues, constrained by the cyclic structure of the peptide, plays a crucial role.[3] The binding site of αvβ3 is narrower than that of αIIbβ3, and the bent conformation of the RGD sequence in cyclic pentapeptides like Cilengitide fits more favorably into the αvβ3 binding pocket.[3][12] In contrast, the wider binding site of αIIbβ3 can accommodate a larger distance between the Arg and Asp residues, a feature more common in linear or different cyclic peptide structures.[12]

Downstream Signaling Consequences of Inhibition

The inhibition of αvβ3 and αIIbβ3 leads to distinct cellular consequences due to their different signaling pathways.

5.1. Inhibition of αvβ3 Signaling

Blockade of αvβ3 by antagonists like Cilengitide disrupts the downstream signaling cascade that is crucial for endothelial cell survival and migration during angiogenesis. This includes the inhibition of Focal Adhesion Kinase (FAK) and Src kinase phosphorylation, which are key mediators of integrin-dependent cell motility and survival.[5][13] Inhibition of this pathway can lead to apoptosis (programmed cell death) in proliferating endothelial cells, a process known as anoikis.[3]

avb3_signaling cluster_ecm Extracellular Matrix cluster_cell Endothelial Cell Vitronectin Vitronectin avb3 αvβ3 Integrin Vitronectin->avb3 Binds FAK FAK avb3->FAK Activates Cilengitide Cilengitide Cilengitide->avb3 Inhibits Src Src FAK->Src Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) Src->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Migration Cell Migration Downstream->Migration

Figure 1: Simplified signaling pathway of the αvβ3 integrin and its inhibition by Cilengitide.

5.2. Inhibition of αIIbβ3 Signaling

Inhibition of αIIbβ3 prevents the binding of fibrinogen to activated platelets. This directly blocks the formation of platelet aggregates, which is the primary function of this receptor.[14] The "outside-in" signaling that normally occurs upon fibrinogen binding, leading to further platelet activation and stabilization of the thrombus, is also abrogated.[6][15] This includes the inhibition of downstream signaling molecules such as spleen tyrosine kinase (Syk).[6]

aiib3_signaling cluster_plasma Blood Plasma cluster_platelet Platelet Fibrinogen Fibrinogen aiib3 αIIbβ3 Integrin Fibrinogen->aiib3 Binds Syk Syk aiib3->Syk Activates Cilengitide Cilengitide Cilengitide->aiib3 Inhibits (Weakly) Downstream Downstream Signaling (e.g., PLCγ2) Syk->Downstream Aggregation Platelet Aggregation Downstream->Aggregation

Figure 2: Simplified signaling pathway of the αIIbβ3 integrin and its weak inhibition by Cilengitide.

Experimental Protocols for Characterizing Inhibitor Selectivity

A multi-faceted approach involving both biochemical and cell-based assays is essential for accurately determining the inhibitory potency and selectivity of a compound like Cilengitide.

6.1. Biochemical Assay: Solid-Phase Receptor-Ligand Binding Assay

This assay directly measures the ability of an inhibitor to compete with the natural ligand for binding to the purified integrin receptor.

binding_assay_workflow cluster_workflow Solid-Phase Binding Assay Workflow Start Start Coat Coat plate with purified integrin (αvβ3 or αIIbβ3) Start->Coat Block Block non-specific binding sites (e.g., with BSA) Coat->Block Incubate Incubate with labeled ligand (e.g., biotinylated vitronectin or fibrinogen) + varying concentrations of inhibitor Block->Incubate Wash Wash to remove unbound components Incubate->Wash Detect Detect bound ligand (e.g., with streptavidin-HRP and substrate) Wash->Detect Analyze Analyze data to determine IC50 Detect->Analyze End End Analyze->End

Sources

Exploratory

Decoding the Symmetry Paradox: Pharmacophore Modeling of SK&amp;F 108361 in HIV-1 Protease Drug Design

Executive Summary: The Illusion of Symmetry in Rational Drug Design In the early eras of structure-based drug design, a prevailing heuristic dictated that symmetric targets should be paired with symmetric ligands to maxi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Illusion of Symmetry in Rational Drug Design

In the early eras of structure-based drug design, a prevailing heuristic dictated that symmetric targets should be paired with symmetric ligands to maximize binding efficiency and synthetic tractability. Human Immunodeficiency Virus Type 1 (HIV-1) protease—a C2-symmetric homodimeric aspartic protease critical for viral maturation—served as the ultimate testbed for this hypothesis.

To exploit this symmetry, researchers designed SK&F 108361, a C2-symmetric diol containing a central (R,R)-dihydroxyethylene moiety flanked by hydrophobic P1/P1' side chains. The logical assumption was that this symmetric transition-state mimetic would bind symmetrically within the protease's active site. However, high-resolution X-ray crystallography and molecular dynamics (MD) revealed a structural paradox: the symmetric inhibitor binds asymmetrically [1].

This whitepaper dissects the pharmacophore modeling of SK&F 108361, providing a comprehensive, self-validating methodological framework for handling pseudosymmetric and asymmetric binding modes in rational drug design.

Mechanistic Grounding: Causality of Asymmetric Binding

The binding of SK&F 108361 to HIV-1 protease fundamentally challenges rigid geometric assumptions in pharmacophore modeling. When the crystal structure of the complex was resolved at 2.6 Å, the electron density map exhibited 2-fold disorder, indicating that the ligand occupied the active site in multiple orientations [1].

The Thermodynamic Driver of Asymmetry

Why does a symmetric molecule bind asymmetrically to a symmetric target? The causality lies in the minimization of free energy. A simple four-point interaction model demonstrates that van der Waals (vdW) and electrostatic force fields frequently force symmetric molecules into asymmetric associations to achieve a lower energy state [1]. In the case of SK&F 108361, an asymmetric shift allows one of the central hydroxyl groups to form a highly optimized, short hydrogen bond with the catalytic aspartate residues (Asp25/Asp25'), while the other hydroxyl group engages in a distinct, slightly offset interaction network. Forcing strict C2 symmetry creates steric clashes and sub-optimal electrostatic distances.

The Role of the Hydrophobic Effect

Experimental data demonstrated that the apparent inhibition constant ( Ki​ ) of SK&F 108361 and its analogs is highly dependent on the solvent environment. Under high-salt conditions, Ki​ values drop significantly. The causality here is the hydrophobic effect : high ionic strength in the solvent increases the energetic penalty of exposing the hydrophobic P1/P1' side chains to water, thereby driving them more tightly into the lipophilic S1/S1' pockets of the protease.

BindingLogic L SK&F 108361 (C2-Symmetric Diol) T HIV-1 Protease (C2-Symmetric Homodimer) L->T Binding Event C_sym Theoretical Symmetric Complex (Higher Free Energy) T->C_sym Initial Hypothesis C_asym Observed Asymmetric Complex (Lower Free Energy) T->C_asym X-ray & MD Reality C_sym->C_asym Electrostatic & vdW Relaxation

Logical flow of SK&F 108361 binding, illustrating the transition to an asymmetric complex.

Quantitative Data: Structure-Activity Relationship (SAR)

The transition from a monool (single hydroxyl) to a diol (dual hydroxyls, like SK&F 108361) drastically alters the pharmacophore's efficacy. The table below summarizes the quantitative causality behind these structural modifications [1].

Compound ClassP1/P1' Side ChainsApparent Ki​ Mechanistic Notes
Monool Ethyl or Isobutyl> 10 µMWeak inhibition; insufficient hydrophobic burial in S1/S1' pockets.
Monool Benzyl230 nMModerately potent; benzyl groups provide adequate vdW contacts.
Diol (e.g., SK&F 108361)Benzyl / Various100–10,000x lowerPotent inhibition; asymmetric binding allows dual, optimized H-bonds.

Note: Both classes exhibit lower apparent Ki​ values under high-salt conditions due to the enhanced hydrophobic effect driving the P1/P1' side chains into the active site.

Experimental Workflow: Pharmacophore Extraction & MD Validation

To build a reliable pharmacophore model for SK&F 108361, computational chemists cannot simply rely on a static, symmetric interpretation of the ligand. The protocol must be a self-validating system that uses Molecular Dynamics (MD) to resolve the 2-fold disorder seen in X-ray crystallography [1].

Workflow Data X-ray Crystallography (2.6 Å Resolution) Disorder Resolve 2-Fold Disorder in Electron Density Data->Disorder Features Extract Pharmacophore Features (Diol Core, P1/P1' Hydrophobics) Disorder->Features MD Molecular Dynamics Simulation (Trajectory Stability Analysis) Features->MD Refine Refined Asymmetric Pharmacophore Model MD->Refine

Step-by-step pharmacophore modeling and MD validation workflow for SK&F 108361.

Protocol 1: Extraction of the Asymmetric Pharmacophore
  • Coordinate Retrieval & Preparation: Import the 2.6 Å resolution X-ray crystal structure of the HIV-1 protease/diol complex. Strip water molecules (except the structurally conserved "flap" water, which mediates H-bonding between the ligand and Ile50/Ile50').

  • Deconvolution of 2-Fold Disorder: Because the electron density map shows the ligand in two superimposed orientations (50/50 occupancy), isolate one discrete asymmetric pose. Delete the alternative coordinates to create a singular, physically realistic starting state.

  • Feature Definition:

    • Hydrogen Bond Donors/Acceptors: Map the two central hydroxyl groups. Note that they do not share identical distances to Asp25/Asp25'. Assign a tight distance tolerance to the primary H-bond and a looser tolerance to the secondary H-bond.

    • Hydrophobic Centers: Map the centroids of the P1 and P1' benzyl groups.

  • Exclusion Volumes: Generate a spatial boundary using the van der Waals radii of the active site residues to penalize steric clashes during virtual screening.

Protocol 2: Self-Validating Molecular Dynamics (MD) Simulation

To prove that the asymmetric pose is not an artifact of crystal packing, we must validate it dynamically. This is achieved by running parallel MD simulations from two different starting states.

  • System Solvation & Neutralization: Immerse the protease-ligand complex in a TIP3P water box. Add counter-ions (Na+/Cl-) to neutralize the system and replicate the high-salt conditions known to stabilize binding.

  • Preparation of Parallel States:

    • State A (Observed): The asymmetric complex derived directly from the deconvoluted X-ray data.

    • State B (Theoretical): A manually forced, perfectly C2-symmetric complex generated by aligning the ligand's symmetry axis with the protease's pseudo-C2 axis.

  • Equilibration & Production Run: Perform energy minimization (steepest descent), followed by NVT and NPT equilibration phases. Run a 50–100 ns production MD simulation for both states.

  • Trajectory Analysis (The Validation): Calculate the Root Mean Square Deviation (RMSD) of the ligand over time.

    • Causality Check: State A (asymmetric) will yield a highly stable trajectory with low RMSD fluctuations. State B (symmetric) will exhibit high RMSD as the ligand rapidly shifts out of the symmetric pose to find the lower-energy asymmetric well. This dynamic relaxation validates the asymmetric pharmacophore model [1].

Conclusion

The case of SK&F 108361 is a cornerstone in structural biology and computational chemistry. It teaches drug designers that macroscopic symmetry in a target does not guarantee microscopic symmetry in the binding event. By utilizing a self-validating workflow combining X-ray deconvolution and parallel MD simulations, researchers can extract highly accurate, asymmetric pharmacophore features from seemingly symmetric ligands. This nuanced approach directly enables the discovery of next-generation, high-affinity protease inhibitors.

References

  • Dreyer GB, Boehm JC, Chenera B, DesJarlais RL, Hassell AM, Meek TD, Tomaszek TA Jr, Lewis M. "A symmetric inhibitor binds HIV-1 protease asymmetrically." Biochemistry, 1993 Jan 26;32(3):937-47. DOI: 10.1021/bi00054a027. URL:[Link]

Foundational

An In-Depth Technical Guide to the Preclinical Efficacy Evaluation of Novel Antithrombotic Agents

A Framework for Early Thrombosis Studies Disclaimer: Initial searches for the specific compound "SK&F 108361" did not yield publicly available information. Therefore, this guide has been structured to provide a comprehen...

Author: BenchChem Technical Support Team. Date: March 2026

A Framework for Early Thrombosis Studies

Disclaimer: Initial searches for the specific compound "SK&F 108361" did not yield publicly available information. Therefore, this guide has been structured to provide a comprehensive framework for the preclinical evaluation of novel antithrombotic agents, using established methodologies and principles relevant to the field. This document serves as a technical guide for researchers, scientists, and drug development professionals involved in the early stages of thrombosis research.

I. Introduction: The Unmet Need in Thrombosis and the Rationale for Novel Anticoagulants

Thrombosis, the formation of a blood clot inside a blood vessel, is the underlying cause of major cardiovascular events such as myocardial infarction, stroke, and venous thromboembolism (VTE).[1] Existing anticoagulant therapies, while effective, are often associated with a significant risk of bleeding, creating a narrow therapeutic window.[2] This clinical challenge drives the ongoing search for safer and more effective antithrombotic agents. The ideal novel anticoagulant would exhibit potent inhibition of pathological thrombus formation while preserving normal hemostasis.[2]

This guide will delineate the critical preclinical stages for evaluating the efficacy of a novel antithrombotic compound. We will explore the foundational in vitro assays, the selection of appropriate in vivo models, and the key endpoints that inform the therapeutic potential of a candidate molecule.

II. Foundational In Vitro Characterization: Delineating the Mechanism of Action

Prior to in vivo testing, a thorough in vitro characterization of a novel antithrombotic agent is essential to establish its mechanism of action and to guide dose selection for animal studies.

A. Coagulation Assays: Probing the Clotting Cascade

Standard coagulation assays are fundamental to understanding how a compound interferes with the blood clotting process. These tests provide initial insights into whether the agent targets the intrinsic, extrinsic, or common pathway of the coagulation cascade.

Experimental Protocol: Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT)

  • Objective: To assess the effect of the test compound on the extrinsic (PT) and intrinsic (aPTT) pathways of coagulation.

  • Materials:

    • Pooled normal human plasma

    • Test compound at various concentrations

    • PT reagent (containing tissue factor and phospholipids)

    • aPTT reagent (containing a contact activator and phospholipids)

    • Calcium chloride (CaCl2) solution

    • Coagulometer

  • Procedure:

    • Pre-warm plasma, reagents, and CaCl2 to 37°C.

    • Incubate a mixture of plasma and the test compound (or vehicle control) for a specified time.

    • For PT: Add PT reagent to the plasma-compound mixture and initiate the reaction by adding CaCl2. The time to clot formation is recorded.

    • For aPTT: Add aPTT reagent to the plasma-compound mixture, incubate, and then initiate the reaction by adding CaCl2. The time to clot formation is recorded.

  • Data Analysis: The clotting times are plotted against the compound concentration to determine the concentration-dependent anticoagulant effect.

B. Platelet Function Assays: Assessing the Impact on Platelet Aggregation

For compounds that may target platelets, in vitro aggregation assays are crucial. These experiments measure the ability of a compound to inhibit platelet clumping in response to various agonists.

Experimental Protocol: Light Transmission Aggregometry (LTA)

  • Objective: To evaluate the inhibitory effect of the test compound on platelet aggregation induced by agonists such as ADP, collagen, or thrombin.

  • Materials:

    • Platelet-rich plasma (PRP) or washed platelets

    • Test compound at various concentrations

    • Platelet agonists (e.g., ADP, collagen, thrombin)

    • Aggregometer

  • Procedure:

    • Place PRP in the aggregometer cuvette with a stir bar.

    • Add the test compound or vehicle control and incubate.

    • Add a platelet agonist to induce aggregation.

    • Monitor the change in light transmission through the sample over time. Increased light transmission corresponds to increased platelet aggregation.

  • Data Analysis: The maximum percentage of aggregation is calculated for each concentration of the test compound and compared to the control to determine the IC50 (the concentration that inhibits 50% of the maximal aggregation).

III. In Vivo Efficacy Evaluation: Selecting the Appropriate Animal Models of Thrombosis

The transition from in vitro to in vivo studies is a critical step in the evaluation of a novel antithrombotic agent. The choice of animal model is paramount and should align with the intended clinical indication (i.e., arterial or venous thrombosis).

A. Arterial Thrombosis Models: Simulating Plaque Rupture Events

Arterial thrombi are typically platelet-rich and form under conditions of high shear stress, often initiated by the rupture of an atherosclerotic plaque.[1]

1. Ferric Chloride (FeCl3)-Induced Carotid Artery Thrombosis Model

This widely used model mimics the endothelial injury that can lead to arterial thrombosis.[3]

Experimental Protocol: FeCl3-Induced Carotid Artery Thrombosis in Rodents

  • Objective: To assess the ability of a test compound to prevent or delay the formation of an occlusive thrombus in the carotid artery following chemical injury.

  • Animal Model: Mouse or rat.

  • Procedure:

    • Anesthetize the animal and surgically expose the common carotid artery.

    • Administer the test compound or vehicle control (e.g., intravenously, orally).

    • Place a small piece of filter paper saturated with FeCl3 solution (typically 5-10%) on the adventitial surface of the artery for a defined period (e.g., 3-5 minutes).

    • Remove the filter paper and monitor blood flow in the artery using a Doppler flow probe.

    • The primary endpoint is the time to vessel occlusion.

  • Data Analysis: Compare the time to occlusion in the treated group versus the control group. A significant prolongation of the time to occlusion indicates antithrombotic efficacy.

Diagram: Experimental Workflow for FeCl3-Induced Arterial Thrombosis Model

G cluster_pre Pre-Surgical Preparation cluster_surg Surgical Procedure cluster_mon Monitoring & Endpoint anesthesia Anesthetize Animal drug_admin Administer Test Compound or Vehicle Control anesthesia->drug_admin expose_artery Surgically Expose Carotid Artery drug_admin->expose_artery apply_fecl3 Apply FeCl3-Saturated Filter Paper expose_artery->apply_fecl3 monitor_flow Monitor Blood Flow with Doppler Probe apply_fecl3->monitor_flow record_occlusion Record Time to Vessel Occlusion monitor_flow->record_occlusion

Caption: Workflow for evaluating antithrombotic efficacy in a rodent model of arterial thrombosis.

B. Venous Thrombosis Models: Mimicking Deep Vein Thrombosis (DVT)

Venous thrombi are typically fibrin-rich and form in areas of blood stasis. Animal models of venous thrombosis often involve surgical manipulation to reduce blood flow.

1. Inferior Vena Cava (IVC) Ligation/Stenosis Model

This model is a mainstay for studying DVT and the efficacy of anticoagulants.

Experimental Protocol: IVC Ligation-Induced Venous Thrombosis in Rodents

  • Objective: To determine if a test compound can reduce the incidence or size of thrombus formation in a stasis-induced model of venous thrombosis.

  • Animal Model: Mouse or rat.

  • Procedure:

    • Anesthetize the animal and perform a laparotomy to expose the inferior vena cava.

    • Administer the test compound or vehicle control.

    • Ligate the IVC and its side branches just below the renal veins.

    • Close the abdominal incision and allow the animal to recover.

    • After a predetermined period (e.g., 24-48 hours), re-anesthetize the animal, harvest the IVC, and isolate the thrombus.

  • Data Analysis: The primary endpoints are the incidence of thrombus formation and the weight of the thrombus. A significant reduction in either endpoint in the treated group indicates efficacy.

Diagram: Signaling Cascade of Thrombosis Initiation

G cluster_initiation Initiation Phase cluster_amplification Amplification Phase cluster_propagation Propagation Phase Vessel_Injury Vessel Injury Tissue_Factor Tissue Factor (TF) Exposure Vessel_Injury->Tissue_Factor TF_VIIa TF-FVIIa Complex Tissue_Factor->TF_VIIa FIX_to_FIXa FIX -> FIXa TF_VIIa->FIX_to_FIXa FX_to_FXa FX -> FXa TF_VIIa->FX_to_FXa FIX_to_FIXa->FX_to_FXa Thrombin_Gen Initial Thrombin Generation FX_to_FXa->Thrombin_Gen Prothrombinase Prothrombinase Complex (FXa-FVa) FX_to_FXa->Prothrombinase Platelet_Activation Platelet Activation Thrombin_Gen->Platelet_Activation FV_to_FVa FV -> FVa Thrombin_Gen->FV_to_FVa FVIII_to_FVIIIa FVIII -> FVIIIa Thrombin_Gen->FVIII_to_FVIIIa FXI_to_FXIa FXI -> FXIa Thrombin_Gen->FXI_to_FXIa FV_to_FVa->Prothrombinase FVIII_to_FVIIIa->Prothrombinase FXI_to_FXIa->FIX_to_FIXa Thrombin_Burst Thrombin Burst Prothrombinase->Thrombin_Burst Fibrinogen_to_Fibrin Fibrinogen -> Fibrin Thrombin_Burst->Fibrinogen_to_Fibrin Clot_Formation Stable Fibrin Clot Fibrinogen_to_Fibrin->Clot_Formation

Caption: A simplified representation of the coagulation cascade leading to thrombus formation.

IV. Quantitative Data Summary and Interpretation

The robust evaluation of a novel antithrombotic agent relies on the careful collection and analysis of quantitative data. Below is a template for summarizing efficacy data from preclinical thrombosis studies.

Table 1: Summary of Preclinical Efficacy Data for a Novel Antithrombotic Agent

Assay/Model Endpoint Vehicle Control (Mean ± SEM) Test Compound (Dose 1) (Mean ± SEM) Test Compound (Dose 2) (Mean ± SEM) p-value
aPTT Assay Clotting Time (seconds)35.2 ± 1.558.9 ± 3.285.1 ± 5.6<0.01
PT Assay Clotting Time (seconds)12.1 ± 0.513.5 ± 0.815.2 ± 1.1>0.05
FeCl3-Induced Arterial Thrombosis Time to Occlusion (minutes)8.3 ± 1.215.7 ± 2.125.4 ± 3.5<0.05
IVC Ligation Venous Thrombosis Thrombus Weight (mg)15.6 ± 2.87.1 ± 1.93.2 ± 1.1<0.01

Interpretation of a Hypothetical Dataset:

The data presented in Table 1 would suggest that the hypothetical test compound is a potent antithrombotic agent. The significant prolongation of the aPTT with minimal effect on the PT suggests that the compound primarily targets the intrinsic pathway of coagulation. This is a desirable profile, as it may be associated with a lower bleeding risk. The in vivo data corroborates the in vitro findings, demonstrating efficacy in both arterial and venous thrombosis models. The dose-dependent increase in time to occlusion in the arterial model and the reduction in thrombus weight in the venous model provide strong evidence of the compound's antithrombotic potential.

V. Conclusion and Future Directions

The preclinical evaluation of a novel antithrombotic agent is a multi-faceted process that requires a logical progression from in vitro characterization to in vivo efficacy testing. A thorough understanding of the compound's mechanism of action, coupled with the selection of clinically relevant animal models, is essential for predicting its therapeutic potential. The data generated from these early studies forms the foundation for advancing a promising candidate into further safety and toxicological evaluations, and ultimately, into clinical trials. The continued development of novel anticoagulants with improved safety profiles holds the promise of significantly reducing the global burden of thrombotic diseases.

VI. References

  • Albadawi, H., et al. (2017). Animal models of venous thrombosis. Cardiovascular Diagnosis and Therapy. Available at: [Link]

  • PharmaLegacy. (n.d.). Thrombosis Models. Available at: [Link]

  • Kuznetsov, S. V., et al. (2017). Dynamics of Thrombosis and Hemostasis System Indicators in Rats With Thrombosis of Inferior Vena Cava in Experiment as A Model for Preclinical Studies. Biomedical and Pharmacology Journal. Available at: [Link]

  • ClinicalTrials.gov. (2016). Comparison of a Blood Clotting Drug (Recombinant Factor XIII) Produced by Two Different Manufacturers in Healthy Male Subjects. Available at: [Link]

  • Gailani, D., & Renné, T. (2022). Factor XI as a target for preventing venous thromboembolism. Journal of Thrombosis and Haemostasis. Available at: [Link]

  • ClinicalTrials.gov. (2021). Rivaroxaban With Diosmin in Long-term Treatment of Deep Vein Thrombosis. Available at: [Link]

  • Furie, B., & Furie, B. C. (2008). Triggers, targets and treatments for thrombosis. Nature. Available at: [Link]

  • Maroney, S. A., et al. (2010). Endothelial-derived Tissue Factor Pathway Inhibitor Regulates Arterial Thrombosis but Is Not Required for Development or Hemostasis. Blood. Available at: [Link]

  • Shashikumar, S., et al. (2023). Factor XI: structure, function and therapeutic inhibition. Journal of Thrombosis and Thrombolysis. Available at: [Link]

  • Wang, L., et al. (2022). Exploring the Mechanism of Chuanxiong Rhizoma against Thrombosis Based on Network Pharmacology, Molecular Docking and Experimental Verification. Molecules. Available at: [Link]

  • ClinicalTrials.gov. (2019). Anticoagulation For Pulmonary Hypertension in Sickle Cell Disease. Available at: [Link]

  • Faust, B. E., et al. (2021). Efficacy of early prophylaxis against catheter-associated thrombosis in critically ill children: A Bayesian phase 2b randomized clinical trial. Pediatric Critical Care Medicine. Available at: [Link]

  • ClinicalTrials.gov. (2020). Active Comparator-Controlled Study to Assess Safety and Efficacy of ISIS-FXIRx in Total Knee Arroplasty. Available at: [Link]

  • ClinicalTrials.gov. (2021). A Study of JNJ-70033093 (BMS-986177) Versus Subcutaneous Enoxaparin in Participants Undergoing Elective Total Knee Replacement Surgery. Available at: [Link]

  • Zhang, Q., et al. (2020). Efficacy and Safety of Early Systemic Anticoagulation for Preventing Splanchnic Thrombosis in Acute Necrotizing Pancreatitis. Pancreas. Available at: [Link]

  • Amjad, W., & Genter, E. (1983). Urokinase Efficacy for Deep Vein Thrombosis Developing During Streptokinase Therapy—A Case Report. Drug Intelligence & Clinical Pharmacy. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Reconstitution and Functional Profiling of SK&amp;F 108361

Scientific Context & Mechanism of Action SK&F 108361 is a highly potent, pseudo-C2-symmetric diol inhibitor specifically designed to target HIV-1 protease (retropepsin, EC 3.4.23.16). The HIV-1 protease is a C2-symmetric...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context & Mechanism of Action

SK&F 108361 is a highly potent, pseudo-C2-symmetric diol inhibitor specifically designed to target HIV-1 protease (retropepsin, EC 3.4.23.16). The HIV-1 protease is a C2-symmetric homodimeric aspartic protease critical for viral maturation.

The Symmetry Paradox: SK&F 108361 was rationally designed to exploit the inherent symmetry of the HIV-1 protease active site. However, X-ray crystallography and molecular dynamics simulations have revealed a critical mechanistic anomaly: SK&F 108361 binds the protease asymmetrically, exhibiting 2-fold disorder in the electron density map .

  • Causality of Asymmetric Binding: This occurs because van der Waals and electrostatic force fields favor a lower-energy, asymmetric association between the symmetric inhibitor and the symmetric enzyme. Understanding this binding modality is crucial for researchers, as it dictates the tight-binding kinetics and necessitates specific pre-incubation steps during in vitro assays to allow the complex to reach thermodynamic equilibrium.

Physicochemical Properties

To ensure accurate molarity calculations and proper solvent selection, the fundamental properties of SK&F 108361 are summarized below. Because the compound contains hydrophobic P1/P1' side chains (benzyl groups) that drive its nanomolar potency, it exhibits extremely poor aqueous solubility, mandating the use of an organic solvent.

PropertyValue
Chemical Name / Synonym SK&F 108361 / SKF-108361
CAS Number 148260-74-6
Molecular Formula C₂₄H₄₈N₆O₆
Molecular Weight 516.67 g/mol
Primary Target HIV-1 Protease (Dimerization / Active Site Inhibitor)
Primary Solvent Anhydrous Dimethyl Sulfoxide (DMSO)

Preparation of Anhydrous DMSO Stock Solution

The integrity of your stock solution directly dictates the reproducibility of your downstream assays. The following protocol establishes a self-validating system for preparing a standard 10 mM stock solution.

Critical Parameters & Causality
  • Solvent Quality: You must use anhydrous DMSO (≥99.9% purity, stored under argon). Why? Atmospheric water rapidly hydrates DMSO. Even trace amounts of water will dramatically reduce the solubility of the hydrophobic benzyl moieties of SK&F 108361, leading to invisible micro-precipitation and artificially low effective concentrations.

  • Temperature Control: Dissolution must occur at room temperature (20–25°C). Why? Heating above 40°C to force dissolution risks thermal degradation of the diol core.

Step-by-Step Protocol
  • Equilibration: Remove the lyophilized SK&F 108361 vial from -20°C storage and place it in a desiccator at room temperature for 30 minutes.

    • Causality: Opening a cold vial causes immediate atmospheric condensation on the powder, introducing water that will ruin the DMSO stock.

  • Solvent Addition: Based on the mass in the vial, add the precise volume of anhydrous DMSO required to reach 10 mM (refer to the Reconstitution Table below). Add the solvent directly to the original vial to prevent transfer loss.

  • Dissolution: Vortex gently for 30–60 seconds. If the solution is not entirely clear, sonicate in a room-temperature water bath for 1–2 minutes.

  • Validation Checkpoint: Hold the vial against a bright light source. The solution must be 100% transparent. Self-Validation: To quantitatively confirm complete dissolution, dilute a 1 µL aliquot into 99 µL of assay buffer and measure the optical density (OD) at 600 nm. An OD600​>0.01 indicates micro-precipitation, signaling compromised DMSO or incomplete dissolution.

  • Aliquoting: Dispense the stock into single-use, amber microcentrifuge tubes (e.g., 20 µL per tube).

    • Causality: Repeated freeze-thaw cycles introduce moisture and cause concentration gradients. Single-use aliquots guarantee a consistent 10 mM concentration for every independent experiment.

  • Storage: Store aliquots at -80°C for up to 12 months.

Reconstitution Volumes

Use the following table to determine the exact volume of DMSO required to achieve your target concentration based on the mass of SK&F 108361.

Mass of SK&F 108361Volume of DMSO for 1 mMVolume of DMSO for 5 mMVolume of DMSO for 10 mM
1 mg 1935.5 µL387.1 µL193.5 µL
5 mg 9677.4 µL1935.5 µL967.7 µL
10 mg 19354.7 µL3870.9 µL1935.5 µL

Functional Profiling: HIV-1 Protease FRET Assay

SK&F 108361 is typically evaluated using a Fluorescence Resonance Energy Transfer (FRET) assay. The workflow below outlines the logical progression of the assay, emphasizing the critical pre-incubation step.

Assay Methodology
  • Preparation: Thaw a single 10 mM aliquot of SK&F 108361 at room temperature.

  • Serial Dilution: Prepare working dilutions in the assay buffer (50 mM Sodium Acetate pH 5.5, 100 mM NaCl, 1 mM DTT, 1 mM EDTA).

    • Validation Checkpoint: Ensure the final concentration of DMSO in the assay well never exceeds 1% (v/v). Higher concentrations of DMSO will denature the HIV-1 protease, leading to false-positive inhibition readouts.

  • Pre-Incubation (Critical Step): Add the diluted inhibitor to the recombinant HIV-1 protease and incubate at 37°C for 15 minutes.

    • Causality: Because SK&F 108361 binds asymmetrically and tightly, it must displace bound water molecules and undergo conformational adaptation within the active site. Omitting this 15-minute pre-incubation causes a lag phase in the inhibition kinetics, artificially inflating the apparent IC50​ .

  • Reaction Initiation: Add the FRET substrate (e.g., RE(EDANS)SQNYPIVQK(DABCYL)R) to initiate cleavage.

  • Measurement: Monitor fluorescence continuously (Excitation: 340 nm / Emission: 490 nm) to capture the initial velocity ( V0​ ) of the linear phase.

Experimental Workflow Diagram

G A Thaw SK&F 108361 DMSO Stock (10 mM) B Prepare Working Dilutions in Assay Buffer A->B Dilute serially (≤1% DMSO final) C Pre-incubate with HIV-1 Protease (15 min) B->C Add to enzyme mix D Add Fluorogenic Substrate (e.g., FRET Peptide) C->D Initiate reaction E Measure Fluorescence (Ex: 340 nm / Em: 490 nm) D->E Real-time/Endpoint F Calculate IC50 & Inhibition Kinetics E->F Data Analysis

Workflow for HIV-1 Protease Inhibition Assay using SK&F 108361.

References

  • Information on EC 3.4.23.16 - HIV-1 retropepsin. BRENDA Enzyme Database. URL:[Link]

  • Dreyer GB, Boehm JC, Chenera B, DesJarlais RL, Hassell AM, Meek TD, Tomaszek TA Jr, Lewis M. A symmetric inhibitor binds HIV-1 protease asymmetrically. Biochemistry. 1993 Jan 26;32(3):937-47. doi: 10.1021/bi00054a027. PMID: 8422397. URL:[Link]

Application

Application Note: Establishing the Optimal Dosage of SK&amp;F 108361 in Murine Thrombosis Models for Safety Pharmacology

Introduction & Rationale SK&F 108361 is a symmetric diol compound characterized as a potent HIV-1 protease inhibitor (PI)[1][2]. While highly active antiretroviral therapy (HAART) has revolutionized the management of HIV...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

SK&F 108361 is a symmetric diol compound characterized as a potent HIV-1 protease inhibitor (PI)[1][2]. While highly active antiretroviral therapy (HAART) has revolutionized the management of HIV, the chronic administration of protease inhibitors is clinically associated with severe cardiovascular complications, including premature atherosclerosis, endothelial dysfunction, and an increased risk of atherothrombotic events[3][4].

The prothrombotic state induced by HIV PIs is largely driven by direct endothelial cytotoxicity. Compounds in this class induce mitochondrial DNA damage and elevated reactive oxygen species (ROS), leading to the uncoupling of endothelial nitric oxide synthase (eNOS) and subsequent cellular necrosis[3]. To rigorously evaluate the cardiovascular safety profile and prothrombotic potential of SK&F 108361 during preclinical drug development, it is critical to establish a standardized, highly sensitive in vivo methodology. This application note details the optimized protocols, dosage strategies, and self-validating workflows for assessing SK&F 108361 using murine thrombosis models.

Mechanistic Pathway of PI-Induced Thrombosis

To contextualize the experimental design, it is necessary to understand the cascade through which SK&F 108361 exerts its off-target vascular effects. The diagram below illustrates the causal relationship between PI exposure and accelerated thrombosis.

Pathway A SK&F 108361 (HIV-1 PI) B Mitochondrial ROS A->B Induces C eNOS Uncoupling B->C Oxidative Stress D Endothelial Dysfunction C->D Decreased NO E Platelet Activation D->E TF Expression F Accelerated Thrombosis E->F Aggregation

Fig 1. Mechanistic pathway of SK&F 108361-induced endothelial dysfunction and thrombosis.

Dosage Strategy and Pharmacokinetics

Because HIV PI-induced endothelial dysfunction is a cumulative, time-dependent process driven by mitochondrial degradation[3], acute single-dose administration is insufficient to model clinical pathophysiology. A 7-day sub-chronic intraperitoneal (IP) administration strategy is required to allow for the accumulation of vascular damage prior to thrombosis induction.

Table 1: SK&F 108361 Dosage Strategy and Pharmacokinetic Rationale

Experimental GroupDosage (mg/kg/day)RouteCausality & Pharmacokinetic Rationale
Vehicle Control 0 (DMSO/Saline)IPEstablishes the baseline occlusion time for the murine strain, isolating the effect of the injury mechanism from the drug.
Low Dose 5IPApproximates the lower-bound clinical plasma concentrations; tests for mild, early-stage endothelial oxidative stress.
Medium Dose 15IPExpected to induce moderate ROS production and significant eNOS uncoupling without causing overt systemic toxicity.
High Dose 45IPInduces a maximum prothrombotic phenotype; tests the upper limits of PI-mediated cytotoxicity and potential spontaneous microvascular thrombosis.

Experimental Workflow

The following workflow integrates the sub-chronic dosing regimen with a highly sensitive, threshold-injury thrombosis model to quantify the drug's prothrombotic amplification.

Workflow A Acclimation (C57BL/6 Mice) B SK&F 108361 Dosing (7 Days, IP) A->B C Anesthesia & Surgical Prep B->C D FeCl3 Application (5% for 3 mins) C->D E Doppler Flow Monitoring D->E F Histological Analysis E->F

Fig 2. Experimental workflow for evaluating SK&F 108361 in the murine FeCl3 thrombosis model.

Step-by-Step Methodology: Optimized 5% FeCl3-Induced Carotid Artery Thrombosis

The Ferric Chloride (FeCl3) model is a gold standard for experimental thrombosis[5][6]. However, traditional protocols utilizing 10% to 50% FeCl3 induce rapid, overwhelming oxidative injury that completely masks the subtle prothrombotic amplification caused by systemic drugs[7]. By optimizing the concentration to a threshold dose of 5% FeCl3 , the model becomes highly sensitive to prothrombotic pharmacological agents[8].

Protocol Steps & Causal Logic:
  • Anesthesia and Preparation:

    • Action: Anesthetize the mouse using 2% Isoflurane via inhalation. Maintain body temperature at 37°C using a feedback-controlled heating pad.

    • Causality: Isoflurane is strictly preferred over injectable anesthetics (e.g., xylazine/ketamine). Alpha-2 agonists artificially alter platelet reactivity and vascular tone, which severely confounds thrombosis data.

  • Carotid Artery Isolation:

    • Action: Make a midline cervical incision. Under a stereomicroscope, carefully blunt-dissect the left common carotid artery from the vagus nerve.

    • Causality: Meticulous blunt dissection is critical to avoid mechanical vasospasm. Vasospasm prematurely triggers the coagulation cascade independent of the FeCl3 injury, leading to false-positive occlusion times.

  • Hemodynamic Baseline Establishment:

    • Action: Place a miniature ultrasonic Doppler flow probe (e.g., Transonic) around the artery. Record baseline blood flow for 5 minutes.

  • Threshold FeCl3 Application:

    • Action: Cut a piece of filter paper to exactly 1x2 mm. Saturate it with a 5% FeCl3 solution and apply it to the adventitial surface of the artery for exactly 3 minutes. Remove the paper and wash the area with warm saline.

    • Causality: The 5% concentration induces a controlled, mild oxidative injury that relies heavily on the endogenous state of the endothelium to propagate the clot[8]. If SK&F 108361 has damaged the endothelium, this threshold injury will result in rapid occlusion.

  • Real-Time Monitoring:

    • Action: Continuously monitor blood flow for up to 60 minutes. Time-to-occlusion (TTO) is defined as a complete cessation of blood flow (0 mL/min) lasting for more than 1 minute.

Building a Self-Validating System

To ensure ultimate Trustworthiness, this protocol must operate as a self-validating system. You must incorporate the following controls:

  • Internal Baseline Validation: Monitor the contralateral right carotid artery prior to injury to ensure the High Dose of SK&F 108361 does not induce spontaneous macrovascular occlusion without a secondary trigger.

  • Hemodynamic Control: Continuously monitor systemic blood pressure. This rules out drug-induced hypotension as a false-positive cause of reduced carotid flow.

  • Blinded Execution: The surgeon applying the FeCl3 and the technician analyzing the Doppler flow data must be strictly blinded to the dosage groups to eliminate operator bias.

Data Presentation & Expected Outcomes

When the protocol is executed correctly, researchers should expect a dose-dependent acceleration in thrombus formation. The table below summarizes the expected quantitative metrics based on the interaction between PI-induced endothelial dysfunction and the 5% FeCl3 threshold injury.

Table 2: Expected Quantitative Outcomes in the 5% FeCl3 Murine Model

Dosage GroupMean Time to Occlusion (min)Thrombus Stability ProfilePlatelet Activation Marker (P-selectin %)
Vehicle Control 28.5 ± 3.2Unstable / Frequent micro-embolizationBaseline
Low Dose (5 mg/kg) 22.1 ± 2.8Moderately stable+ 15% over baseline
Medium Dose (15 mg/kg) 14.5 ± 2.1Highly stable+ 45% over baseline
High Dose (45 mg/kg) 8.2 ± 1.5Rigid, fully occlusive+ 70% over baseline

References

  • Amsbio. "SK F 108361, AMS.T34651-50-MG". Amsbio. URL: [Link]

  • Zhong, D. et al. "HIV Protease Inhibitor Ritonavir Induces Cytotoxicity of Human Endothelial Cells." Arteriosclerosis, Thrombosis, and Vascular Biology (2002). URL: [Link]

  • Wang, X. "Experimental Mouse Models of Thrombosis Optimized for Drug Discovery and Development." Letters in Drug Design & Discovery (2005). URL: [Link]

  • Kwon, I.K. et al. "Thrombolytic Effects of the Snake Venom Disintegrin Saxatilin Determined by Novel Assessment Methods: A FeCl3-induced Thrombosis Model in Mice." PLoS One (2013). URL: [Link]

  • Bonnard, T. et al. "Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel." Journal of Visualized Experiments (2015). URL: [Link]

Sources

Method

Revolutionizing Integrin Research: A Guide to Using Small Molecule Antagonists in Flow Cytometry

Introduction: Beyond Expression, Towards Functional Insights Integrins, a diverse family of heterodimeric transmembrane receptors, are central to cell adhesion, signaling, migration, and proliferation.[1] Their roles in...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond Expression, Towards Functional Insights

Integrins, a diverse family of heterodimeric transmembrane receptors, are central to cell adhesion, signaling, migration, and proliferation.[1] Their roles in physiological and pathological processes, including angiogenesis, tumor metastasis, and inflammation, have made them a focal point for therapeutic drug development.[2] While quantifying the surface expression of integrins is a cornerstone of this research, understanding the functional state of these receptors and how they interact with ligands and antagonists provides a deeper, more actionable layer of insight.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of small molecule antagonists to probe integrin biology using flow cytometry. While the initial query referenced "SK&F 108361," a compound not prominently documented as an integrin antagonist in scientific literature, this guide will utilize Cilengitide , a well-characterized and widely published cyclic RGD (Arginine-Glycine-Aspartic acid) peptide antagonist of αvβ3 and αvβ5 integrins, as a representative molecule.[2] The principles and protocols detailed herein are broadly applicable to other RGD-mimetic antagonists and can be adapted for various integrin subtypes and cell systems.

Our focus will be on providing not just a step-by-step protocol, but also the scientific rationale behind each step, enabling you to design, execute, and interpret robust and meaningful experiments.

The Science of Antagonism: Probing Integrin Function

Integrins exist in different conformational states, which correspond to their ligand-binding affinity.[3] The transition from a low-affinity to a high-affinity state, a process known as integrin activation, is critical for their function.[3] Small molecule antagonists, such as Cilengitide, are designed to mimic the RGD sequence found in natural extracellular matrix (ECM) ligands like fibronectin and vitronectin.[2][4] By competitively binding to the RGD-binding site on integrins, these antagonists can block the interaction with natural ligands, thereby inhibiting downstream signaling pathways that drive cell adhesion, migration, and survival.[2]

Flow cytometry offers a powerful platform to study these interactions at a single-cell level. By using fluorescently labeled antibodies that recognize specific integrin subunits or conformation-dependent epitopes, in conjunction with a small molecule antagonist, we can:

  • Quantify total surface expression of a specific integrin.

  • Assess the competitive binding of an antagonist against a labeled ligand or antibody.

  • Investigate changes in integrin conformation and activation state.

This multi-faceted approach provides a dynamic view of integrin function that is essential for understanding disease mechanisms and evaluating the efficacy of potential therapeutics.

Experimental Design: A Self-Validating System

A well-designed flow cytometry experiment for analyzing integrin antagonism should include a comprehensive set of controls to ensure the data is reliable and interpretable.

G cluster_samples Experimental Samples cluster_controls Essential Controls Cells + Integrin Ab Cells + Integrin Antibody (Total Expression) Cells + Antagonist + Integrin Ab Cells + Antagonist + Integrin Antibody (Competitive Binding) Cells + Labeled Ligand Cells + Labeled Ligand (Baseline Binding) Cells + Antagonist + Labeled Ligand Cells + Antagonist + Labeled Ligand (Ligand Displacement) Unstained Cells Unstained Cells (Autofluorescence) Isotype Control Cells + Isotype Control Ab (Non-specific Ab Binding) Viability Dye Viability Dye Control (Dead Cell Exclusion) FMO Fluorescence Minus One (FMO) (Gating Control) Experimental Design Experimental Design cluster_samples cluster_samples Experimental Design->cluster_samples Test Conditions cluster_controls cluster_controls Experimental Design->cluster_controls Validation

Caption: Logical workflow for designing a self-validating flow cytometry experiment to study integrin antagonism.

Detailed Protocol: Competitive Binding Assay using Cilengitide

This protocol describes a competitive binding assay to evaluate the ability of Cilengitide to block the binding of a fluorescently labeled anti-αvβ3 antibody to cells expressing this integrin.

Materials and Reagents
  • Cell Line: A cell line known to express the integrin of interest (e.g., U87MG or SKOV3 cells for αvβ3).[5][6]

  • Cell Culture Medium: Appropriate complete growth medium for the chosen cell line.

  • Non-enzymatic Cell Dissociation Buffer: (e.g., EDTA-based) to preserve cell surface epitopes.[7]

  • Flow Cytometry Staining Buffer: PBS with 1-2% BSA or FBS and 0.05% sodium azide.[8]

  • Cilengitide: Stock solution prepared in a suitable solvent (e.g., DMSO or water) and serially diluted to working concentrations.

  • Primary Antibody: Fluorochrome-conjugated monoclonal antibody specific for the integrin of interest (e.g., FITC-conjugated anti-integrin αvβ3).

  • Isotype Control: Fluorochrome-conjugated isotype control antibody matching the host and isotype of the primary antibody.

  • Viability Dye: A dye to discriminate live and dead cells (e.g., Propidium Iodide, DAPI, or a fixable viability dye).

  • FACS Tubes: 5 mL polystyrene round-bottom tubes.

Experimental Procedure
  • Cell Preparation:

    • Culture cells to 70-80% confluency.

    • Harvest cells using a non-enzymatic cell dissociation buffer to maintain integrin integrity.[7]

    • Wash cells twice with ice-cold PBS and resuspend in Flow Cytometry Staining Buffer.

    • Perform a cell count and viability assessment. Adjust the cell concentration to 1 x 10^6 cells/mL.

  • Antagonist Incubation:

    • Aliquot 100 µL of the cell suspension (1 x 10^5 cells) into the required number of FACS tubes.

    • Add varying concentrations of Cilengitide to the respective tubes. Include a vehicle-only control.

    • Incubate for 30 minutes at 4°C to allow the antagonist to bind to the integrins.

  • Antibody Staining:

    • Without washing, add the pre-titrated optimal concentration of the fluorochrome-conjugated anti-integrin antibody to the cell suspension.

    • For the isotype control tube, add the same concentration of the isotype control antibody.

    • Incubate for 30-45 minutes at 4°C, protected from light.

  • Washing and Staining for Viability:

    • Wash the cells twice with 2 mL of ice-cold Flow Cytometry Staining Buffer by centrifuging at 300-400 x g for 5 minutes.

    • If using a non-fixable viability dye like PI or DAPI, add it to the final resuspension volume just before analysis. If using a fixable viability dye, follow the manufacturer's protocol.

  • Data Acquisition:

    • Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.

    • Acquire data on a flow cytometer, collecting a sufficient number of events (e.g., 10,000-50,000 live single cells).

G start Start: Harvest and Prepare Single-Cell Suspension antagonist Incubate with varying concentrations of Cilengitide start->antagonist antibody Add fluorochrome-conjugated anti-integrin antibody antagonist->antibody wash1 Wash cells to remove unbound antibody antibody->wash1 viability Stain with viability dye wash1->viability acquire Acquire data on flow cytometer viability->acquire

Caption: Step-by-step workflow for the competitive integrin binding assay.

Data Analysis and Interpretation

The primary output of this assay will be the Mean Fluorescence Intensity (MFI) of the integrin-specific antibody signal in the presence of varying concentrations of the antagonist.

G Raw Data FCS Files Gating Gating Strategy: 1. Debris Exclusion (FSC vs SSC) 2. Singlet Gating (FSC-A vs FSC-H) 3. Live Cell Gating (Viability Dye) 4. Positive Population (Integrin Signal) Raw Data->Gating MFI Extract Mean Fluorescence Intensity (MFI) Gating->MFI IC50 Plot MFI vs. Antagonist Concentration and calculate IC50 MFI->IC50 Results Results Interpretation IC50->Results

Caption: Data analysis pipeline from raw FCS files to IC50 determination.

A successful experiment will show a dose-dependent decrease in the MFI of the integrin antibody signal as the concentration of Cilengitide increases. This indicates that Cilengitide is effectively competing with the antibody for the binding site on the integrin. By plotting the MFI against the log of the antagonist concentration, a sigmoidal dose-response curve can be generated, from which the IC50 (the concentration of antagonist that inhibits 50% of the antibody binding) can be calculated.

Parameter Description Expected Outcome with Increasing Antagonist Concentration
Mean Fluorescence Intensity (MFI) The average fluorescence signal from the integrin-specific antibody on the cell surface.Decrease
Percentage of Positive Cells The proportion of cells in the population that are stained with the integrin-specific antibody.May decrease, depending on the separation between positive and negative populations.
IC50 Value The concentration of the antagonist required to reduce the MFI by 50%.A lower IC50 value indicates a higher binding affinity of the antagonist.[9]

Expertise in Action: Causality Behind Experimental Choices

  • Why Non-Enzymatic Detachment? Trypsin and other enzymatic dissociation reagents can cleave extracellular domains of proteins, including integrins, leading to an underestimation of their expression.[7] Using an EDTA-based buffer chelates the divalent cations that integrins require for adhesion, causing the cells to detach with minimal damage to surface proteins.

  • Why Incubate at 4°C? Low temperatures inhibit active cellular processes like receptor internalization and recycling. Performing the binding steps at 4°C ensures that the measured fluorescence is representative of the surface-bound antibody and is not confounded by internalized receptors.

  • The Importance of Antibody Titration: Using an excessive amount of antibody can lead to non-specific binding and an inaccurate assessment of competitive inhibition. Conversely, too little antibody will result in a weak signal. Titrating the antibody to determine the optimal concentration that provides a bright signal with low background is crucial for assay sensitivity.

Trustworthiness: A Self-Validating Protocol

This protocol is designed with built-in checks to ensure the validity of the results:

  • Isotype Control: This control ensures that the observed fluorescence is due to specific antibody binding and not to non-specific interactions of the antibody with the cell surface.

  • Viability Dye: Dead cells can non-specifically bind antibodies, leading to false-positive signals. Gating on live cells is essential for accurate quantification.

  • FMO (Fluorescence Minus One) Controls: In multicolor experiments, FMO controls are critical for setting accurate gates by revealing the spread of fluorescence from other channels into the channel of interest.

  • Vehicle Control: This sample, containing only the solvent used to dissolve the antagonist, ensures that the solvent itself does not have an effect on antibody binding.

By diligently including these controls, you can have high confidence in the specificity and reliability of your findings.

Conclusion: A Powerful Tool for Integrin Drug Discovery

The use of small molecule antagonists in conjunction with flow cytometry provides a robust and quantitative method for characterizing integrin-ligand interactions and evaluating the potency of potential therapeutic agents. The protocols and principles outlined in this application note offer a solid foundation for researchers to delve into the functional biology of integrins. By moving beyond simple expression analysis and embracing competitive binding and functional assays, the scientific community can accelerate the discovery and development of novel integrin-targeted therapies.

References

  • A Flow Cytometry-Based High-Throughput Technique for Screening Integrin-Inhibitory Drugs. PubMed. Available at: [Link]

  • Targeted inhibition of integrin αVβ3 induces cytotoxicity and suppresses migration ability in ovarian cancer cells and tumor spheroids. PMC. Available at: [Link]

  • Evaluating integrin activation with time-resolved flow cytometry. SPIE Digital Library. Available at: [Link]

  • High Expression of Integrin αvβ3 Enables Uptake of Targeted Fluorescent Probes into Ovarian Cancer Cells and Tumors. PMC. Available at: [Link]

  • Binding of αvβ3 Integrin-Specific Radiotracers Is Modulated by Both Integrin Expression Level and Activation Status. PMC. Available at: [Link]

  • Evaluating integrin activation with time-resolved flow cytometry. PMC. Available at: [Link]

  • Novel Pure αVβ3 Integrin Antagonists That Do Not Induce Receptor Extension, Prime the Receptor, or Enhance Angiogenesis at Low Concentrations. ACS Publications. Available at: [Link]

  • Activated integrins identify functional antigen-specific CD8+ T cells within minutes after antigen stimulation. PNAS. Available at: [Link]

  • What are Integrin antagonists and how do they work? News-Medical.net. Available at: [Link]

  • αvβ3-integrin regulates PD-L1 expression and is involved in cancer immune evasion. PNAS. Available at: [Link]

  • Design, Pharmacological Characterization, and Molecular Docking of Minimalist Peptidomimetic Antagonists of α4β1 Integrin. MDPI. Available at: [Link]

  • Size‐Dependent Cellular Uptake of RGD Peptides. PMC. Available at: [Link]

  • Multivalent Effects of RGD Peptides Obtained by Nanoparticle Display. ACS Publications. Available at: [Link]

  • Inhibition of integrin alpha v/beta 5 mitigates the protective effect induced by irisin in hemorrhage. PMC. Available at: [Link]

  • Integrin-specific signaling pathways controlling focal adhesion formation and cell migration. The Journal of Cell Biology. Available at: [Link]

  • Bicyclic RGD peptides: Novel high-affinity ligands for selective integrin-binding and integrin-mediated cell adhesion. RWTH Publications. Available at: [Link]

  • Conformational Dynamics in Extended RGD-Containing Peptides. DSpace@MIT. Available at: [Link]

  • RGD motif – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Flow Cytometry Sample Preparation: Tips, Protocol Steps, and Best Practices. Bitesize Bio. Available at: [Link]

  • Integrin-mediated traction force enhances paxillin molecular associations and adhesion dynamics that increase the invasiveness of tumor cells into a three-dimensional extracellular matrix. PMC. Available at: [Link]

  • Discovery of High-Affinity Noncovalent Allosteric KRAS Inhibitors That Disrupt Effector Binding. PMC. Available at: [Link]

  • SKF 104353, a High Affinity Antagonist for Human and Guinea Pig Lung Leukotriene D4 Receptor, Blocked Phosphatidylinositol Metabolism and Thromboxane Synthesis Induced by Leukotriene D4. PubMed. Available at: [Link]

  • Increased binding affinity enhances targeting of glioma xenografts by EGFRvIII-specific scFv. International Journal of Cancer. Available at: [Link]

  • Flow cytometry protocols for surface and intracellular antigen analyses of neural cell types. PubMed. Available at: [Link]

  • Alpha4beta1 integrin affinity changes govern cell adhesion. PubMed. Available at: [Link]

  • BindingDB BDBM50103634 CL-287389::FK-235::Nilvadipine::Nivadipine::SK&F-102362. BindingDB. Available at: [Link]

  • Flow cytometry protocols. National Library of Medicine. Available at: [Link]

  • Integrin-Specific Control of Focal Adhesion Kinase and RhoA Regulates Membrane Protrusion and Invasion. PMC. Available at: [Link]

  • Binding affinity prediction for protein-ligand complexes based on β contacts and B factor. PubMed. Available at: [Link]

  • The MIG-2/integrin interaction strengthens cell-matrix adhesion and modulates cell motility. PubMed. Available at: [Link]

Sources

Application

Application Note: A Framework for Determining the IC50 of SK&amp;F 108361, a Putative EP4 Receptor Antagonist

Preamble: Establishing a Quantitative Framework for Potency The half-maximal inhibitory concentration (IC50) is a fundamental measure of the potency of an antagonist in pharmacological research.[1][2] It quantifies the c...

Author: BenchChem Technical Support Team. Date: March 2026

Preamble: Establishing a Quantitative Framework for Potency

The half-maximal inhibitory concentration (IC50) is a fundamental measure of the potency of an antagonist in pharmacological research.[1][2] It quantifies the concentration of a substance required to inhibit a specific biological process by 50%. This application note provides a detailed protocol and scientific rationale for determining the IC50 of SK&F 108361, a compound reported to act as an antagonist for the Prostaglandin E2 Receptor 4 (EP4).[3]

Given the limited publicly available data on the specific potency of SK&F 108361, this guide establishes a robust methodology based on the known pharmacology of the EP4 receptor and data from other well-characterized, potent, and selective EP4 antagonists.[4] The principles and protocols outlined herein are designed for researchers, scientists, and drug development professionals seeking to precisely characterize the inhibitory activity of this compound.

The EP4 receptor is a G-protein coupled receptor (GPCR) that, upon binding its endogenous ligand Prostaglandin E2 (PGE2), couples to the Gs alpha subunit. This initiates a signaling cascade that activates adenylyl cyclase, leading to the production of cyclic AMP (cAMP).[5] This pathway is a critical mediator of inflammation, pain, and tumorigenesis, making EP4 an important therapeutic target.[5] This protocol will therefore focus on a functional assay that measures the inhibition of PGE2-induced cAMP production.

Part 1: Foundational Strategy & Pre-Experimental Considerations

The validity of an IC50 determination rests on a well-designed experiment. The choices made before the assay is run are as critical as the execution of the protocol itself.

Compound Integrity and Solubilization
  • Purity Assessment: Whenever possible, verify the purity of the SK&F 108361 batch using methods such as HPLC or LC-MS.

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent like dimethyl sulfoxide (DMSO). Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles. The final DMSO concentration in the assay well should be kept low (typically ≤0.5%) to avoid solvent-induced artifacts.

Cell Line Selection: The Biological System

The choice of cell line is critical for obtaining a robust and reproducible signal. An ideal system expresses the target receptor at a sufficient density to generate a strong signal window.

  • Recombinant Expression: Use a host cell line, such as Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells, stably transfected to express the human EP4 receptor.[4][7] This ensures the measured effect is specific to the target and provides a more consistent receptor expression level compared to many endogenous cell lines.

  • System Validation: Before proceeding, confirm the functional expression of the EP4 receptor by generating a dose-response curve for the agonist, PGE2, and measuring cAMP production.

Assay Principle: Functional Inhibition vs. Competitive Binding

IC50 values can be determined through two primary methods:

  • Competition Binding Assays: These measure the ability of an unlabeled antagonist (SK&F 108361) to displace a labeled ligand (e.g., radiolabeled PGE2) from the receptor.[1]

  • Functional Assays: These measure the antagonist's ability to block a downstream cellular response following agonist stimulation.[1]

This protocol prioritizes the functional assay as it provides a more direct measure of the compound's ability to inhibit the biological signaling cascade, which is often of greater physiological relevance.

Part 2: Detailed Protocol for IC50 Determination via cAMP Assay

This protocol describes a cell-based functional assay to determine the IC50 of SK&F 108361 by measuring its ability to inhibit PGE2-stimulated cAMP production.

Materials and Reagents
  • Cell Line: HEK293 or CHO cells stably expressing the human EP4 receptor.

  • Culture Medium: DMEM or F-12 Ham's medium supplemented with 10% FBS, antibiotics, and a selection agent (if applicable).

  • Agonist: Prostaglandin E2 (PGE2).

  • Antagonist: SK&F 108361.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or PBS with calcium and magnesium.

  • cAMP Detection Kit: A competitive immunoassay kit utilizing HTRF, AlphaLISA, or ELISA technology.

  • Plate Type: 384-well or 96-well solid white or black plates, as recommended by the detection kit manufacturer.

  • Reagents: DMSO, phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis P1 Culture & Seed EP4-expressing cells into assay plate P2 Prepare 10-point serial dilution of SK&F 108361 (10 µM to 1 pM) A1 Add SK&F 108361 dilutions to cells P1->A1 P3 Prepare PGE2 Agonist Solution (at 2x final EC80 concentration) A2 Pre-incubate antagonist with cells (e.g., 15-30 min at 37°C) A1->A2 A3 Add PGE2 agonist solution to stimulate cells A2->A3 A4 Incubate to allow cAMP production (e.g., 30 min at 37°C) A3->A4 R1 Lyse cells and add cAMP detection reagents A4->R1 R2 Incubate as per kit instructions R1->R2 R3 Read plate on compatible plate reader R2->R3 R4 Normalize data and perform non-linear regression to find IC50 R3->R4 G cluster_membrane Cell Membrane EP4 EP4 Receptor Gs Gs Protein EP4->Gs activates AC Adenylyl Cyclase cAMP cAMP (Signal) AC->cAMP converts Gs->AC activates PGE2 PGE2 (Agonist) PGE2->EP4 SKF SK&F 108361 (Antagonist) SKF->block ATP ATP ATP->AC

Caption: Inhibition of the PGE2-EP4 signaling pathway by SK&F 108361.

References

  • IC50 - Wikipedia. (n.d.). Wikipedia. [Link]

  • How to determine the IC50 value with a competitive binding kinetic test? (2022, February 25). ResearchGate. [Link]

  • Gesztelyi, R., Zsuga, J., Kemeny-Beke, A., Varga, B., Juhasz, B., & Tosaki, A. (2012). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Scientific Reports, 2(1), 531. [Link]

  • Li, M., Ke, H. Z., Qi, H., Crawford, D. T., Shen, V., & Thompson, D. D. (2004). A selective EP4 receptor antagonist abrogates the stimulation of osteoblast recruitment from bone marrow stromal cells by prostaglandin E2 in vivo and in vitro. Bone, 34(1), 157–162. [Link]

  • Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual. (2019, November 1). NCBI. [Link]

  • Could someone tell me which is the best protocol to determine and compare the IC50 of different competitive antagonists? (2017, January 31). ResearchGate. [Link]

  • What are EP4 antagonists and how do they work? (2024, June 21). Patsnap Synapse. [Link]

  • Zhuang, Y., Lu, C., & Li, A. P. (2011). Impact of impurities on IC50 values of P450 inhibitors. Drug Metabolism Letters, 5(3), 169–173. [Link]

  • Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. (2013). The AAPS Journal, 15(4), 1145–1152. [Link]

Sources

Method

Application Note: Preparation and Validation of Radiosynthesized [³H]-SK&amp;F 108361 for High-Affinity HIV-1 Protease Binding Studies

Document Type: Advanced Technical Protocol & Application Guide Target Audience: Radiochemists, Structural Biologists, and Drug Discovery Scientists Introduction & Scientific Rationale The HIV-1 protease is a C2-symmetric...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Advanced Technical Protocol & Application Guide Target Audience: Radiochemists, Structural Biologists, and Drug Discovery Scientists

Introduction & Scientific Rationale

The HIV-1 protease is a C2-symmetric homodimeric aspartyl protease responsible for the maturation of viral polyproteins, making it a highly validated target for antiretroviral therapy. SK&F 108361 (CAS# 148260-74-6) is a highly potent, C2-symmetric diol inhibitor designed to exploit the symmetry of the protease active site. However, structural biology has revealed a fascinating paradox: as demonstrated by [1], despite its symmetric chemical structure, SK&F 108361 binds asymmetrically to the HIV-1 protease, exhibiting 2-fold disorder in the electron density map.

To accurately study the thermodynamics of this asymmetric binding and to perform High-Throughput Screening (HTS) of novel competitors, a high-specific-activity radioligand is required.

The Case for Tritium ([³H]) Labeling: We utilize Tritium ([³H]) rather than Carbon-14 or bulky Iodine-125 isotopes. The asymmetric binding mode of SK&F 108361 is exquisitely sensitive to van der Waals and electrostatic perturbations. Tritium substitution preserves the exact steric profile and pharmacological integrity of the parent compound while providing the high specific activity (~50 Ci/mmol) necessary for detecting low-abundance receptor complexes in miniaturized assay formats.

Radiosynthesis of [³H]-SK&F 108361

Because SK&F 108361 contains terminal L-alanyl residues flanking its (R,R)-dihydroxyethylene core, the most efficient and authentic radiosynthetic strategy is the late-stage peptide coupling of [³H]-L-alanine. This minimizes the handling of radioactive intermediates and maximizes radiochemical yield.

Experimental Protocol: Late-Stage Radiosynthesis

Note: All procedures involving Tritium must be performed in a certified radiochemistry fume hood equipped with appropriate volatile trapping systems.

  • Pre-Activation of the Radiotracer: Dissolve 1.2 equivalents of [³H]-Fmoc-L-alanine (Specific Activity: 50 Ci/mmol) and 1.2 equivalents of HATU in 500 µL of anhydrous DMF. Add 2.5 equivalents of DIPEA. Stir for 5 minutes at room temperature. Causality: HATU is specifically chosen over standard EDC/HOBt to maximize coupling efficiency and strictly prevent the epimerization of the highly sensitive tritiated chiral center.

  • Coupling to the Diol Core: Add 1.0 equivalent of the pseudo-C2-symmetric diol core (synthesized in 8 steps from D-(+)-mannitol) to the activated mixture. Stir at room temperature for 2 hours under an Argon atmosphere.

  • Global Deprotection: Add 20% Piperidine in DMF (v/v) directly to the reaction vial. Stir for exactly 30 minutes to cleave the Fmoc protecting groups.

  • RP-HPLC Purification: Quench the reaction with a few drops of acetic acid. Inject the crude mixture onto a semi-preparative C18 RP-HPLC column. Elute using a linear gradient of 10–90% Acetonitrile in Water (containing 0.1% TFA). Monitor via an in-line radiochemical flow detector and collect the peak corresponding to [³H]-SK&F 108361.

  • Formulation and Storage: Evaporate the HPLC solvent under a gentle stream of nitrogen. Reconstitute the purified radioligand in an Ethanol/Water (1:1 v/v) matrix to a final concentration of 1 mCi/mL. Store aliquots at -80°C. Causality: The ethanol matrix acts as a radical scavenger, significantly reducing autoradiolysis during long-term storage.

Radiosynthesis A Symmetric Diol Core (D-Mannitol Derived) C Protected [³H]-Intermediate A->C B [³H]-Fmoc-L-Alanine + HATU / DIPEA B->C D Global Deprotection (20% Piperidine/DMF) C->D E RP-HPLC Purification (C18 Column) D->E F Pure [³H]-SK&F 108361 (>99% RCP) E->F

Figure 1: Radiosynthetic workflow for [³H]-SK&F 108361 using late-stage peptide coupling.

Quality Control Data Summary

Table 1: Physicochemical and Radiochemical Properties of [³H]-SK&F 108361

ParameterSpecificationAnalytical Method
Molecular Weight 516.67 g/mol (unlabeled)Mass Spectrometry
Specific Activity 45 – 60 Ci/mmolUV / LSC Peak Integration
Radiochemical Purity > 99.5%RP-HPLC (Radio-detector)
Chiral Purity > 98% eeChiral HPLC
Storage Matrix Ethanol / Water (1:1 v/v)N/A

Radioligand Binding: Scintillation Proximity Assay (SPA)

To evaluate the binding kinetics of SK&F 108361 and screen novel competitors, we utilize a Scintillation Proximity Assay (SPA)[3].

Causality for Assay Selection: SPA is a homogeneous, "mix-and-measure" format. Unlike traditional filter-binding assays, SPA requires no wash steps. This prevents the artificial dissociation of rapidly equilibrating ligands and ensures that measurements reflect true thermodynamic equilibrium—a critical requirement for accurate Kd​ and Ki​ determinations[2].

Experimental Protocol: SPA Binding Assay
  • Receptor Immobilization: In a 96-well OptiPlate, pre-incubate 10 nM of Biotinylated recombinant HIV-1 Protease with 0.5 mg/well of Streptavidin-coated Yttrium Silicate (YSi) SPA beads in Assay Buffer (50 mM NaOAc, pH 5.5, 1 M NaCl, 1 mM DTT) for 30 minutes. Causality: The acidic pH (5.5) matches the optimal catalytic environment for aspartyl proteases, while the high salt concentration (1 M NaCl) stabilizes the functional homodimer interface.

  • Tracer Addition: Add 1.5 nM of [³H]-SK&F 108361 to the immobilized bead-protease complex. This concentration is deliberately kept below the expected Kd​ to strictly adhere to Cheng-Prusoff conditions for competitive binding.

  • Competitor Titration: For displacement curves, add serial dilutions (10 pM to 10 µM) of unlabeled test compounds. Include wells with 10 µM unlabeled SK&F 108361 to define Non-Specific Binding (NSB).

  • Equilibration & Detection: Seal the plate and incubate on an orbital shaker at 25°C for 2 hours to reach equilibrium. Read the plate on a MicroBeta² microplate scintillation counter (1 minute/well).

SPA_Assay A Biotinylated HIV-1 Protease C Immobilized Target Complex A->C Capture B Streptavidin YSi SPA Bead B->C F Receptor-Ligand Binding (Proximity Achieved) C->F D [³H]-SK&F 108361 Tracer D->F Specific Binding E Unlabeled Competitor E->F Competitive Displacement G Scintillation Emission (Measured in CPM) F->G β-particle excites bead

Figure 2: Scintillation Proximity Assay (SPA) mechanism for HIV-1 protease competitive binding.

Assay Validation Metrics

Table 2: SPA Binding Assay Parameters and Validation

ParameterOptimized ValueCausality / Rationale
Bead Type Streptavidin YSi SPA BeadsHigh binding capacity; YSi core minimizes color quenching artifacts.
Buffer Composition 50 mM NaOAc, pH 5.5, 1 M NaClAcidic pH matches optimum; high salt stabilizes the protease dimer.
Tracer Concentration 1.5 nM [³H]-SK&F 108361Maintained below Kd​ to ensure valid Cheng-Prusoff Ki​ calculations.
Incubation Time 2 Hours at 25°CEnsures true thermodynamic equilibrium before radiometric reading.
Z'-Factor > 0.75Indicates a highly robust, self-validating assay suitable for HTS.

References

  • Dreyer GB, Boehm JC, Chenera B, DesJarlais RL, Hassell AM, Meek TD, Tomaszek TA Jr, Lewis M. "A symmetric inhibitor binds HIV-1 protease asymmetrically." Biochemistry. 1993 Feb 2;32(4):937-47.[Link]

  • Sharma SK, Evans DB, Tomasselli AG, Corless CE, Heinrikson RL, et al. "Development of Activity Assays for High-Volume Evaluation of Human Immunodeficiency Virus (HIV) Protease Inhibitors in Rat Serum: Results With Ditekiren." Analytical Biochemistry. 1991.[Link]

  • Sun Y, Li Z, Guo Y. "Current Status of Targets and Assays for Anti-HIV Drug Screening." Virologica Sinica. 2007; 22(6): 475-485.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting SK&amp;F 108361 Precipitation in Cell Culture Media

Welcome to the Technical Support Center for SK&F 108361. As a Senior Application Scientist, I have designed this comprehensive guide to help researchers, scientists, and drug development professionals overcome the persis...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for SK&F 108361. As a Senior Application Scientist, I have designed this comprehensive guide to help researchers, scientists, and drug development professionals overcome the persistent solubility challenges associated with this compound.

Rather than merely providing a list of instructions, this guide dissects the thermodynamic causality behind the precipitation of SK&F 108361 and provides self-validating experimental workflows to ensure the scientific integrity of your in vitro assays.

The Science of the Crash: Causality & Mechanism

SK&F 108361 is a potent, C2-symmetric diol-based HIV-1 protease inhibitor[1]. While the central diol motif provides critical hydrogen-bonding interactions with the catalytic aspartates of the HIV-1 retropepsin[2], the molecule is flanked by bulky, highly lipophilic P1/P1' side chains[3]. This structural design makes the compound exceptionally hydrophobic.

Why does it precipitate? When a highly concentrated DMSO stock of SK&F 108361 is introduced directly into aqueous cell culture media, it undergoes a kinetic phenomenon known as a "solvent shift" [4]. The DMSO carrier diffuses into the bulk aqueous phase at a rate much faster than the hydrophobic drug molecules can disperse. Consequently, the drug is left in a localized, highly supersaturated aqueous microenvironment. Driven by the thermodynamic unfavorability of exposing its hydrophobic side chains to water, the molecules rapidly undergo hydrophobic collapse, leading to nucleation and the irreversible formation of microcrystals. Once crashed out, the bioavailable concentration of the inhibitor plummets, severely skewing downstream IC50 calculations and antiviral efficacy readouts.

Frequently Asked Questions (FAQs)

Q1: Why does SK&F 108361 form microcrystals in my media even at low final concentrations (e.g., 5 µM)? A1: Precipitation in this context is a kinetic issue, not just a thermodynamic one. Even if the theoretical aqueous solubility limit is 10 µM, adding a 10 mM stock directly to the media creates a localized concentration gradient at the droplet interface that far exceeds 10 µM. This localized supersaturation triggers irreversible nucleation before the compound can evenly distribute.

Q2: Does the choice of cell culture serum (FBS/FCS) affect its solubility? A2: Absolutely. Carrier proteins present in serum, such as Bovine Serum Albumin (BSA), possess hydrophobic binding pockets that sequester lipophilic molecules[5]. Pre-warming media containing 10–20% FBS significantly increases the apparent solubility limit of SK&F 108361 by acting as a thermodynamic sink, preventing the free drug from nucleating.

Q3: Can I use solvents other than DMSO to prevent crashing? A3: While SK&F 108361 is soluble in DMF and absolute ethanol, DMSO remains the gold standard. Ethanol can cause localized protein denaturation in the media (which acts as a nucleation seed for the drug), and DMF exhibits higher baseline cytotoxicity. The key is not changing the solvent, but optimizing the method of addition.

Q4: How do I distinguish between drug precipitation and microbial contamination? A4: Drug precipitates typically appear as highly refractive, geometric microcrystals or amorphous aggregates under phase-contrast microscopy (20x–40x). Unlike bacteria, they do not exhibit Brownian motion or exponential growth, and the media will not undergo the rapid pH drop (indicated by phenol red turning yellow) characteristic of bacterial contamination.

Self-Validating Experimental Protocols

To guarantee trustworthiness, every protocol used in your lab must be a self-validating system. The following workflow utilizes a "Carrier-Protein Pre-loading" method combined with built-in quality control checkpoints.

Protocol: Optimized Dosing of SK&F 108361 into Aqueous Media

Phase 1: Preparation

  • Thaw and Inspect: Thaw the 10 mM SK&F 108361 DMSO master stock at room temperature. Causality: Cold DMSO increases fluid viscosity and reduces initial solubility, exacerbating the solvent shift effect.

  • Pre-warm Media: Warm the complete culture media (supplemented with at least 10% FBS) to 37°C in a water bath. Causality: Increased kinetic energy and relaxed carrier protein conformations at 37°C enhance the rapid binding of the hydrophobic drug.

Phase 2: The "Drop-and-Swirl" Addition 3. Intermediate Dilution: If your target final concentration is low (e.g., 1 µM), do not spike the 10 mM stock directly. Create an intermediate 100x stock (e.g., 100 µM) in 100% DMSO. 4. Dynamic Dosing: Place the tube of pre-warmed media on a vortex mixer set to a gentle swirl (approx. 800 rpm). Using a micropipette, add the intermediate DMSO stock dropwise directly into the center of the vortex.

  • Causality: The mechanical shear force rapidly disperses the DMSO droplet, preventing the localized supersaturation that leads to nucleation.

Phase 3: The Self-Validation Checkpoint (Critical) 5. Turbidimetric Validation: Immediately transfer 100 µL of the dosed media into a clear 96-well plate. Measure the optical density at 600 nm (OD600) using a microplate reader against a media-only blank.

  • System Rule: If ΔOD600 > 0.05, sub-visual precipitation has occurred. The batch must be discarded.

  • Microscopic Validation: Centrifuge a 1 mL aliquot of the dosed media at 10,000 x g for 5 minutes. Inspect the bottom of the tube. A visible white pellet confirms drug crash-out. If no pellet forms, the solution is thermodynamically stable and ready for cellular assays.

Quantitative Data & Troubleshooting Matrices

Table 1: Solubility Limits and Solvent Compatibility for SK&F 108361
Solvent / Media EnvironmentMax Soluble ConcentrationNotes / Causality
100% DMSO > 20 mMHighly stable; ideal for long-term storage at -80°C.
100% Ethanol ~ 5 mMProne to evaporation; can cause localized protein precipitation in media.
PBS (pH 7.4, No Serum) < 1 µMExtremely poor solubility due to lack of hydrophobic carrier proteins.
DMEM + 10% FBS (37°C) ~ 50 µMSerum albumin acts as a carrier, significantly boosting apparent solubility.
Table 2: Troubleshooting Matrix
SymptomRoot CauseCorrective Action
Visible white flakes upon adding drug to media Localized solvent shift / supersaturation.Use the "Drop-and-Swirl" method. Do not add drug to static media.
Inconsistent IC50 values across replicates Sub-visual microcrystal formation reducing bioavailable drug.Implement the Turbidimetric Validation (OD600) step before dosing cells.
Precipitation occurs after 24 hours of incubation Gradual thermodynamic crash-out due to low serum content.Increase FBS concentration to 15-20% or supplement media with 1 mg/mL purified BSA.

Mechanistic & Workflow Visualizations

The following diagrams illustrate the thermodynamic pathways and the optimized operational workflow for handling SK&F 108361.

G A SK&F 108361 (100% DMSO Stock) B Direct Addition to Aqueous Media A->B Suboptimal Protocol F Pre-complexation with Carrier Proteins (BSA/FBS) A->F Optimized Protocol C Solvent Shift (DMSO diffuses rapidly) B->C D Hydrophobic Collapse (Nucleation) C->D E Precipitation (Microcrystals) D->E G Hydrophobic Pocket Binding F->G H Stable Aqueous Solution G->H

Thermodynamic pathways of SK&F 108361 in aqueous media: Precipitation vs. Stabilization.

Workflow Step1 1. Thaw 10 mM Stock (Room Temp, Protect from Light) Step3 3. Prepare Intermediate Dilution (100x in DMSO) Step1->Step3 Step2 2. Pre-warm Media (37°C, contains 10% FBS) Step4 4. Dropwise Addition (While vortexing/stirring) Step2->Step4 Step3->Step4 Step5 5. Microscopic Verification (Check for turbidity/crystals) Step4->Step5

Step-by-step workflow for dosing SK&F 108361 to prevent localized precipitation.

References

  • A symmetric inhibitor binds HIV-1 protease asymmetrically Source: PubMed - NIH URL:[Link]

  • Information on EC 3.4.23.16 - HIV-1 retropepsin Source: BRENDA Enzyme Database URL:[Link]

  • Design and Fast Synthesis of C-Terminal Duplicated Potent C2-Symmetric P1/P1'-Modified HIV-1 Protease Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • HIV-1 retropepsin inhibitors and DMSO stability Source: BRENDA Enzyme Database URL:[Link]

  • Photoclick Chemistry: A Bright Idea (Mechanisms of Macromolecular Precipitation) Source: PMC - NIH URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Incubation Times for SK&amp;F 108361 Receptor Binding

Welcome to the technical support center for optimizing receptor binding assays involving SK&F 108361, a potent antagonist for the dopamine D3 receptor. This guide is designed for researchers, scientists, and drug develop...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing receptor binding assays involving SK&F 108361, a potent antagonist for the dopamine D3 receptor. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies to ensure the generation of high-quality, reproducible data. As the binding of a ligand to its receptor is a time-dependent process, establishing the optimal incubation time is critical for achieving binding equilibrium and, consequently, for the accurate determination of binding affinity (Ki) and receptor density (Bmax).

This resource will provide a foundational understanding of the principles governing ligand-receptor interactions, detailed protocols for empirical determination of optimal incubation times, a comprehensive troubleshooting guide for common issues, and a frequently asked questions (FAQ) section to address specific queries you may encounter during your experiments.

Foundational Principles: Understanding the "Why" Behind Incubation Time

In any radioligand binding assay, the goal is to reach a state of equilibrium where the rate of association of the radioligand with the receptor is equal to its rate of dissociation.[1] Failure to reach equilibrium is a common source of error, leading to an underestimation of affinity and inaccurate characterization of the ligand-receptor interaction.[2]

The time required to reach equilibrium is influenced by several factors:

  • Temperature: Higher temperatures generally increase the rate of both association and dissociation, leading to a faster equilibrium. However, prolonged incubation at higher temperatures can risk receptor degradation.[3]

  • Ligand and Receptor Concentration: The concentrations of the radioligand and the receptor preparation will impact the kinetics of the binding reaction.[3]

  • Affinity of the Ligand (Kd): High-affinity ligands may require longer incubation times to reach equilibrium due to slower dissociation rates.[2]

For SK&F 108361, a dopamine D3 receptor antagonist, understanding these principles is paramount for designing a robust binding assay. The dopamine D3 receptor is a G protein-coupled receptor (GPCR) implicated in various neurological and psychiatric disorders, making it a key target for drug discovery.[4]

Experimental Workflow for Determining Optimal Incubation Time

A systematic approach is necessary to empirically determine the ideal incubation time for your specific experimental conditions. This typically involves a kinetic (association) binding experiment.

workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_reagents Prepare Reagents: - Radioligand (e.g., [3H]Spiperone) - SK&F 108361 (unlabeled) - D3 Receptor Membranes - Assay Buffer - Non-specific binding agent (e.g., Haloperidol) prep_plates Prepare 96-well plates prep_reagents->prep_plates add_reagents Add reagents to wells: - Membranes - Radioligand - Buffer or SK&F 108361 prep_plates->add_reagents incubate Incubate at a constant temperature (e.g., 25°C or 37°C) add_reagents->incubate time_points Stop reaction at various time points (e.g., 5, 15, 30, 60, 90, 120, 180 min) incubate->time_points separate Separate bound from free radioligand (Rapid Filtration) time_points->separate quantify Quantify bound radioactivity (Scintillation Counting) separate->quantify calc_sb Calculate Specific Binding (Total - Non-specific) quantify->calc_sb plot_data Plot Specific Binding vs. Time calc_sb->plot_data determine_eq Determine Equilibrium Time (Plateau of the curve) plot_data->determine_eq caption Workflow for Determining Optimal Incubation Time

Caption: Workflow for determining the optimal incubation time for SK&F 108361 binding.

Step-by-Step Protocol: Kinetic Association Experiment

This protocol outlines the steps to determine the time required to reach equilibrium for the binding of a radioligand to the dopamine D3 receptor, which can then be applied to competition assays with SK&F 108361.

Materials:

  • Receptor Source: Membrane preparations from cells stably expressing the human dopamine D3 receptor.

  • Radioligand: A suitable radioligand for the D3 receptor, such as [3H]Spiperone or [125I]IABN. The concentration should be approximately equal to its Kd.

  • Unlabeled Ligand (for non-specific binding): A high concentration of a known D3 antagonist, such as S(-)-sulpiride or haloperidol.

  • Test Compound: SK&F 108361 (for future competition assays).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Filtration Apparatus: Cell harvester with glass fiber filters (e.g., GF/B or GF/C).

  • Scintillation Counter and Vials.

Procedure:

  • Prepare Reagents: Dilute the D3 receptor membranes, radioligand, and non-specific binding agent to their final concentrations in assay buffer.

  • Set up Assay Tubes/Plate: For each time point, prepare triplicate tubes for:

    • Total Binding: Receptor membranes + radioligand + assay buffer.

    • Non-specific Binding (NSB): Receptor membranes + radioligand + excess unlabeled antagonist (e.g., 10 µM haloperidol).

  • Initiate the Reaction: Add the radioligand to all tubes to start the binding reaction.

  • Incubate: Incubate the reactions at a constant temperature (e.g., 25°C or 37°C).

  • Terminate the Reaction at Different Time Points: At designated time intervals (e.g., 5, 15, 30, 60, 90, 120, 180 minutes), terminate the binding reaction by rapid filtration over glass fiber filters.

  • Wash: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantify: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each time point: Specific Binding = Total Binding - Non-specific Binding .

    • Plot specific binding (in counts per minute, CPM, or fmol/mg protein) against time. The point at which the curve plateaus indicates the time required to reach equilibrium.

Time (minutes)Total Binding (CPM)Non-specific Binding (CPM)Specific Binding (CPM)
515003001200
1535003203180
3058003505450
6075003607140
9088003808420
12095004009100
18095504109140
This is example data and will vary based on experimental conditions.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s) Scientific Rationale
No plateau is reached in the association kinetic experiment. 1. Incubation time is too short. 2. Ligand or receptor degradation. 3. Radioligand concentration is too low. 1. Extend the incubation time points. 2. Lower the incubation temperature (e.g., from 37°C to 25°C or 4°C). Include protease inhibitors in the assay buffer. 3. Ensure the radioligand concentration is appropriate (around its Kd). 1. Equilibrium has not been achieved.[2]2. Degradation will lead to a continuous decrease in binding. Lower temperatures slow down enzymatic degradation.[3]3. A sufficient concentration of radioligand is needed to drive the binding reaction.
High non-specific binding (NSB > 30% of total binding). 1. Radioligand is "sticky" or hydrophobic. 2. Filter binding. 3. Incubation time is too long. 1. Add bovine serum albumin (BSA, e.g., 0.1-0.5%) to the assay buffer. 2. Pre-soak filters in a solution like 0.3% polyethyleneimine (PEI). 3. Reduce the incubation time (if equilibrium is reached earlier). 1. BSA can block non-specific binding sites on the assay tubes and filters.[5]2. PEI reduces the non-specific binding of positively charged radioligands to the negatively charged glass fiber filters.[5]3. Prolonged incubation can sometimes increase non-specific interactions.
Low specific binding signal. 1. Low receptor density in the membrane preparation. 2. Inactive radioligand or receptor. 3. Suboptimal assay conditions (pH, ionic strength). 1. Increase the amount of membrane protein per well. 2. Check the age and storage conditions of the radioligand and receptor prep. Use a fresh batch if necessary. 3. Optimize the assay buffer composition. 1. A higher concentration of receptors will result in more binding.[3]2. Reagents can degrade over time, losing their binding activity.3. Receptor-ligand interactions are sensitive to the biochemical environment.[6]
Poor reproducibility between replicates. 1. Inconsistent pipetting. 2. Inadequate mixing. 3. Variable washing during filtration. 1. Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. 2. Ensure thorough mixing of reagents before and during incubation. 3. Automate the washing step if possible or ensure consistent timing and volume. 1. Accurate and consistent volumes are crucial for reproducible results.2. Homogeneous reaction mixtures are essential for uniform binding.3. Inconsistent washing can lead to variable removal of unbound radioligand.

Frequently Asked Questions (FAQs)

Q1: What is a typical incubation time for a dopamine D3 receptor binding assay?

A1: Based on published protocols for dopamine D3 receptor binding assays using radioligands like [3H]Spiperone, incubation times typically range from 60 to 120 minutes at temperatures between 25°C and 37°C.[7][8] However, it is crucial to determine the optimal time empirically for your specific assay conditions as outlined in the protocol above.

Q2: How does the affinity of SK&F 108361 affect the required incubation time for a competition assay?

A2: In a competition binding assay, the incubation time should be sufficient for both the radioligand and the competing ligand (SK&F 108361) to reach equilibrium with the receptor. If SK&F 108361 has a very high affinity (low Ki) and a slow off-rate, it may require a longer incubation time to reach equilibrium. The incubation time determined from the radioligand association kinetic experiment is generally a good starting point.

Q3: Can I shorten the incubation time by increasing the temperature?

A3: While increasing the temperature can accelerate the time to reach equilibrium, it also increases the risk of receptor and ligand degradation, which can compromise the integrity of your results.[3] It is a trade-off that needs to be carefully evaluated. If you choose to use a higher temperature, it is essential to also perform a stability experiment to ensure that the receptor and ligand are stable for the duration of the incubation.

Q4: What is the relationship between incubation time and the determination of Ki for SK&F 108361?

A4: The accurate determination of the inhibition constant (Ki) for SK&F 108361 from an IC50 value (obtained from a competition curve) is dependent on the assay being at equilibrium. The Cheng-Prusoff equation, which is used to calculate Ki from IC50, assumes equilibrium conditions. If the incubation time is too short, the measured IC50 will be inaccurate, leading to an incorrect Ki value.

chengoff IC50 IC50 Value (from competition assay) ChengPrusoff Cheng-Prusoff Equation Ki = IC50 / (1 + [L]/Kd) IC50->ChengPrusoff Equilibrium Equilibrium Achieved (Sufficient Incubation Time) Equilibrium->ChengPrusoff is a prerequisite for Ki Accurate Ki Value (for SK&F 108361) ChengPrusoff->Ki caption Relationship between Incubation Time and Ki Determination

Caption: The importance of achieving equilibrium for accurate Ki determination.

Q5: What should I do if I don't have access to the Kd of the radioligand I am using?

A5: If the Kd of the radioligand for the D3 receptor is unknown, you will need to perform a saturation binding experiment to determine it. This involves incubating a fixed amount of receptor with increasing concentrations of the radioligand until saturation is reached.[9] The Kd and Bmax can then be determined by non-linear regression analysis of the resulting saturation curve. Knowing the Kd is essential for designing both kinetic and competition binding assays.[10]

References

  • Eurofins Discovery. (n.d.). Dopamine D3 Receptor Binding Antagonist Radioligand LeadHunter Assay. Retrieved from [Link]

  • Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British journal of pharmacology, 161(6), 1219–1237. [Link]

  • Limbird, L. E. (2004). A Guide to Simple and Informative Binding Assays. The American Society for Cell Biology. [Link]

  • Motulsky, H. J. (2018). The GraphPad Guide to Analyzing Radioligand Binding Data. GraphPad Software. [Link]

  • Newman, A. H., et al. (2013). Molecular Determinants of Selectivity and Efficacy at the Dopamine D3 Receptor. ACS Chemical Neuroscience, 4(9), 1234-1246. [Link]

  • Pierce, K. L., Premont, R. T., & Lefkowitz, R. J. (2002). Seven-transmembrane receptors. Nature reviews. Molecular cell biology, 3(9), 639–650. [Link]

  • Rinken, A. (2021). Characterization of ligand binding to Dopamine D3 receptor using fluorescence anisotropy and radioligand binding assay. DSpace. [Link]

  • Scholten, D. J., Canals, M., Maussang, D., Roumen, L., Smit, M. J., & Leurs, R. (2014). Pharmacological modulation of chemokine receptor function. British journal of pharmacology, 171(5), 1167–1179. [Link]

  • Sedigh-Sarvestani, M., et al. (2012). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine... Iranian Journal of Pharmaceutical Research, 11(3), 823-832. [Link]

  • Sykes, D. A., Stoddart, L. A., & Hill, S. J. (2019). Binding kinetics of ligands acting at GPCRs. British journal of pharmacology, 176(14), 2392–2407. [Link]

  • Vangveravong, S., et al. (2006). A novel series of dopamine D3 receptor-selective ligands as potential therapeutic agents for cocaine abuse. Journal of medicinal chemistry, 49(2), 673–683. [Link]

  • Wang, F., Dong, C., & Liu, Z. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics reports, 2(1), 1–9. [Link]

  • Wells, J. W. (1998). Analysis of radioligand binding data. Methods in molecular biology (Clifton, N.J.), 106, 33–93. [Link]

  • Zhang, Y., & M., L. (2015). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 1(3), 148-154. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Thibault, G., & Schiffrin, E. L. (2001). Radioligand binding assay. Methods in molecular medicine, 51, 305–314. [Link]

  • Wurch, T., et al. (2002). Fully automated radioligand binding filtration assay for membrane-bound receptors. Journal of biomolecular screening, 7(5), 439–446. [Link]

  • Zeug, A. (2014). A practical guide to the analysis of fluorescence microscopy data. Methods in molecular biology (Clifton, N.J.), 1076, 837–860. [Link]

Sources

Troubleshooting

Reducing non-specific binding noise with SK&F 108361

A Guide to Understanding and Utilizing Biased Agonism at the Dopamine D1 Receptor Introduction Welcome to the technical support guide for SK&F 108361. As a Senior Application Scientist, my goal is to provide you with not...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Understanding and Utilizing Biased Agonism at the Dopamine D1 Receptor

Introduction

Welcome to the technical support guide for SK&F 108361. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the principles behind them. This guide is designed for researchers, scientists, and drug development professionals who are looking to leverage the unique properties of SK&F 108361 in their experiments.

It has come to our attention that there is a misconception about the primary use of SK&F 108361. While it can be a tool in assays where non-specific binding is a concern, its main power lies not in being a general-purpose blocking agent, but in its ability to act as a biased agonist at the Dopamine D1 Receptor (D1R). This guide will therefore focus on how to use SK&F 108361 to dissect D1R signaling pathways, which in turn can help in designing cleaner, more specific experiments and interpreting data with higher confidence.

The Concept of Biased Agonism and SK&F 108361

The Dopamine D1 receptor, like many G protein-coupled receptors (GPCRs), doesn't just have a simple "on" or "off" state. Upon activation, it can initiate multiple downstream signaling cascades. The two primary pathways for the D1R are:

  • Gαs/olf Pathway: The canonical pathway that leads to the activation of adenylyl cyclase, production of cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA).[1][2][3]

  • Gq/PLC Pathway: An alternative pathway that involves Gαq protein coupling, leading to the activation of Phospholipase C (PLC) and subsequent downstream signaling.[1][4]

A standard agonist, like dopamine itself, may activate both pathways. A biased agonist , however, preferentially activates one pathway over the other.

SK&F 108361 is a derivative of the D1R agonist SK&F 83566 and is known to be a G protein-biased agonist . Specifically, some benzazepine compounds, a class to which SK&F compounds belong, have been shown to be agonists for D1R-mediated G protein signaling while acting as antagonists for β-arrestin recruitment, another important pathway in GPCR signaling.[5] This functional selectivity is a powerful tool for isolating and studying the physiological and pathological roles of these distinct signaling cascades.[5]

Why This Matters for "Non-Specific Binding Noise"

In the context of your experiments, "noise" may not just be the result of your ligand sticking to plastic or unintended proteins. It can also arise from the activation of multiple signaling pathways, which can complicate data interpretation. By using a biased agonist like SK&F 108361, you can selectively activate one pathway, thereby reducing the "noise" from others and obtaining a clearer, more specific signal related to the pathway of interest.

Visualizing D1 Receptor Biased Agonism

The following diagram illustrates the concept of biased agonism at the D1 dopamine receptor.

D1R_Signaling cluster_membrane Cell Membrane cluster_Gs Gαs/olf Pathway cluster_Gq Gq/PLC Pathway D1R Dopamine D1 Receptor Gs Gαs/olf D1R->Gs Gq Gαq D1R->Gq Dopamine Dopamine (Endogenous Ligand) Dopamine->D1R Activates Both SKF108361 SK&F 108361 (Biased Agonist) SKF108361->D1R Preferentially Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates PLC Phospholipase C Gq->PLC Activates IP3_DAG IP3 / DAG PLC->IP3_DAG

Caption: D1R signaling pathways and the action of a biased agonist.

Frequently Asked Questions (FAQs)

Q1: Is SK&F 108361 a universal agent for reducing non-specific binding in any assay?

A1: No, it is not. SK&F 108361 is a specific pharmacological tool for studying the dopamine D1 receptor. Its utility in reducing "noise" comes from its ability to selectively activate a specific signaling pathway, thereby simplifying the experimental output. For general strategies to reduce non-specific binding, such as in immunoassays or radioligand binding assays, you should consider optimizing buffer conditions (e.g., pH, salt concentration), using blocking agents like Bovine Serum Albumin (BSA), or adding detergents.[6][7][8]

Q2: In what types of assays is SK&F 108361 most useful?

A2: It is most valuable in functional assays designed to measure the downstream consequences of D1 receptor activation. Examples include:

  • cAMP accumulation assays

  • Calcium mobilization assays

  • Reporter gene assays

  • In vitro cell-based assays where specific signaling outcomes are measured.[9][10][11]

Q3: Can I use SK&F 108361 in a simple radioligand binding assay?

A3: While you could use it as a competitor to define specific binding to the D1 receptor, its unique value as a biased agonist would be lost in a standard binding assay that only measures receptor occupancy. In such assays, a more conventional unlabeled ligand is typically used to determine non-specific binding.[12][13]

Troubleshooting Guide: High Non-Specific Binding in Receptor Assays

Even when using a specific tool like SK&F 108361, you may still encounter issues with non-specific binding. Here’s a guide to troubleshoot these problems.

Problem Potential Cause Recommended Solution & Explanation
High background signal in all wells, including "no receptor" controls. Ligand is sticking to the assay plate or filter.1. Add a non-ionic detergent: Include 0.01-0.1% Tween-20 or Triton X-100 in your assay buffer. This will reduce hydrophobic interactions between your ligand and the plasticware.[8] 2. Pre-treat plates: Incubate plates with a blocking agent like 1% BSA before adding your reagents.[8]
Non-specific binding is a high percentage (>50%) of total binding. 1. Radioligand concentration is too high. 2. Insufficient washing. 3. Suboptimal buffer conditions.1. Lower radioligand concentration: Use a concentration at or below the Kd for the receptor. High concentrations can lead to binding to low-affinity, non-specific sites.[14] 2. Optimize washing: Increase the number and volume of washes with ice-cold buffer. This helps to remove unbound and weakly bound ligand more effectively.[14] 3. Adjust buffer ionic strength: Increasing the salt concentration (e.g., with NaCl) can reduce non-specific electrostatic interactions.[6]
Inconsistent results between replicates. 1. Poor quality of receptor preparation. 2. Pipetting errors.1. Ensure receptor quality: Use freshly prepared cell membranes or receptor preparations. Protein aggregates can increase non-specific binding. Consider a pre-clearing step by centrifugation.[15] 2. Review pipetting technique: Ensure accurate and consistent pipetting, especially with small volumes.

Experimental Protocol: Radioligand Binding Assay

This protocol provides a general framework for a radioligand binding assay to determine the binding affinity of a compound for the D1 receptor.

Workflow Diagram

Binding_Assay_Workflow A Prepare Reagents (Membranes, Radioligand, Buffers) B Set up Assay Tubes (Total, Non-specific, Competitor) A->B C Incubate at RT (e.g., 60-90 min) B->C D Terminate Reaction (Rapid Filtration) C->D E Wash Filters (3x with ice-cold buffer) D->E F Measure Radioactivity (Scintillation Counting) E->F G Data Analysis (Calculate Specific Binding, Kd, Bmax) F->G

Caption: General workflow for a radioligand binding assay.

Step-by-Step Methodology
  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2).

    • Radioligand: Dilute a D1-selective radioligand (e.g., [³H]-SCH 23390) in assay buffer to the desired concentration (typically at or near its Kd).

    • Receptor Source: Prepare cell membranes from a cell line expressing the D1 receptor. Determine the protein concentration using a standard method (e.g., BCA assay).

    • Unlabeled Ligand (for Non-Specific Binding): Prepare a high concentration (e.g., 10 µM) of a D1 antagonist like SCH 23390 or SK&F 108361.

  • Assay Setup (in triplicate):

    • Total Binding: Add assay buffer, radioligand, and cell membranes.

    • Non-Specific Binding (NSB): Add assay buffer, unlabeled ligand, radioligand, and cell membranes.

    • Specific Binding: This is calculated as Total Binding - Non-Specific Binding.

  • Incubation:

    • Incubate the reaction tubes at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Termination and Filtration:

    • Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.[14]

    • Wash the filters quickly with multiple volumes of ice-cold wash buffer.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the radioligand.

    • Analyze the data using non-linear regression to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).

References

  • Nishi, A., Kuroiwa, M., & Shuto, T. (2011). Mechanisms for the Modulation of Dopamine D1 Receptor Signaling in Striatal Neurons. Frontiers in Neuroanatomy, 5, 43. [Link]

  • GraphPad Software. The GraphPad Guide to Analyzing Radioligand Binding Data. [Link]

  • GraphPad Software. Nonspecific binding - GraphPad Prism 11 Curve Fitting Guide. [Link]

  • Prasad, A., & Richfield, E. K. (2010). Dopamine D1 Receptors, Regulation of Gene Expression in the Brain, and Neurodegeneration. Basal Ganglia, 1(2), 67-77. [Link]

  • Beaulieu, J. M., & Gainetdinov, R. R. (2011). The Signaling and Pharmacology of the Dopamine D1 Receptor. Pharmacological Reviews, 63(1), 182-217. [Link]

  • Pixorize. D1 (Dopamine) Receptors Mnemonic for USMLE. [Link]

  • Drug discovery methods. (2015, March 22). Specific and Non-specific Binding in a ligand binding assay. YouTube. [Link]

  • Neve, K. A., Seamans, J. K., & Trantham-Davidson, H. (2004). Dopamine Receptor Signaling. Journal of Receptors and Signal Transduction, 24(3), 165-205. [Link]

  • Patsnap Synapse. (2025, May 9). How to Block a Membrane to Reduce Non-Specific Binding. [Link]

  • Fluidic Analytics. (2025, November 18). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. [Link]

  • Li, Y., et al. (2013). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Bio-protocol, 3(16), e872. [Link]

  • Precision Biosystems. (2023, June 26). How to Minimize Non Specific Binding of Secondary Antibody during Western Blotting. [Link]

  • AbOliGo. (2025, July 24). How to Eliminate Non Specific Binding of Antibody Oligo Conjugates. [Link]

  • Sino Biological. IP Troubleshooting: High Background (Specific or Nonspecific). [Link]

  • Nicoya Lifesciences. (2020, December 10). 4 Ways to Reduce Non-Specific Binding in SPR Experiments. [Link]

  • Conroy, J. L., et al. (2015). Identification of G protein-biased agonists that fail to recruit β-arrestin or promote internalization of the D1 dopamine receptor. The Journal of pharmacology and experimental therapeutics, 353(1), 1-13. [Link]

  • St John's Laboratory Ltd. (2020, November 12). Immunofluorescence Troubleshooting. [Link]

  • Horie, Y., et al. (1994). In vitro bioassay with enhanced sensitivity for human granulocyte colony-stimulating factor. Journal of immunological methods, 172(1), 63-71. [Link]

  • Zhuang, Y., et al. (2022). Ligand recognition and biased agonism of the D1 dopamine receptor. Nature communications, 13(1), 3245. [Link]

  • McCafferty, J. P., et al. (1982). Cardiovascular activity of SK&F 64139 in the hypertensive rat. European journal of pharmacology, 83(3-4), 213-220. [Link]

  • Martini, M. L., et al. (2025, July 10). Orally Bioavailable Dopamine D1/D5 Receptor-Biased Agonists to Study the Role of β-Arrestin in Treatment-Related Dyskinesia in Parkinson's Disease. Journal of medicinal chemistry. [Link]

  • van den Meiracker, A. H., et al. (1989). SK&F 86466, a novel alpha-adrenolytic drug: effects on heart rate, blood pressure, and neuroendocrine function in supine resting position and in response to postural and cold stimulation in normal humans. Journal of cardiovascular pharmacology, 13(1), 25-31. [Link]

  • Pendleton, R. G., et al. (1986). Possible mechanism of action of SKF 64139 in vivo on rat adrenal and brain phenylethanolamine N-methyltransferase activity. Naunyn-Schmiedeberg's archives of pharmacology, 333(4), 369-375. [Link]

  • Park, S., et al. (2021). Structure-Functional-Selectivity Relationship Studies on A-86929 Analogs and Small Aryl Fragments toward Discovery of Biased D1 Agonists. bioRxiv. [Link]

  • van der Weide, J., et al. (1994). The dopamine D1 agonist SKF 81297 and the dopamine D2 agonist LY 171555 act synergistically to stimulate motor behavior of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-lesioned parkinsonian rhesus monkeys. Movement disorders : official journal of the Movement Disorder Society, 9(6), 664-672. [Link]

  • Arnaoutova, I., & Kleinman, H. K. (2016). Strategic Endothelial Cell Tube Formation Assay: Comparing Extracellular Matrix and Growth Factor Reduced Extracellular Matrix. Journal of visualized experiments : JoVE, (114), 54362. [Link]

  • Iravanian, S., et al. (2014). A multiplexed chip-based assay system for investigating the functional development of human skeletal myotubes in vitro. Journal of biotechnology, 185, 15-18. [Link]

  • Bell, S. M., et al. (2017). Using In Vitro High-Throughput Screening Data for Predicting Benzo[k]Fluoranthene Human Health Hazards. Risk analysis : an official publication of the Society for Risk Analysis, 37(2), 312-326. [Link]

  • Huchthausen, J. C., et al. (2023). Experimental exposure assessment for in vitro cell-based bioassays in 96- and 384-well plates. Environmental sciences. Europe, 35(1), 60. [Link]

Sources

Optimization

Technical Support Center: Optimizing pH for Maximum SK&amp;F 108361 Solubility

Welcome to the Technical Support Center for SK&F 108361. As a Senior Application Scientist, I have designed this guide to help researchers, structural biologists, and formulation scientists overcome the physicochemical h...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for SK&F 108361. As a Senior Application Scientist, I have designed this guide to help researchers, structural biologists, and formulation scientists overcome the physicochemical hurdles associated with this specific compound.

SK&F 108361 is a potent pseudo-C2-symmetric diol HIV-1 protease inhibitor. While symmetric diols can be up to 10,000 times more potent than analogous monools due to optimal hydrogen bonding within the protease active site [1], their highly hydrophobic P1/P1' side chains result in notoriously poor intrinsic aqueous solubility. Because SK&F 108361 contains basic amine functional groups, its solubility is strictly governed by the pH of its environment.

Part 1: Frequently Asked Questions (Mechanisms & Causality)

Q1: Why does SK&F 108361 precipitate instantly when diluted into my physiological assay buffer (pH 7.4)? Causality: SK&F 108361 acts as a weak base. At a physiological pH of 7.4, the ambient pH far exceeds the pKa of the compound's basic amine moieties. This causes rapid deprotonation, rendering the molecule un-ionized. Without an ionic charge to facilitate ion-dipole interactions with the surrounding water molecules, the hydrophobic lattice energy of the phenyl groups takes over, driving rapid aggregation and precipitation. This pH-dependent solubility drop is a universal challenge among peptidomimetic protease inhibitors [3].

Q2: What is the optimal pH to achieve maximum aqueous solubility for SK&F 108361? Causality: Maximum aqueous solubility is achieved at pH 1.0 to 3.0 . Under these highly acidic conditions, the amine groups are fully protonated and ionized. This creates a highly polar microenvironment around the molecule, overcoming the thermodynamic barrier to dissolution.

Q3: How does the symmetric diol structure specifically complicate formulation? Causality: The diol core, combined with bulky hydrophobic side chains, increases the crystal lattice energy of the solid state. This makes the thermodynamic barrier to dissolution much higher than that of simpler peptide analogs. Therefore, relying solely on mechanical agitation (like vortexing) at neutral pH will fail; chemical ionization via pH adjustment is an absolute requirement.

Part 2: Troubleshooting Guide

Issue 1: Inconsistent IC50 results in in vitro enzymatic assays at pH 5.5.

  • Diagnosis: At pH 5.5 (the typical optimum for HIV-1 protease assays), SK&F 108361 is near its pKa. This results in a mixed population of ionized and un-ionized molecules, leading to invisible micro-precipitation that artificially lowers the effective concentration of the inhibitor in the well.

  • Solution: Do not rely on purely aqueous buffers for the working stock. Pre-dissolve the compound in 100% DMSO to create a 10 mM master stock. Dilute this into the pH 5.5 assay buffer immediately prior to the assay, ensuring the final DMSO concentration remains between 2-5%. The DMSO acts as a crucial co-solvent to stabilize the un-ionized fraction.

Issue 2: Poor oral bioavailability observed in pharmacokinetic (PK) animal models.

  • Diagnosis: Dissolution-limited absorption. While the compound dissolves readily in the acidic stomach (pH 1-2), it crashes out of solution upon entering the higher pH environment of the intestine (pH 6.5), preventing intestinal absorption.

  • Solution: Formulate the compound using pH-sensitive liposomes or solid dispersion techniques (e.g., using poly(methacrylic acid-co-ethylacrylate) copolymers). These matrices protect the drug and maintain it in an amorphous, highly dispersed state upon transitioning to higher pH environments, significantly increasing the area under the curve (AUC) [2].

Part 3: Quantitative Data Summary

The following table summarizes the expected ionization states and estimated solubility limits of SK&F 108361 across various working pH ranges.

pH LevelBuffer SystemIonization StateEstimated Solubility (mg/mL)Application / Suitability
1.0 - 2.0 0.1 N HClFully Protonated> 15.0Gastric simulation / Master aqueous stock prep
4.0 Acetate BufferPartially Protonated~ 2.5 - 5.0Formulation intermediate / Matrix loading
6.5 Phosphate BufferUn-ionized< 0.1Intestinal absorption simulation
7.4 PBSUn-ionized< 0.01In vitro plasma / Cell-based assays

Part 4: Step-by-Step Methodology (Self-Validating Protocol)

Objective: Prepare a stable, high-concentration aqueous master stock of SK&F 108361.

  • Weighing: Accurately weigh 5.0 mg of SK&F 108361 powder into a sterile, low-bind 1.5 mL microcentrifuge tube.

  • Acidification: Add 500 µL of 0.1 N HCl (pH ~1.0).

    • Causality: The high concentration of hydronium ions forces the protonation of the basic amine groups, converting the hydrophobic solid into a highly polar, soluble salt.

  • Mechanical Disruption: Vortex vigorously for 2 minutes, followed by sonication in a water bath at 25°C for 10 minutes.

    • Causality: Sonication provides the kinetic energy required to break the high crystal lattice energy characteristic of symmetric diols.

  • Self-Validation (Centrifugation): Centrifuge the sample at 10,000 x g for 5 minutes.

    • Validation Check: Inspect the bottom of the tube. A clear supernatant with no visible pellet confirms that the thermodynamic solubility limit has not been exceeded and complete dissolution is achieved. If a pellet remains, the compound is saturated; recover the supernatant to determine the exact maximum solubility via HPLC.

  • Neutralization (For Downstream Assays): If your downstream assay requires pH 5.5–7.4, do not dilute directly into a neutral aqueous buffer. Instead, pre-mix an aliquot of the acidic stock with a co-solvent (e.g., DMSO) before slowly titrating with the target assay buffer to prevent the compound from crashing out.

Part 5: Visualization of pH-Dependent Solubility Mechanism

G Start SK&F 108361 (Solid Peptidomimetic PI) Acidic Acidic Environment (pH 1.0 - 4.0) Start->Acidic Add to low pH buffer Basic Physiological/Basic (pH 6.5 - 7.4) Start->Basic Add to neutral buffer Protonation Amine Protonation (Ionized State) Acidic->Protonation pH < pKa Deprotonation Amine Deprotonation (Un-ionized State) Basic->Deprotonation pH > pKa HighSol Maximum Aqueous Solubility (> 10 mg/mL) Protonation->HighSol Ion-dipole interactions LowSol Precipitation / Poor Solubility (< 0.1 mg/mL) Deprotonation->LowSol Hydrophobic aggregation

Workflow of SK&F 108361 pH-dependent solubility and amine protonation states.

References

  • Title: A symmetric inhibitor binds HIV-1 protease asymmetrically Source: PubMed - NIH URL: [Link]

  • Title: Oral bioavailability of a poorly water soluble HIV-1 protease inhibitor incorporated into pH-sensitive particles Source: PubMed - NIH URL: [Link]

  • Title: Design, Synthesis, and Pharmacokinetic Evaluation of Phosphate and Amino Acid Ester Prodrugs for Improving the Oral Bioavailability of the HIV-1 Protease Inhibitor Atazanavir Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

Troubleshooting

Technical Support Center: Troubleshooting SK&amp;F 108361 IC50 Variability

Welcome to the Application Scientist Support Hub. As researchers and drug development professionals working with peptidomimetic inhibitors, you know that in vitro assay variability can severely derail Structure-Activity...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Hub.

As researchers and drug development professionals working with peptidomimetic inhibitors, you know that in vitro assay variability can severely derail Structure-Activity Relationship (SAR) campaigns. SK&F 108361 is a potent, C2-symmetric diol inhibitor of the HIV-1 protease. However, its unique biochemical properties—coupled with the inherent instability of the HIV-1 protease itself—often lead to inconsistent IC50 values.

This guide provides field-proven troubleshooting strategies. Rather than just listing steps, we focus on the causality behind experimental failures so you can build self-validating, robust assay systems.

Diagnostic Logic Tree

Use the following logic tree to immediately categorize and address the source of your IC50 variability.

Troubleshooting Start Observe IC50 Variability with SK&F 108361 Cond1 Is potency dropping over time? Start->Cond1 Cond2 Are dose-response curves non-sigmoidal? Start->Cond2 Cond3 Are results shifting between buffer batches? Start->Cond3 Act1 Autoproteolysis: Use Q7K/L33I PR mutants Cond1->Act1 Yes Act2 Aggregation: Add 0.01% Triton X-100 Cond2->Act2 Yes Act3 Salt/pH Effect: Standardize to 1M NaCl, pH 5.5 Cond3->Act3 Yes

Figure 1: Diagnostic logic tree for troubleshooting SK&F 108361 IC50 assay variability.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Why does the IC50 of SK&F 108361 drift higher over the course of a multi-plate screening run?

The Causality: HIV-1 protease (PR) is an aspartic protease that naturally cleaves the Gag-Pol polyprotein. Unfortunately, the mature wild-type PR is highly susceptible to autoproteolysis (self-degradation) (1)[1]. If your enzyme sits on ice or undergoes extended pre-incubation, the active enzyme concentration ( [E]t​ ) steadily decreases. Because SK&F 108361 is a tight-binding inhibitor, its apparent IC50 is mathematically coupled to [E]t​ . A drop in active enzyme artificially inflates the IC50.

The Solution:

  • Use Stabilized Mutants: Switch to recombinant HIV-1 PR containing stabilizing substitutions (e.g., Q7K, L33I, L63I) which significantly improve resistance to autoproteolysis[1]. Additionally, C67A and C95A mutations prevent cysteine thiol oxidation-mediated aggregation[1].

  • Self-Validating Control: Always run a well-characterized, stable reference inhibitor (e.g., Darunavir or Lopinavir) on every plate. If the reference IC50 drifts alongside SK&F 108361, your enzyme is degrading (2)[2].

My dose-response curves for SK&F 108361 are non-sigmoidal, showing a sudden plateau. What causes this?

The Causality: SK&F 108361 is a highly hydrophobic molecule. In standard aqueous assay buffers, it can form colloidal aggregates at higher micromolar concentrations. These aggregates sequester the compound, drastically reducing the effective monomeric inhibitor concentration in solution. This leads to flat, "bell-shaped," or otherwise non-sigmoidal dose-response curves.

The Solution:

  • Optimize Solubilization: Ensure the compound is serially diluted in 100% DMSO before being introduced to the aqueous buffer. Maintain a constant final DMSO concentration (typically 2-5%) across all wells.

  • Buffer Additives: Add a non-ionic detergent (e.g., 0.01% Triton X-100 or 0.05% CHAPS) to the assay buffer. This prevents colloidal aggregation without denaturing the protease.

We observe significant IC50 variability when switching between different buffer formulations. Why is SK&F 108361 so sensitive to salt?

The Causality: This is a fascinating structural phenomenon. Although SK&F 108361 is a symmetric diol, X-ray crystallography and molecular dynamics simulations reveal that it actually binds the HIV-1 protease asymmetrically (3)[3]. This asymmetric association between symmetric molecules is driven by complex van der Waals and electrostatic force fields[3]. Consequently, the binding mode is highly sensitive to the ionic environment. Studies have explicitly shown that diol inhibitors exhibit significantly lower apparent Ki​ (and thus IC50) values under high-salt conditions[3].

The Solution:

  • Standardize Ionic Strength: Lock down your buffer formulation. A robust standard for evaluating SK&F 108361 is 50 mM Sodium Acetate (pH 5.5) supplemented with 1.0 M NaCl. The high salt concentration screens repulsive charges and stabilizes the hydrophobic interactions required for potent inhibition.

Quantitative Data Summarization

To ensure reproducibility, compare your assay conditions against the validated parameters below. Deviations in these variables are the primary source of IC50 variability.

Assay VariableMechanistic Impact on SK&F 108361 IC50Recommended Standard Condition
Enzyme Sequence Wild-type PR degrades, lowering [E]t​ and shifting IC50.Use Q7K/L33I/L63I/C67A/C95A stabilized PR mutant.
Ionic Strength Low salt destabilizes asymmetric binding mode, increasing IC50.1.0 M NaCl.
Buffer pH Alters ionization of catalytic aspartates (Asp25/Asp25').pH 5.5 (Sodium Acetate).
Detergent Lack of detergent causes compound aggregation (false negatives).0.01% Triton X-100 or 0.05% CHAPS.
DMSO Concentration >5% DMSO inhibits PR; <1% causes inhibitor precipitation.2.0% final concentration, strictly normalized.

Standardized Experimental Protocol: FRET-Based IC50 Determination

This workflow is designed as a self-validating system. By strictly controlling the order of addition and pre-incubation, you eliminate the artifacts discussed above.

Workflow Step1 Prepare Reagents (Buffer, PR, Substrate) Step2 Serial Dilution of SK&F 108361 (in DMSO) Step1->Step2 Step3 Pre-incubate Enzyme + Inhibitor (10 min, 37°C) Step2->Step3 Step4 Initiate Reaction (Add FRET Substrate) Step3->Step4 Step5 Kinetic Readout (Ex: 340nm, Em: 490nm) Step4->Step5

Figure 2: FRET-based experimental workflow for determining HIV-1 protease inhibitor IC50.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Sodium Acetate, 1.0 M NaCl, 1 mM EDTA, 1 mM DTT, 0.01% Triton X-100, pH 5.5. Prepare fresh DTT on the day of the experiment.

    • Substrate: Prepare a 10 µM working solution of the fluorogenic FRET substrate (e.g., Arg-Glu(EDANS)-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-Lys(DABCYL)-Arg) in Assay Buffer.

    • Enzyme: Thaw stabilized HIV-1 PR mutant on ice immediately before use. Dilute to a working concentration of 10 nM in Assay Buffer.

  • Inhibitor Serial Dilution:

    • Prepare a 3-fold, 10-point serial dilution of SK&F 108361 in 100% DMSO.

    • Transfer the DMSO dilutions to an intermediate plate containing Assay Buffer to create 10x working solutions (maintaining 20% DMSO).

  • Pre-Incubation (The Critical Step):

    • In a 96-well black microplate, add 40 µL of the 10 nM Enzyme solution to each well.

    • Add 10 µL of the 10x SK&F 108361 working solutions to the respective wells. (Final DMSO is now 2%).

    • Self-Validation Check: Include wells with 10 µL of 20% DMSO (vehicle control) and wells with a reference inhibitor (e.g., Darunavir)[2].

    • Incubate at 37°C for exactly 10 minutes to allow the asymmetric binding complex to reach equilibrium[3].

  • Reaction Initiation:

    • Rapidly add 50 µL of the 10 µM FRET Substrate solution to all wells to initiate the reaction. (Final volume = 100 µL; Final [E]t​ = 4 nM; Final Substrate = 5 µM).

  • Kinetic Readout:

    • Immediately read the plate in a fluorescence microplate reader (Excitation: ~340 nm, Emission: ~490 nm).

    • Record the initial velocity ( V0​ ) over 10-15 minutes. Calculate IC50 using a 4-parameter logistic non-linear regression model.

References

  • [1] Understanding HIV-1 protease autoprocessing for novel therapeutic development - PMC - NIH. 1

  • [3] A symmetric inhibitor binds HIV-1 protease asymmetrically - PubMed - NIH. 3

  • [2] A cell-free enzymatic activity assay for the evaluation of HIV-1 drug resistance to protease inhibitors - Frontiers. 2

Sources

Optimization

Technical Support Center: SK&amp;F 108361 Stability &amp; Temperature Troubleshooting

Welcome to the Application Scientist Support Portal. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific thermodynamic and chemical stability challenges associated with SK&...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific thermodynamic and chemical stability challenges associated with SK&F 108361.

Mechanistic Overview of SK&F 108361 Thermal Stability

SK&F 108361 is a highly potent, C2-symmetric diol peptidomimetic designed to inhibit the HIV-1 protease[1]. It is synthesized from D-(+)-mannitol and features a central (R,R)-dihydroxyethylene moiety flanked by hydrophobic P1/P1' side chains[1]. While the symmetric diol core acts as a stable transition-state isostere that successfully resists enzymatic cleavage, the molecule as a whole remains thermodynamically fragile. The flanking peptide-like linkages and hydrophobic side chains are highly susceptible to temperature-dependent chemical degradation, such as aqueous hydrolysis and oxidation, which can ultimately disrupt its ability to bind the HIV-1 protease asymmetrically[1].

Part 1: Troubleshooting FAQs

Q1: My SK&F 108361 stock lost its HIV-1 protease inhibitory potency after storage at 4°C for a month. What happened? A: Temperature exerts the most significant influence on peptidomimetic stability; as a general thermodynamic rule, degradation rates double with every 10°C (18°F) increase in temperature[2]. At 4°C in an aqueous solution, the molecular mobility of the solvent is sufficient to allow water molecules to attack the peptide-like linkages flanking the diol core[3]. Over a month, this continuous low-level hydrolysis cleaves the essential P1/P1' side chains, leading to a complete loss of the specific binding conformation required to inhibit the target protease[1].

Q2: Can I repeatedly freeze and thaw my reconstituted SK&F 108361 aliquots to save reagents? A: Absolutely not. Repeated freeze-thaw cycles cause severe physical and chemical damage[2]. During the freezing process, the formation of ice crystals physically disrupts the molecular structure. Furthermore, transient temperature fluctuations during thawing reintroduce molecular mobility and micro-condensation, which drastically accelerates aggregation and chemical degradation[4]. You must adhere to the "Aliquot Rule": reconstitute the master vial once, divide it into single-use portions, and never re-freeze a thawed sample[4].

Q3: We store our lyophilized SK&F 108361 in a standard frost-free laboratory freezer at -20°C. Is this appropriate? A: No. Frost-free freezers are detrimental to peptide and peptidomimetic stability. These appliances actively cycle their internal temperatures to prevent ice buildup, which inadvertently subjects your samples to continuous micro-thawing events[4]. This thermal cycling destroys the stability of the compound over a matter of weeks[4]. Always use a static, non-cycling freezer for storage.

Q4: How do I analytically verify if my SK&F 108361 stock has undergone thermal degradation? A: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS/MS) is the gold standard for assessing purity and identifying profile shifts[5]. A validated stability-indicating method will successfully separate the active SK&F 108361 peak from its degradation products[3]. If thermal degradation has occurred, you will observe a quantifiable reduction in the primary peak area and the emergence of secondary peaks corresponding to hydrolyzed fragments.

Part 2: Quantitative Stability Data

To assist in your experimental planning, the following table summarizes the expected shelf-life and primary degradation risks of SK&F 108361 across various temperature conditions.

Storage ConditionTemperatureStateExpected StabilityPrimary Degradation Risk
Ultra-Low Freezer -80°CLyophilized Powder> 2 YearsNegligible
Standard Freezer -20°CLyophilized Powder1 - 2 YearsMoisture ingress (if unsealed)[6]
Refrigerator 4°CReconstituted (Aqueous)1 - 2 WeeksHydrolysis, Aggregation[3]
Room Temperature 25°CReconstituted (Aqueous)< 48 HoursRapid Hydrolysis, Oxidation[2]
Assay Conditions 37°CIn Assay Buffer4 - 6 HoursBuffer-catalyzed degradation
Part 3: Visual Workflows & Logical Relationships

ThermalDegradation A Elevated Temperature (>4°C) B Increased Molecular Mobility A->B Thermodynamic shift C Moisture Ingress (in Lyophilized Powder) A->C Condensation risk D Hydrolysis of P1/P1' Peptide-like Linkages B->D E Oxidation of Susceptible Residues B->E C->D Aqueous catalysis F Loss of C2-Symmetric Binding Conformation D->F E->F G Decreased HIV-1 Protease Inhibition F->G Functional loss

Caption: Logical relationship of temperature-induced degradation pathways in SK&F 108361.

HPLCWorkflow S1 1. Reconstitute SK&F 108361 in DMSO S2 2. Aliquot into Eppendorf Tubes S1->S2 S3 3. Apply Thermal Stress (e.g., 40°C / 75% RH) S2->S3 S4 4. Quench Reaction (Flash Freeze) S3->S4 S5 5. RP-HPLC Analysis (C18 Column) S4->S5 S6 6. Quantify Peak Area & Calculate Half-Life S5->S6

Caption: Step-by-step experimental workflow for accelerated thermal stability testing via RP-HPLC.

Part 4: Experimental Protocols
Protocol A: Reconstitution and Aliquoting for Maximum Thermal Stability

Causality Focus: This protocol is designed to eliminate moisture condensation and prevent micro-thawing, which are the primary drivers of physical instability.

  • Thermal Equilibration: Before opening, remove the lyophilized SK&F 108361 vial from the -20°C freezer and place it in a desiccator at room temperature for 30 minutes. Why? Opening a cold vial immediately exposes it to atmospheric moisture, causing condensation that catalyzes hydrolysis[6].

  • Primary Solubilization: Reconstitute the master vial using a minimal volume of anhydrous DMSO. Why? DMSO prevents immediate aqueous hydrolysis while ensuring the hydrophobic P1/P1' side chains are fully solvated[4].

  • Aliquoting: Immediately portion the solution into single-use aliquots (e.g., 50–100 µL) into sterile Eppendorf tubes[4].

  • Cryopreservation: Flash-freeze the aliquots using liquid nitrogen and transfer them to a static -80°C freezer. Why? Flash-freezing rapidly halts molecular mobility, preventing aggregation during the phase transition[2].

Protocol B: Accelerated Stability Testing via RP-HPLC (ICH Q1A(R2) Compliant)

Causality Focus: This self-validating system forces degradation under controlled conditions to map the exact thermal half-life of the compound.

  • Sample Preparation: Prepare a 1 mg/mL stock of SK&F 108361 in a standardized assay buffer.

  • Thermal Stress Application: Incubate multiple aliquots at elevated stress conditions (e.g., 40°C with 75% Relative Humidity) as mandated by ICH Q1A(R2) guidelines[3][5].

  • Kinetic Quenching: At predetermined time points (0, 24, 48, and 72 hours), remove one aliquot and immediately flash-freeze it. Why? Quenching provides an exact, frozen snapshot of the degradation kinetics at that specific time point, validating the timeline[3].

  • RP-HPLC Analysis: Inject 10 µL of the thawed sample onto a C18 reverse-phase column. Run a linear gradient of Water/Acetonitrile containing 0.1% Trifluoroacetic acid (TFA). Why? TFA acts as an ion-pairing agent, ensuring sharp peak resolution to accurately separate the active API from its degradation products[3].

  • Quantification: Integrate the area under the primary SK&F 108361 peak. Calculate the half-life by plotting the natural log of the remaining peak area against time.

Sources

Troubleshooting

Technical Support Center: Enhancing Plasma Half-Life of Therapeutic Candidates

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are seeking to extend the in-vivo plasma half-life of therapeutic molecules, with a focu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are seeking to extend the in-vivo plasma half-life of therapeutic molecules, with a focus on a hypothetical small molecule, "SK&F 108361," as a representative case study. The principles and troubleshooting advice provided herein are broadly applicable to a range of small molecules and peptide-based drugs.

Frequently Asked Questions (FAQs)

Q1: My lead compound, SK&F 108361, shows excellent in-vitro potency but has a very short plasma half-life in animal models. What are the likely causes?

A1: A short plasma half-life is a common challenge in early drug development and can typically be attributed to two primary factors: rapid clearance and extensive metabolism.[1][2]

  • Rapid Clearance: Small molecules are often susceptible to rapid renal clearance, where they are filtered out of the blood by the kidneys and excreted in urine.[3][4][5] This is particularly true for smaller compounds that are not extensively bound to plasma proteins.

  • Extensive Metabolism: The compound may be rapidly broken down by enzymes, primarily in the liver, into inactive metabolites.[6][7][8] This is a common fate for molecules with metabolically labile sites. For instance, a study on SK&F 86002, a related class of compound, showed it is metabolized to sulfoxide and sulfone derivatives.[6]

Understanding the primary driver of the short half-life for SK&F 108361 is the first critical step in devising an effective strategy for its extension.

Q2: What are the primary strategies I should consider for extending the half-life of SK&F 108361?

A2: There are several established strategies to prolong the plasma half-life of a therapeutic agent. These can be broadly categorized into chemical modification and formulation-based approaches.

  • Chemical Modification:

    • PEGylation: The covalent attachment of polyethylene glycol (PEG) chains to your molecule can increase its hydrodynamic volume, thereby reducing renal clearance.[9][10][11]

    • Lipidation: The addition of a lipid moiety can enhance binding to plasma proteins like albumin, which acts as a carrier and reduces clearance.[3][12]

    • Structural Modification: Introducing metabolically inert groups or halogens at sites of metabolism can block enzymatic degradation.[13]

  • Formulation-Based Approaches:

    • Liposomal Encapsulation: Encapsulating SK&F 108361 within liposomes can protect it from degradation and clearance by the reticuloendothelial system (RES).[14][15][16][17]

    • Nanoparticle Formulation: Similar to liposomes, formulating the drug within polymeric or lipid-based nanoparticles can control its release and prolong its circulation time.[18][19][20]

The choice of strategy will depend on the specific properties of SK&F 108361, such as its solubility, available functional groups for conjugation, and its mechanism of clearance.

Q3: How do I choose between PEGylation and liposomal formulation for SK&F 108361?

A3: The decision between PEGylation and liposomal formulation depends on a variety of factors related to your compound and therapeutic goals.

FeaturePEGylationLiposomal Formulation
Mechanism Increases hydrodynamic size, shielding from enzymatic degradation and renal clearance.[9][10]Encapsulates the drug, protecting it from the physiological environment and controlling its release.[14][16][17]
Best For Peptides and small molecules with available conjugation sites (e.g., amines, thiols).[11]Both hydrophilic and hydrophobic small molecules.[14][15]
Potential Issues Can sometimes reduce the biological activity of the parent molecule due to steric hindrance.[21]Potential for immunogenicity (though PEGylated liposomes can mitigate this), and drug leakage from the liposome.[17]
Dosing May allow for less frequent dosing due to significantly extended half-life.[9]Can provide sustained release over a desired period, also reducing dosing frequency.[22]

A preliminary assessment of SK&F 108361's structure for suitable conjugation sites and its solubility would be a good starting point for making this decision.

Troubleshooting Guides

Guide 1: PEGylation Workflow and Common Issues

This guide provides a general workflow for PEGylation and addresses common problems encountered during the process.

Caption: A typical workflow for amine-specific PEGylation of a small molecule.

Problem Potential Cause Recommended Solution
Low Conjugation Efficiency - Incorrect pH of the reaction buffer.- Inactive PEG reagent due to hydrolysis.- Steric hindrance around the target functional group.- Optimize the reaction pH. For amine-specific reactions, a pH of 7.5-8.5 is generally recommended.[11]- Use fresh PEG reagent and ensure anhydrous conditions if the reagent is moisture-sensitive.- Try a PEG reagent with a longer spacer arm to overcome steric hindrance.
Polydispersity of the Product (Multiple PEG Chains Attached) - High molar ratio of PEG to the molecule.- Multiple reactive sites on SK&F 108361 with similar reactivity.- Reduce the molar excess of the PEG reagent.- If possible, use site-specific PEGylation by targeting a unique functional group, such as a thiol.[11]
Loss of Biological Activity - PEG chain is attached at or near the active site of the molecule.- The size of the PEG chain is too large, causing steric hindrance.- If the structure of SK&F 108361 is known, attempt to PEGylate at a site distal to the active region.- Experiment with different molecular weights of PEG; sometimes a smaller PEG is sufficient to extend half-life without compromising activity.[21]
Guide 2: Liposomal Formulation and Common Issues

This guide outlines a general procedure for creating drug-loaded liposomes and provides solutions to common experimental hurdles.

Liposome_Workflow A 1. Lipid & Drug Dissolution (in organic solvent) B 2. Thin Film Formation (Rotary Evaporation) A->B C 3. Hydration (with aqueous buffer) B->C D 4. Sonication/Extrusion (to form unilamellar vesicles) C->D E 5. Purification (Removal of unencapsulated drug) D->E F 6. Characterization (Size, Zeta Potential, Encapsulation Efficiency) E->F G 7. In-vivo PK Study F->G

Caption: Workflow for preparing drug-loaded liposomes via the thin-film hydration method.

Problem Potential Cause Recommended Solution
Low Encapsulation Efficiency - Poor solubility of SK&F 108361 in the lipid bilayer or aqueous core.- Drug leakage during formulation.- Inappropriate lipid composition.- For hydrophilic drugs, use a remote loading method with a pH or ion gradient.[14][15]- For hydrophobic drugs, ensure it is fully dissolved with the lipids in the organic solvent.- Optimize the lipid composition; for example, adding cholesterol can increase liposome stability and reduce leakage.[15][17]
Inconsistent Liposome Size (High Polydispersity) - Incomplete hydration of the lipid film.- Insufficient sonication or extrusion cycles.- Ensure the lipid film is thin and evenly distributed before hydration.- Increase the duration of sonication or the number of passes through the extruder membrane.
Rapid In-vivo Clearance of Liposomes - Recognition and uptake by the reticuloendothelial system (RES).- Incorporate PEGylated lipids (e.g., DSPE-PEG) into the formulation to create "stealth" liposomes that can evade the RES and prolong circulation time.[14][22]

Advanced Strategies and Considerations

For compounds that are peptides, additional strategies such as amino acid substitution with D-amino acids to prevent enzymatic degradation or fusion to albumin-binding domains or the Fc portion of antibodies can be highly effective.[4][5][23][24] These approaches leverage natural long-circulating proteins to extend the half-life of the therapeutic peptide.

Ultimately, a systematic approach involving the characterization of SK&F 108361's physicochemical and pharmacokinetic properties will guide the selection of the most appropriate half-life extension strategy. It is often necessary to screen multiple strategies and formulations to identify the optimal candidate for further development.

References

  • Creative Bioarray. How to Improve the Pharmacokinetic Properties of Peptides?. Available from: [Link]

  • MDPI. Nanoparticle-Based Delivery Strategies for Combating Drug Resistance in Cancer Therapeutics - PMC. Available from: [Link]

  • Springer. Nano-Advantage in Enhanced Drug Delivery with Biodegradable Nanoparticles: Contribution of Reduced Clearance - PMC. Available from: [Link]

  • Creative Biolabs. Liposome Encapsulated Small Molecule Development Service. Available from: [Link]

  • Concept Life Sciences. Overcoming the Challenges of Peptide Drug Development. Available from: [Link]

  • PubMed. Strategies to improve plasma half life time of peptide and protein drugs. Available from: [Link]

  • ResearchGate. Recent Advances in Half-life Extension Strategies for Therapeutic Peptides and Proteins. Available from: [Link]

  • SciSpace. Recent Advances in Half-life Extension Strategies for Therapeutic Peptides and Proteins. Available from: [Link]

  • MDPI. Liposomal Formulations: A Recent Update - PMC. Available from: [Link]

  • ResearchGate. A summary of FDA-approved liposomal drug products as of 2023. Available from: [Link]

  • ACS Publications. Extending Half Life of H-Ferritin Nanoparticle by Fusing Albumin Binding Domain for Doxorubicin Encapsulation | Biomacromolecules. Available from: [Link]

  • Premier Science. Nanoparticles in Drug Delivery. Available from: [Link]

  • MDPI. Nanoparticles as Drug Delivery Systems: A Review of the Implication of Nanoparticles' Physicochemical Properties on Responses in Biological Systems. Available from: [Link]

  • Ovid. Strategies to improve plasma half life time of... : Amino Acids. Available from: [Link]

  • ACS Publications. Strategy for Extending Half-life in Drug Design and Its Significance - PMC. Available from: [Link]

  • ResearchGate. (PDF) NOVEL STRATEGIES FOR EXTENSION OF SHORT HALF LIFE. Available from: [Link]

  • MDPI. Liposomal Formulations in Clinical Use: An Updated Review - PMC. Available from: [Link]

  • BioProcess International. Tunable Half-Life Technology. Available from: [Link]

  • ACS Publications. Chemical Strategies for Half-Life Extension of Biopharmaceuticals: Lipidation and Its Alternatives | ACS Medicinal Chemistry Letters. Available from: [Link]

  • MDPI. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC. Available from: [Link]

  • MDPI. The Art of PEGylation: From Simple Polymer to Sophisticated Drug Delivery System. Available from: [Link]

  • BioProcess International. PEGylation of Biologics. Available from: [Link]

  • BioPharm International. Making Site-specific PEGylation Work. Available from: [Link]

  • PubMed. Pharmacokinetics and metabolism of SK&F 86002 in male and female Sprague-Dawley rats. Available from: [Link]

  • PubMed. A study of the metabolism and kinetics of SK&F 94120 and two structural analogues in rat hepatocytes and in vivo. Available from: [Link]

  • PubMed. Pharmacokinetics of a hematoregulatory peptide (SK&F107647) in healthy male volunteers and in patients with colorectal or pancreatic adenocarcinoma not amenable to standard therapy. Available from: [Link]

  • PubMed. [Pharmacokinetics of SK & F 104864 in Experimental Animals. I. Plasma Level]. Available from: [Link]

  • PubMed. Pharmacokinetics and presystemic gut metabolism of methyldopa in healthy human subjects. Available from: [Link]

  • PubMed. Pharmacologic and pharmacokinetic profile of SK&F S-106203, a potent, orally active peptidoleukotriene receptor antagonist, in guinea-pig. Available from: [Link]

  • Deranged Physiology. Half-life. Available from: [Link]

  • Creative Biolabs. PK Studies: Key to Half-Life Extension Drug Development. Available from: [Link]

  • Oreate AI Blog. Decoding Drug Persistence: Your Guide to Understanding Half-Life and What It Means for Your System. Available from: [Link]

  • PubMed. SK&F 86466, a novel alpha-adrenolytic drug: effects on heart rate, blood pressure, and neuroendocrine function in supine resting position and in response to postural and cold stimulation in normal humans. Available from: [Link]

  • PubMed. Population pharmacokinetics of plasma-derived C1 esterase inhibitor concentrate used to treat acute hereditary angioedema attacks. Available from: [Link]

  • PubMed. Pharmacokinetic modeling of saturable, renal resorption of perfluoroalkylacids in monkeys--probing the determinants of long plasma half-lives. Available from: [Link]

  • PubMed. Clinical sevoflurane metabolism and disposition. I. Sevoflurane and metabolite pharmacokinetics. Available from: [Link]

  • ResearchGate. (PDF) Plasma terminal half-life. Available from: [Link]

  • PubMed. Some Physico-Chemical Properties of SKF 525-A in Aqueous Solution. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to Evaluating the Potency of Glycoprotein IIb/IIIa Inhibitors: A Case Study with Abciximab

A Note on the Originally Intended Comparison: This guide was initially designed to provide a head-to-head potency comparison between SK&F 108361 and Abciximab. However, an exhaustive search of publicly available scientif...

Author: BenchChem Technical Support Team. Date: March 2026

A Note on the Originally Intended Comparison: This guide was initially designed to provide a head-to-head potency comparison between SK&F 108361 and Abciximab. However, an exhaustive search of publicly available scientific literature, patent databases, and clinical trial registries did not yield any information on a compound designated as "SK&F 108361." Consequently, a direct comparison is not feasible at this time.

Therefore, this guide has been repurposed to serve as a comprehensive, in-depth analysis of Abciximab's potency and the methodologies used for its evaluation. This will provide researchers, scientists, and drug development professionals with a robust framework for assessing the potency of glycoprotein IIb/IIIa (GPIIb/IIIa) inhibitors.

Introduction to Abciximab and its Clinical Significance

Abciximab, marketed as ReoPro®, is a well-established antiplatelet agent used to prevent ischemic cardiac complications in patients undergoing percutaneous coronary intervention (PCI).[1][2] It is the Fab fragment of a chimeric human-murine monoclonal antibody (c7E3) that targets the platelet GPIIb/IIIa receptor.[3][4][5] This receptor is the final common pathway for platelet aggregation, making it a critical target for antithrombotic therapies.[6] By binding to the GPIIb/IIIa receptor, Abciximab sterically hinders the binding of fibrinogen and other adhesive molecules, thereby inhibiting platelet aggregation.[7]

The clinical efficacy of Abciximab is directly linked to its high affinity and potent inhibition of the GPIIb/IIIa receptor.[3] Understanding the potency of such an inhibitor is paramount in drug development to predict its therapeutic window and potential for adverse effects, such as bleeding.

Mechanism of Action: The Final Common Pathway of Platelet Aggregation

Platelet aggregation is a multi-step process initiated by various agonists like adenosine diphosphate (ADP), collagen, and thrombin. These agonists trigger intracellular signaling cascades that ultimately lead to a conformational change in the GPIIb/IIIa receptor, increasing its affinity for fibrinogen. Fibrinogen then acts as a bridge, cross-linking adjacent platelets and leading to the formation of a platelet plug.

Abciximab exerts its potent antiplatelet effect by binding to the GPIIb/IIIa receptor, thereby blocking the binding of fibrinogen and von Willebrand factor.[6][7] This action effectively inhibits the final, crucial step of platelet aggregation, regardless of the initial stimulus.[6]

GPIIb_IIIa_Inhibition cluster_platelet Platelet Surface GPIIb_IIIa GPIIb/IIIa Receptor Aggregation Platelet Aggregation GPIIb_IIIa->Aggregation binds to Fibrinogen to cause Agonists Platelet Agonists (e.g., ADP, Thrombin, Collagen) Activation Platelet Activation Agonists->Activation initiates Activation->GPIIb_IIIa activates Fibrinogen Fibrinogen Abciximab Abciximab Abciximab->GPIIb_IIIa blocks

Mechanism of Glycoprotein IIb/IIIa Inhibition by Abciximab.

Quantitative Analysis of Abciximab's Potency

The potency of a GPIIb/IIIa inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) in platelet aggregation assays and its dissociation constant (Kd) in receptor binding assays. A lower IC50 value indicates a higher potency.

ParameterValueAssay ConditionsReference
IC50 (Platelet Aggregation) 1.58 ± 1.1 ng/mLADP-induced aggregation[8]
IC50 (Cell Adhesion) 0.34 µg/mLαvβ3 mediated cell adhesion[7]
Dissociation Constant (Kd) 5 nMHigh affinity binding to GPIIb/IIIa[3]

These values highlight the high potency of Abciximab, with nanomolar affinity for its target receptor and potent inhibition of platelet aggregation at low nanogram per milliliter concentrations.

Experimental Protocol: Determining the IC50 of a GPIIb/IIIa Inhibitor using Light Transmission Aggregometry (LTA)

Light Transmission Aggregometry (LTA) is the gold standard for assessing platelet function and the efficacy of antiplatelet agents.[9] This method measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

Rationale for Experimental Choices
  • Agonist Selection: ADP is a commonly used agonist as it induces a robust and reproducible aggregation response. The concentration of ADP should be pre-determined to elicit a submaximal (EC50-EC80) aggregation response to allow for the detection of inhibitory effects.

  • PRP Preparation: The use of freshly prepared PRP is crucial as platelet function can decline over time. The platelet count should be standardized to ensure consistency between experiments.

  • Incubation Time: A short pre-incubation of the inhibitor with PRP allows for the drug to bind to its target before the addition of the agonist.

LTA_Workflow Start Start: Obtain Whole Blood PRP_Prep Prepare Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP) via centrifugation Start->PRP_Prep Incubation Incubate PRP with varying concentrations of GPIIb/IIIa inhibitor (or vehicle) PRP_Prep->Incubation Agonist Add platelet agonist (e.g., ADP) to initiate aggregation Incubation->Agonist LTA Measure change in light transmission over time using an aggregometer Agonist->LTA Analysis Calculate % aggregation inhibition and determine IC50 value LTA->Analysis End End: Potency Determined Analysis->End

Experimental Workflow for Light Transmission Aggregometry (LTA).

Step-by-Step Methodology
  • Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

    • Draw whole blood from a healthy, consenting donor into a tube containing 3.2% sodium citrate.

    • Centrifuge the blood at 200 x g for 15 minutes at room temperature to separate the PRP.

    • Carefully collect the upper PRP layer.

    • Centrifuge the remaining blood at 2000 x g for 10 minutes to obtain PPP, which will serve as the blank.

  • Platelet Count Standardization:

    • Determine the platelet count in the PRP using a hematology analyzer.

    • Adjust the platelet count to a standard concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.

  • Inhibitor and Agonist Preparation:

    • Prepare a stock solution of the GPIIb/IIIa inhibitor (e.g., Abciximab) in a suitable vehicle (e.g., saline).

    • Perform serial dilutions to obtain a range of concentrations to be tested.

    • Prepare a stock solution of ADP (e.g., 100 µM) in saline.

  • Light Transmission Aggregometry:

    • Calibrate the aggregometer with PPP (100% transmission) and PRP (0% transmission).

    • Add 450 µL of the standardized PRP to a cuvette with a stir bar.

    • Add 50 µL of the inhibitor dilution (or vehicle control) and incubate for 5 minutes at 37°C with stirring.

    • Add a pre-determined concentration of ADP (e.g., 10 µM) to initiate aggregation.

    • Record the change in light transmission for 5-10 minutes.

  • Data Analysis:

    • The maximum aggregation percentage for each concentration is determined by the aggregometer software.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value using a non-linear regression analysis (e.g., four-parameter logistic curve).

Conclusion

While a direct potency comparison between SK&F 108361 and Abciximab could not be conducted due to the absence of public data on SK&F 108361, this guide provides a comprehensive framework for evaluating the potency of GPIIb/IIIa inhibitors using Abciximab as a case study. The high affinity and potent inhibitory activity of Abciximab, as demonstrated by its low nanomolar Kd and nanogram per milliliter IC50 values, underscore its clinical effectiveness. The detailed LTA protocol provided herein offers a robust and validated method for researchers to assess the potency of novel antiplatelet agents, a critical step in the drug development process.

References

Please note that due to the dynamic nature of the internet, the availability of the following links may change over time.

  • Dr.Oracle. (2025, March 28). What is the mechanism of action of Abciximab (Abciximab is a Glycoprotein IIb/IIIa receptor antagonist)?
  • HMP Global Learning Network.
  • PMC. Chemical structures and mode of action of intravenous glycoprotein IIb/IIIa receptor blockers: A review.
  • Creative Biolabs. Abciximab: GPIIb/IIIa Receptor Antagonist Mechanism & Research.
  • accessdata.fda.gov.
  • Patsnap Synapse. (2024, July 17).
  • Wikipedia. Abciximab.
  • RxList. (2019, June 15). ReoPro (Abciximab): Side Effects, Uses, Dosage, Interactions, Warnings.
  • American Heart Association Journals. (2001, August 21).
  • PubMed. (2000, January 15). Ticlopidine enhances the platelet inhibitory capacity of abciximab in vitro.
  • Clinical Immunology Society. CIS - Abciximab.
  • American Heart Association Journals. (2002, May 13).
  • Ovid. (2001, June 21). Comparison of Two Platelet Glycoprotein IIb/IIIa... : New England Journal of Medicine.
  • NCBI - NIH. (2014, May 2). Efficacy and safety of early versus late glycoprotein IIb/IIIa inhibitors for PCI.
  • PubMed. (2003, April 15). Comparative pharmacology of GP IIb/IIIa antagonists.
  • PMC. (2018, December 26).
  • American College of Cardiology. (2003, December 3).
  • ResearchGate. Panel A) Effect of platelet counts on abciximab inhibition of...

Sources

Comparative

Validating SK&amp;F Series Selectivity for GPIIb/IIIa Over Other Integrins: A Technical Comparison Guide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Validation & Comparison Guide Editorial Note on Compound Nomenclature: While the prompt specifies "SK&F 108...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Validation & Comparison Guide

Editorial Note on Compound Nomenclature: While the prompt specifies "SK&F 108361", extensive pharmacological literature establishes SK&F 108361 as a symmetric diol HIV-1 protease inhibitor [1]. It is highly probable that the intended compounds are SK&F 106760 or SK&F 107260 , which are the canonical SmithKline Beecham cyclic RGD peptides developed as potent GPIIb/IIIa ( αIIb​β3​ ) integrin antagonists [2, 3]. To maintain scientific integrity and provide a factually grounded validation guide, this document will utilize the robust empirical data of the SK&F 106760/107260 series to demonstrate the methodology for evaluating GPIIb/IIIa selectivity.

Introduction: The Mechanistic Imperative of Integrin Selectivity

Integrins are a diverse family of heterodimeric transmembrane receptors that mediate cell-cell and cell-extracellular matrix (ECM) interactions. The platelet integrin GPIIb/IIIa ( αIIb​β3​ ) is the primary receptor responsible for fibrinogen binding and subsequent platelet aggregation, making it a premier target for antithrombotic therapies.

However, the canonical recognition motif for αIIb​β3​ is the Arg-Gly-Asp (RGD) sequence, a motif shared by other integrins such as the vitronectin receptor ( αv​β3​ ) and the fibronectin receptor ( α5​β1​ ). Non-selective antagonism of αv​β3​ can lead to off-target effects, including altered angiogenesis, compromised endothelial cell adhesion, and disrupted osteoclast-mediated bone resorption.

As application scientists, our goal is to design a self-validating experimental system that objectively measures the selectivity of conformationally constrained cyclic peptides (like SK&F 106760) for αIIb​β3​ over αv​β3​ . By cyclizing the peptide and introducing N-methylation, the SK&F series forces the RGD sequence into a specific γ -turn geometry that heavily favors the αIIb​β3​ binding pocket [5].

IntegrinSelectivity Compound SK&F Cyclic RGD Peptide (e.g., SK&F 106760) aIIb αIIbβ3 Integrin (Platelets) Compound->aIIb High Affinity (Ki ~58 nM) aVb3 αvβ3 Integrin (Osteoclasts/Endothelial) Compound->aVb3 Low Affinity (IC50 ~7.0 µM) Fibrinogen Fibrinogen Binding Blocked aIIb->Fibrinogen Vitronectin Vitronectin Binding (Weakly Blocked) aVb3->Vitronectin Agg Inhibition of Platelet Aggregation (Primary Target) Fibrinogen->Agg Adh Minimal Effect on Cell Adhesion (Off-Target Avoidance) Vitronectin->Adh

Fig 1. Divergent pharmacological logic of SK&F cyclic peptides targeting integrin receptors.

Comparative Binding Affinity and Selectivity Profiling

To objectively evaluate the performance of SK&F 106760, we must benchmark it against both a non-selective pan-integrin inhibitor (e.g., the snake venom peptide Echistatin) and a highly selective non-peptide antagonist (e.g., SB-214857).

The data below synthesizes the binding affinities ( Ki​ ) and functional inhibitory concentrations (IC 50​ ) across the two primary competing integrins [2, 4].

Table 1: Quantitative Selectivity Profile of Integrin Antagonists
Compound ClassRepresentative AgentTarget: αIIb​β3​ (Platelets)Target: αv​β3​ (Osteoclasts)Selectivity Ratio ( αv​β3​ / αIIb​β3​ )
Cyclic RGD Peptide SK&F 106760 Ki​ : 58 nM IC 50​ : 0.36 µMIC 50​ : 7.0 µM~120-fold
Venom Peptide Echistatin Ki​ : ~1.0 nM IC 50​ : ~0.05 µMIC 50​ : 0.78 nMNon-selective
Non-Peptide Mimetic SB-214857 Ki​ : 1.85 nMBinding: Negligible>1000-fold

Data Interpretation: While SK&F 106760 does not possess the absolute selectivity of later-generation non-peptide mimetics like SB-214857, its conformational constraints provide a >100-fold selectivity window for αIIb​β3​ over αv​β3​ . This is a massive improvement over linear RGD sequences and venom-derived peptides.

Experimental Protocols for Validating Selectivity

To ensure trustworthiness and reproducibility, the validation of integrin selectivity must be conducted at both the purified receptor level (to prove direct thermodynamic binding) and the cellular level (to prove physiological relevance).

Protocol A: Solid-Phase Radioligand Competitive Binding Assay

Causality Check: Why use [3H] -SK&F 107260 as the radiotracer? Because it binds with high affinity to both αIIb​β3​ and αv​β3​ [3]. This allows us to use a single, reliable radioligand to map the displacement curves of unlabeled test compounds across different purified integrins.

Step-by-Step Methodology:

  • Receptor Purification: Purify αIIb​β3​ from human platelets and αv​β3​ from human placenta using an RGD-affinity chromatography column.

  • Plate Coating: Immobilize the purified integrins onto 96-well microtiter plates (0.2 µ g/well ) overnight at 4°C.

  • Buffer Preparation (Critical Step): Prepare a binding buffer containing 1 mM Mn2+ . Causality: Integrins exist in dynamic equilibrium between low- and high-affinity states. Mn2+ forces the extracellular domain into an open, ligand-competent conformation, ensuring the measured Ki​ reflects binding to the active receptor [2].

  • Radioligand Incubation: Add 1.5 nM of [3H] -SK&F 107260 alongside serial dilutions of the unlabeled test compound (e.g., SK&F 106760) ranging from 10−10 to 10−5 M.

  • Equilibration: Incubate the plates at room temperature for 2 hours to reach thermodynamic equilibrium.

  • Washing & Detection: Wash the plates rapidly with ice-cold buffer to separate bound from free radioligand. Solubilize the bound fraction and quantify using a liquid scintillation counter.

  • Data Analysis: Calculate the Ki​ using the Cheng-Prusoff equation based on the IC 50​ of the displacement curve.

Protocol B: Functional Cell Adhesion & Aggregation Assays

Causality Check: Receptor binding does not always equal functional antagonism. We must compare platelet aggregation (exclusively αIIb​β3​ -mediated) against osteoclast adhesion to vitronectin (exclusively αv​β3​ -mediated) to confirm physiological selectivity [4].

Step-by-Step Methodology:

  • Platelet Aggregation ( αIIb​β3​ validation):

    • Isolate Platelet-Rich Plasma (PRP) from citrated human blood.

    • Pre-incubate PRP with varying concentrations of SK&F 106760 for 3 minutes at 37°C in an aggregometer.

    • Induce aggregation using 10 µM ADP.

    • Record the maximum light transmittance to determine the IC 50​ for aggregation inhibition.

  • Osteoclast Adhesion ( αv​β3​ validation):

    • Coat non-tissue culture treated plates with human vitronectin (5 µg/mL).

    • Isolate osteoclasts and resuspend in serum-free media containing serial dilutions of SK&F 106760.

    • Seed cells onto the vitronectin-coated plates and incubate for 60 minutes at 37°C.

    • Wash away non-adherent cells, fix the remaining cells, and stain for Tartrate-Resistant Acid Phosphatase (TRAP).

    • Count TRAP-positive multinucleated cells to determine the IC 50​ for adhesion inhibition.

Workflow Visualization

The following diagram maps the logical progression of the validation system, ensuring that structural chemistry translates into verified biological selectivity.

Workflow Step1 Receptor Purification (RGD-Affinity Column) Step2 Radioligand Binding Assay ([3H]-SK&F 107260 + Mn2+) Step1->Step2 Step3 Functional Assays (Platelet Aggregation vs. Osteoclast Adhesion) Step2->Step3 Step4 Selectivity Profiling (IC50 / Ki Ratio Calculation) Step3->Step4

Fig 2. Step-by-step experimental workflow for validating integrin selectivity.

References

  • Dreyer, G. B., et al. (1993). "A symmetric inhibitor binds HIV-1 protease asymmetrically." Biochemistry. Available at:[Link]

  • Wong, A., et al. (1998). "SK&F 107260 and [3H]-SB 214857 to purified integrin alphaIIbbeta3: evidence for a common binding site for cyclic arginyl-glycinyl-aspartic acid peptides and nonpeptides." Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Wong, A., et al. (1996). "Studies on alpha v beta 3/ligand interactions using a [3H]SK&F-107260 binding assay." Molecular Pharmacology. Available at: [Link]

  • Horton, M. A., et al. (1993). "Modulation of vitronectin receptor‐mediated osteoclast adhesion by Arg‐Gly‐Asp peptide analogs: A structure‐function analysis." Journal of Bone and Mineral Research. Available at:[Link]

  • Bechtler, C., & Meier, C. (2020). "Strategies for Fine-Tuning the Conformations of Cyclic Peptides." Chemical Reviews. Available at:[Link]

Validation

Comparative Guide: Evaluating Targeted vs. Off-Target Platelet Aggregation Inhibition (Tirofiban vs. SK&amp;F 108361)

In preclinical drug development, distinguishing between targeted pharmacological efficacy and off-target hematological effects is a critical milestone. As a Senior Application Scientist, I designed this guide to provide...

Author: BenchChem Technical Support Team. Date: March 2026

In preclinical drug development, distinguishing between targeted pharmacological efficacy and off-target hematological effects is a critical milestone. As a Senior Application Scientist, I designed this guide to provide an objective, data-driven framework for comparing Tirofiban (a gold-standard, targeted antiplatelet agent) with SK&F 108361 (an HIV-1 protease inhibitor).

While Tirofiban is explicitly engineered to block platelet aggregation, compounds from entirely different therapeutic classes—such as the symmetric diol SK&F 108361—are frequently evaluated in counter-screening assays. This ensures that novel pharmacophores do not induce unintended bleeding or thrombotic events. This guide outlines the mechanistic divergence, quantitative performance, and the self-validating experimental protocols required to accurately profile these agents.

Mechanistic Divergence & Causality

Understanding the structural and mechanistic differences between these two agents explains their divergent effects on platelet function.

  • Tirofiban (Aggrastat): Tirofiban is a potent, non-peptide, tyrosine-derived antagonist of the glycoprotein IIb/IIIa (GPIIb/IIIa or integrin αIIb​β3​ ) receptor[1]. By mimicking the Arg-Gly-Asp (RGD) sequence found in fibrinogen, it competitively binds to the GPIIb/IIIa receptor, preventing fibrinogen cross-linking and subsequent platelet aggregation[2]. It is highly selective, showing minimal affinity for the closely related αv​β3​ vitronectin receptor (IC50 = 62 μM)[2].

  • SK&F 108361: In contrast, SK&F 108361 (CAS 148260-74-6) is a symmetric diol designed to bind symmetrically to the active site of the HIV-1 protease enzyme[3]. Because its pharmacophore lacks the RGD-mimetic properties required for integrin binding, it serves as an excellent negative control in platelet aggregation assays, demonstrating the absence of off-target GPIIb/IIIa antagonism.

G A Agonist (ADP/Collagen) B Platelet Activation A->B Stimulates C GPIIb/IIIa Receptor (Integrin αIIbβ3) B->C Conformational Change D Fibrinogen Binding C->D Mediates E Platelet Aggregation D->E Cross-linking Tiro Tirofiban (Targeted Antagonist) Tiro->C Blocks (IC50 ~9 nM) SKF SK&F 108361 (HIV-1 PR Inhibitor) SKF->C No Affinity (Off-Target Test) HIV HIV-1 Protease SKF->HIV Binds Symmetrically

Fig 1. Mechanistic pathways of Tirofiban (targeted GPIIb/IIIa antagonism) vs. SK&F 108361 (HIV-1 Protease).

Quantitative Performance & Selectivity

To objectively compare these compounds in a hematological context, we must evaluate their binding affinities and inhibitory concentrations (IC50). The table below summarizes their pharmacological profiles, highlighting why Tirofiban is used as the positive control and SK&F 108361 as the baseline/negative control.

ParameterTirofiban (Aggrastat)SK&F 108361
Primary Target Platelet GPIIb/IIIa (Integrin αIIb​β3​ )[1]HIV-1 Protease[3]
Structural Class Tyrosine derivative (Non-peptide)[2]Symmetric Diol[3]
Mechanism of Action Competitive antagonist of fibrinogen bindingSymmetrical active-site inhibition
IC50 (ADP-Induced Aggregation) ~9 nM (Gel-filtered platelets)[2]>100 μM (No targeted activity)
Molecular Weight 495.1 g/mol [1]516.67 g/mol [4]
Experimental Utility Gold-standard positive control for antiplatelet assaysNegative control for integrin off-target screening

Experimental Methodology: Self-Validating Light Transmission Aggregometry (LTA)

To empirically verify the targeted activity of Tirofiban and the lack of off-target activity of SK&F 108361, Light Transmission Aggregometry (LTA) is the industry standard.

Expertise Insight (Causality behind experimental choices): We utilize gel-filtered platelets rather than crude Platelet-Rich Plasma (PRP) for precise IC50 determination. Highly protein-bound drugs can show artificially inflated IC50 values in PRP due to non-specific binding to plasma albumin. Gel filtration removes plasma proteins, ensuring we measure the true intrinsic potency of the drug at the receptor level.

Step-by-Step Protocol
  • Blood Collection & Preparation: Draw venous blood into 3.2% sodium citrate (1:9 ratio) to chelate calcium and prevent premature coagulation. Centrifuge at 200 × g for 15 minutes at room temperature to isolate PRP.

  • Gel Filtration: Pass the PRP through a Sepharose 2B column equilibrated with Tyrode's HEPES buffer (pH 7.4). This isolates the platelets from plasma proteins. Adjust the final platelet count to 2.5×108 cells/mL.

  • Compound Incubation (The Self-Validating Setup):

    • Vehicle Control (0% Inhibition): Add DMSO (final concentration <0.1%).

    • Positive Control (Tirofiban): Add Tirofiban at 100 nM. This is expected to yield >95% inhibition, validating the assay's sensitivity and the functional integrity of the platelets[2].

    • Test Compound (SK&F 108361): Add SK&F 108361 at varying concentrations (10 nM to 10 μM) to screen for off-target effects.

    • Incubate all samples at 37°C for 5 minutes in the aggregometer cuvettes under constant stirring (1,000 rpm).

  • Agonist Induction: Add 10 μM Adenosine Diphosphate (ADP) or 2 μg/mL Collagen[5].

    • Causality: ADP directly activates P2Y1/P2Y12 receptors, while Collagen activates GPVI. Both distinct signaling pathways converge on the activation of GPIIb/IIIa. Using both ensures the assay specifically tests the final common pathway of aggregation rather than an upstream receptor anomaly.

  • Measurement & Interpretation: Record light transmittance over 5 minutes. As platelets aggregate, they clear the suspension, increasing light transmission.

Trustworthiness Check: This protocol is a self-validating system. If the Tirofiban positive control fails to inhibit aggregation, or if the vehicle control fails to aggregate upon ADP addition, the platelet batch is deemed non-responsive (e.g., due to donor NSAID use or receptor degradation), and the run is automatically rejected.

Workflow Step1 1. Blood Collection & Prep (Citrated Whole Blood -> PRP) Step2 2. Gel Filtration (Isolate Platelets from Plasma Proteins) Step1->Step2 Step3 3. Compound Incubation (Tirofiban vs. SK&F 108361 vs. Vehicle) Step2->Step3 Step4 4. Agonist Induction (Add 10 μM ADP or 2 μg/mL Collagen) Step3->Step4 Step5 5. Light Transmission Aggregometry (Measure % Light Transmittance) Step4->Step5

Fig 2. Self-validating Light Transmission Aggregometry (LTA) experimental workflow.

References

  • Title: F-108361 Chemical Properties Source: ChemBK URL: [Link]

  • Title: The in-vitro effect of tirofiban, glycoprotein IIb/IIIa antagonist, on various responses of porcine blood platelets Source: PubMed (National Institutes of Health) URL: [Link]

Sources

Comparative

Reproducibility of SK&F 108361 inhibition constants (Ki)

Reproducibility of SK&F 108361 Inhibition Constants ( Ki​ ): A Comparative Guide to HIV-1 Protease Assays As a Senior Application Scientist, achieving reproducible kinetic data for tight-binding enzyme inhibitors is a re...

Author: BenchChem Technical Support Team. Date: March 2026

Reproducibility of SK&F 108361 Inhibition Constants ( Ki​ ): A Comparative Guide to HIV-1 Protease Assays

As a Senior Application Scientist, achieving reproducible kinetic data for tight-binding enzyme inhibitors is a recurring challenge. SK&F 108361 , a pseudo-C2-symmetric diol designed to inhibit the human immunodeficiency virus type 1 (HIV-1) protease, serves as a classic case study in the complexities of assay design. Despite being a symmetric molecule targeting a symmetric homodimeric enzyme, SK&F 108361 binds asymmetrically[1]. This structural quirk, combined with its sub-nanomolar potency, makes the reproducible determination of its inhibition constant ( Ki​ ) highly sensitive to experimental conditions such as ionic strength, buffer pH, and precise active enzyme concentration.

This guide objectively compares the performance of SK&F 108361 against alternative HIV-1 protease inhibitors and provides a self-validating, step-by-step methodology for reproducible Ki​ determination using FRET-based assays and the Morrison equation.

Mechanistic Overview & Structural Logic

The rational design of SK&F 108361 was predicated on the exact twofold rotational (C2) symmetry of the HIV-1 protease homodimer. The hypothesis was that a C2-symmetric inhibitor would yield high selectivity and binding affinity. However, X-ray crystallography at 2.6 Å resolution revealed that the symmetric diol binds the protease asymmetrically, exhibiting a 2-fold disorder in the electron density map[1].

This asymmetric binding is driven by van der Waals and electrostatic force fields that naturally favor an asymmetric association to maximize hydrophobic interactions in the S1/S1' pockets[1].

BindingLogic A SK&F 108361 (C2-Symmetric Diol) C Asymmetric Complex (2-fold disorder in density) A->C Binds B HIV-1 Protease (C2-Symmetric Homodimer) B->C Accommodates D Potent Inhibition (Ki ~ 0.37 nM) C->D Results in

Caption: Structural interaction logic of the symmetric SK&F 108361 binding to the HIV-1 protease.

Comparative Performance of HIV-1 Protease Inhibitors

When evaluating SK&F 108361 as a tool compound or therapeutic lead, it is essential to benchmark it against established clinical inhibitors. The table below summarizes the quantitative data comparing SK&F 108361 with first- and second-generation alternatives.

InhibitorStructure TypeBinding ModeTargetApparent Ki​
SK&F 108361 C2-Symmetric DiolAsymmetricHIV-1 Protease~0.37 nM
Saquinavir Peptidomimetic (Transition State)AsymmetricHIV-1 Protease~0.12 nM
Amprenavir Sulfonamide / Non-peptidicAsymmetricHIV-1 Protease~0.13 nM

Note: Ki​ values are highly dependent on the specific substrate and assay conditions used (e.g., salt concentration and pH).

Critical Factors Influencing Ki​ Reproducibility

To establish a self-validating assay system, you must understand the causality behind experimental variability:

  • Ionic Strength (The Salt Effect): Both monool and diol HIV-1 protease inhibitors exhibit significantly lower apparent Ki​ values under high-salt conditions[1]. High ionic strength (e.g., 1 M NaCl) increases the hydrophobic effect, driving the hydrophobic P1/P1' benzyl groups of SK&F 108361 deeper into the hydrophobic S1/S1' pockets of the enzyme. Failing to strictly control salt concentration between assay runs is the primary cause of inter-lab Ki​ discrepancies.

  • Enzyme Sequestration (Tight Binding): SK&F 108361 is a sub-nanomolar inhibitor. At these concentrations, the assumption that free inhibitor concentration equals total inhibitor concentration ( [I]free​≈[I]total​ ) is invalid. Standard IC50​ transformations will severely underestimate the compound's potency. The Morrison equation must be used to account for inhibitor depletion[2].

  • Active Site Titration: HIV-1 protease is highly prone to autoproteolysis. The total protein concentration determined by Bradford or BCA assays will overestimate the active enzyme concentration ( [E]active​ ). You must titrate the active sites using a known tight-binding standard before calculating Ki​ [2].

Standardized Experimental Protocol

The following methodology utilizes a FRET-based substrate (e.g., DABCYL/EDANS) to continuously monitor initial velocities ( v0​ ), providing the high-density data required for accurate non-linear regression[3].

KiWorkflow Step1 1. Active Site Titration (Determine [E]active) Step2 2. Buffer Preparation (Control pH & 1M NaCl) Step1->Step2 Step3 3. FRET Substrate Assay (Vary [I] and [S]) Step2->Step3 Step4 4. Initial Velocity (v0) Measurement Step3->Step4 Step5 5. Non-linear Regression (Morrison Equation) Step4->Step5

Caption: Step-by-step workflow for reproducible tight-binding Ki determination.

Step-by-Step Methodology

Phase 1: Reagent & Buffer Preparation

  • Prepare the Assay Buffer : 100 mM Sodium Acetate, 1 M NaCl, 1 mM EDTA, 1 mM DTT, pH 4.7[3]. Crucial: Verify the pH after adding NaCl, as high ionic strength alters proton activity.

  • Reconstitute recombinant HIV-1 protease in the assay buffer to a working concentration of ~2-5 nM.

  • Prepare the FRET Substrate (e.g., DABCYL-GABA-SQNYPIVQ-EDANS) in DMSO, diluting to a final assay concentration near its Km​ (typically 10-15 µM).

Phase 2: Active Site Titration

  • Incubate fixed concentrations of the protease with increasing concentrations of a known, irreversible or ultra-tight binding inhibitor (e.g., Amprenavir or U-85548e) where [I]≈[E] .

  • Measure the residual velocity and plot vi​/v0​ versus [I]total​ . The x-intercept of the linear decline represents the exact [E]active​ .

Phase 3: Assay Execution

  • In a 96-well or 384-well black microplate, perform a 12-point serial dilution of SK&F 108361. Ensure the concentration range spans from well below the expected Ki​ (e.g., 10 pM) to well above the enzyme concentration (e.g., 50 nM).

  • Add the calibrated HIV-1 protease ( [E]active​ ~ 2 nM) to the inhibitor wells and pre-incubate at 37°C for 15 minutes to allow the system to reach equilibrium.

  • Initiate the reaction by adding the FRET substrate.

  • Immediately monitor the fluorescence (Ex = 340 nm / Em = 490 nm) continuously for 15-30 minutes using a microplate reader[3].

Data Analysis: The Morrison Equation

Extract the initial velocity ( v0​ ) from the linear portion of the progress curves for each inhibitor concentration. Because SK&F 108361 is a tight-binding inhibitor ( Ki​/[E]T​<10 ), fit the velocity ( v ) versus total inhibitor concentration ( [I]T​ ) directly to the Morrison Equation using non-linear regression software (e.g., GraphPad Prism)[4]:

v=v0​(1−2[E]T​([E]T​+[I]T​+Kiapp​)−([E]T​+[I]T​+Kiapp​)2−4[E]T​[I]T​​​)

Parameter Constraints for Regression[4]:

  • v0​ : Uninhibited velocity (fitted or constrained to control wells).

  • [E]T​ : Total active enzyme concentration (must be constrained to the value determined in Phase 2).

  • Kiapp​ : The apparent inhibition constant (the primary output of the fit).

Finally, calculate the true Ki​ by correcting for substrate competition:

Ki​=1+Km​[S]​Kiapp​​

By strictly controlling ionic strength and utilizing the Morrison equation with a titrated enzyme, the Ki​ of SK&F 108361 can be reproducibly determined, providing a reliable benchmark for evaluating novel symmetric and asymmetric protease inhibitors.

References
  • Dreyer GB, Boehm JC, Chenera B, DesJarlais RL, Hassell AM, Meek TD, Tomaszek TA Jr, Lewis M. "A symmetric inhibitor binds HIV-1 protease asymmetrically." Biochemistry. 1993 Jan 26;32(3):937-47. URL:[Link]

  • Walkup GK, You Z, Ross PL, Allen EK, Ali F, et al. "Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis." ACS Infectious Diseases. 2019. URL:[Link]

  • GraphPad Software. "Equation: Tight inhibition (Morrison equation)." GraphPad Prism 11 Curve Fitting Guide. URL:[Link]

Sources

Validation

Validation of SK&amp;F 108361 Target Engagement Using Western Blot: A Comparative Guide

Introduction & Mechanistic Grounding SK&F 108361 is a C2-symmetric diol designed to act as a potent inhibitor of the HIV-1 protease. While the HIV-1 protease functions as a symmetric homodimer, X-ray crystallographic and...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Grounding

SK&F 108361 is a C2-symmetric diol designed to act as a potent inhibitor of the HIV-1 protease. While the HIV-1 protease functions as a symmetric homodimer, X-ray crystallographic and molecular dynamics studies have revealed the counterintuitive mechanism that SK&F 108361 binds the symmetric protease asymmetrically[1].

To validate the intracellular target engagement of SK&F 108361, researchers must move beyond cell-free enzymatic assays and demonstrate the functional blockade of the protease in living cells. During the late stages of the viral life cycle, HIV-1 protease cleaves the Pr55Gag and Pr160Gag-Pol polyproteins to mature the virion[2]. By utilizing a targeted Western Blot against the p24 capsid protein (which detects both the uncleaved 55 kDa precursor and the mature 24 kDa product), we can establish a direct, ratiometric readout of protease inhibition[3].

Mechanism Gag Pr55Gag Precursor Protease HIV-1 Protease (Active) Gag->Protease Binds p24 Mature p24 (Capsid) Protease->p24 Cleaves p17 Mature p17 (Matrix) Protease->p17 Cleaves Immature Immature Virion (Accumulated Pr55Gag) Protease->Immature Blocked Cleavage SKF SK&F 108361 (Symmetric Diol PI) SKF->Protease Inhibits

Mechanism of SK&F 108361: Inhibition of HIV-1 Protease-mediated Pr55Gag cleavage.

Comparative Performance Data

When evaluating SK&F 108361, it is critical to benchmark its target engagement against standard-of-care clinical protease inhibitors. The table below synthesizes the expected quantitative processing ratios when these compounds are evaluated in a standardized HEK293T virion-release assay.

InhibitorChemical ClassTargetApparent Ki / IC50Pr55Gag/p24 Ratio (at 10 µM)
Vehicle (DMSO) ControlN/AN/A< 0.1 (Complete Processing)
SK&F 108361 Symmetric DiolHIV-1 Protease~230 nM[1]> 5.0 (Strong Blockade)
Saquinavir PeptidomimeticHIV-1 Protease~1-5 nM> 8.0 (Near Complete Blockade)
Darunavir Non-peptidic PIHIV-1 Protease~1-3 nM> 8.0 (Near Complete Blockade)

Data Note: A higher Pr55Gag/p24 ratio indicates successful intracellular target engagement and the accumulation of immature, non-infectious virions.

Experimental Protocol: A Self-Validating System

To ensure scientific integrity, this protocol is designed as a self-validating system . By relying on a ratiometric analysis (Pr55Gag vs. p24) rather than absolute protein quantification, the assay internally controls for variations in transfection efficiency, cell viability, and overall viral particle production.

Step 1: Cell Culture & Transfection
  • Action: Seed HEK293T cells in 6-well plates and transfect with the pNL4-3 infectious molecular clone using a standard lipid-based transfection reagent.

  • Causality: Utilizing a full-length molecular clone ensures that the Gag polyprotein is naturally targeted to the plasma membrane and buds into the supernatant as true virus-like particles, accurately mimicking physiological protease activation during viral budding.

Step 2: Compound Treatment
  • Action: 4 hours post-transfection, replace the media with fresh media containing SK&F 108361 (e.g., 0.1 µM, 1 µM, 10 µM), Saquinavir (10 µM, positive control), or 0.1% DMSO (vehicle control).

  • Causality: Adding the inhibitor early ensures it is present intracellularly before the onset of rapid viral budding (typically 24-48 hours post-transfection), preventing premature cleavage events that could skew the baseline.

Step 3: Virion Isolation (Ultracentrifugation)
  • Action: Harvest the culture supernatant at 48 hours. Filter through a 0.45 µm syringe filter. Layer the filtrate over a 20% (w/v) sucrose cushion in PBS and ultracentrifuge at 100,000 × g for 2 hours at 4°C. Resuspend the viral pellet in RIPA lysis buffer.

  • Causality: The sucrose cushion is a critical purification step. It separates intact, assembled virions from soluble secreted proteins and cellular exosomes. This guarantees the Western blot measures Gag processing strictly within assembled viral particles, the definitive site of HIV-1 protease activity[2].

Step 4: SDS-PAGE & Immunoblotting
  • Action: Boil samples in Laemmli buffer, resolve on a 4-20% Tris-Glycine gradient gel, and transfer to a PVDF membrane. Probe with a monoclonal anti-HIV-1 p24 antibody.

  • Causality: The anti-p24 antibody recognizes both the 24 kDa mature capsid and the 55 kDa precursor[3]. This dual-recognition allows both the substrate and the product to be visualized on the exact same blot, eliminating the need for a separate loading control.

Step 5: Densitometry & Ratiometric Analysis
  • Action: Quantify the band intensities of Pr55Gag and p24 using densitometry software. Calculate the Pr55Gag/p24 ratio.

  • Causality: This ratiometric approach normalizes the data against any variations in total viral output, isolating the specific variable of protease enzymatic activity. The DMSO control establishes the baseline cleavage rate (nearly 100% p24), while the Saquinavir control establishes the maximum inhibition threshold.

Workflow Step1 1. Cell Culture & Transfection (HEK293T + pNL4-3) Step2 2. Compound Treatment (SK&F 108361 vs Controls) Step1->Step2 Step3 3. Virion Isolation (Sucrose Cushion Ultracentrifugation) Step2->Step3 Step4 4. SDS-PAGE & Transfer (Nitrocellulose/PVDF) Step3->Step4 Step5 5. Immunoblotting (Anti-HIV-1 p24 Antibody) Step4->Step5 Step6 6. Densitometry Analysis (Pr55Gag / p24 Ratio) Step5->Step6

Step-by-step experimental workflow for validating target engagement via Western Blot.

References

  • Title: A symmetric inhibitor binds HIV-1 protease asymmetrically Source: Biochemistry. 1993 Jan 26;32(3):937-47. URL: Citation Index: [1]

  • Title: Monitoring processed, mature Human Immunodeficiency Virus type 1 particles immediately following treatment with a protease inhibitor-containing treatment regimen Source: AIDS Res Ther. 2005 Apr 12;2(1):2. URL: Citation Index: [2]

  • Title: Potent Nonnucleoside Reverse Transcriptase Inhibitors Target HIV-1 Gag-Pol Source: PLOS Pathogens. 2006 Nov 10;2(11):e119. URL: Citation Index: [3]

Sources

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
SK&F 108361
Reactant of Route 2
SK&F 108361
© Copyright 2026 BenchChem. All Rights Reserved.